molecular formula C24H39O5- B10762976 Cholate CAS No. 298-43-1

Cholate

Cat. No.: B10762976
CAS No.: 298-43-1
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-M
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Description

Sodium Cholate is a primary bile acid salt and a critical biological detergent extensively utilized in biochemical and biophysical research. Its primary research value lies in its ability to solubilize membrane proteins and lipids, making it an indispensable tool for studying integral membrane proteins, such as receptors, transporters, and channels. The mechanism of action is based on its amphipathic structure; the hydrophobic steroid backbone interacts with lipid bilayers and protein hydrophobic domains, while the hydrophilic face, with its carboxylate group, interfaces with the aqueous environment. This action disrupts the lipid membrane, forming soluble micelles that encapsulate the protein, thereby maintaining its native conformation for downstream analysis. Key applications include the isolation and purification of membrane protein complexes, the formation of mixed micelles for functional assays, and its use as a cholesterol-solubilizing agent in the study of lipid rafts. Furthermore, sodium this compound is employed in cell lysis protocols and as a chaotropic agent to prevent protein aggregation during refolding processes. Its defined Critical Micelle Concentration (CMC) and micellar properties are also fundamental in model membrane systems, such as in the preparation of liposomes and biomimetic vesicles, providing researchers with a well-characterized tool for probing membrane dynamics and function. This product is offered in high-purity form to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

298-43-1

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Foundational & Exploratory

Cholate's Pivotal Role in the intricate choreography of Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of cholate, a primary bile acid, in the complex and tightly regulated bile acid synthesis pathway. Bile acids are critical physiological molecules synthesized from cholesterol in the liver, playing essential roles in lipid digestion, cholesterol homeostasis, and as signaling molecules in various metabolic pathways. This compound, along with chenodeoxythis compound, is one of the two primary bile acids in humans, and its synthesis and regulatory functions are of significant interest in the fields of metabolic disease, liver pathophysiology, and pharmacology.

The Bile Acid Synthesis Pathway: A Dual-Pronged Approach

The synthesis of bile acids from cholesterol is a multi-step enzymatic process that occurs primarily in hepatocytes. There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][2]

The Classical (Neutral) Pathway

The classical pathway is the major route for bile acid synthesis in humans, accounting for approximately 90% of total production.[3] This pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), a microsomal cytochrome P450 enzyme that converts cholesterol to 7α-hydroxycholesterol.[1][4] Subsequent enzymatic reactions lead to the formation of the two primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).[5]

The synthesis of cholic acid is specifically dependent on the activity of sterol 12α-hydroxylase (CYP8B1), another microsomal cytochrome P450 enzyme.[1][6] This enzyme introduces a hydroxyl group at the 12α position of the steroid nucleus, committing the intermediate to the cholic acid synthesis branch. In the absence of CYP8B1 activity, the pathway defaults to the production of CDCA.[6]

The Alternative (Acidic) Pathway

The alternative pathway is initiated by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27th position.[1][7] This is followed by the action of oxysterol 7α-hydroxylase (CYP7B1).[1] The alternative pathway primarily produces chenodeoxycholic acid.[3]

The Central Role of this compound in Regulating Bile Acid Synthesis

This compound plays a critical role in the negative feedback regulation of its own synthesis, a crucial mechanism for maintaining bile acid homeostasis and preventing the accumulation of cytotoxic levels of bile acids. This regulation is primarily mediated through the farnesoid X receptor (FXR), a nuclear hormone receptor that functions as a bile acid sensor.[8][9]

The FXR-Mediated Feedback Loop

When intracellular concentrations of bile acids, including this compound, increase, they bind to and activate FXR in hepatocytes and intestinal enterocytes.[10] This activation triggers a cascade of signaling events that ultimately suppress the transcription of the CYP7A1 gene, the rate-limiting step in the classical pathway.[9][11]

In the Liver:

  • Activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[11]

  • SHP then inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 and CYP8B1 genes.[11][12]

In the Intestine:

  • Bile acid activation of FXR in the ileal enterocytes induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[13][14]

  • FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes.[14]

  • This binding activates a signaling cascade involving c-Jun N-terminal kinase (JNK) that leads to the repression of CYP7A1 transcription.[12]

Studies in mice lacking the Cyp8b1 gene, and therefore unable to synthesize this compound, have demonstrated the critical role of this compound in this feedback regulation. These mice show a loss of feedback inhibition of Cyp7a1, leading to an expanded bile acid pool.[8][9] Administration of this compound to these mice restores the normal regulation of Cyp7a1.[9]

Quantitative Insights into Bile Acid Synthesis

The following table summarizes key quantitative parameters related to the enzymes involved in cholic acid synthesis. These values are essential for building kinetic models of bile acid metabolism and for understanding the impact of genetic variations or pharmacological interventions.

EnzymeSubstrateProductMichaelis Constant (Km)Maximum Velocity (Vmax)Cellular Localization
CYP7A1 Cholesterol7α-hydroxycholesterol~50 µMVariable, highly regulatedEndoplasmic Reticulum
CYP8B1 7α-hydroxy-4-cholesten-3-one7α,12α-dihydroxy-4-cholesten-3-oneNot well established-Endoplasmic Reticulum
CYP27A1 Cholesterol27-hydroxycholesterol~20-30 µM-Mitochondria

Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., purified enzymes, microsomes, cell-based assays) and conditions.

Experimental Protocols for Studying this compound's Role

A variety of experimental techniques are employed to investigate the role of this compound in bile acid synthesis. These methods are crucial for elucidating the molecular mechanisms of regulation and for the development of therapeutic agents targeting this pathway.

Measurement of CYP7A1 Enzyme Activity

The activity of CYP7A1, the rate-limiting enzyme, is a key indicator of the overall rate of bile acid synthesis.

Protocol: Radiometric Assay for CYP7A1 Activity in Liver Microsomes

  • Microsome Preparation: Isolate liver microsomes from tissue samples by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, NADPH-cytochrome P450 reductase, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Add radiolabeled [3H]-cholesterol as the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification: Separate the substrate (cholesterol) from the product (7α-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection: Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Calculation: Calculate the enzyme activity as the rate of product formation per unit of microsomal protein per unit of time.

Quantification of Bile Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids in biological matrices such as plasma, bile, and tissue homogenates.[15][16][17]

Protocol: General Workflow for Bile Acid Profiling

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with a solvent like acetonitrile.

    • For tissue samples, homogenize the tissue and perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the bile acids.

    • Include isotopically labeled internal standards for each bile acid to be quantified to correct for matrix effects and variations in extraction efficiency.[18]

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) to separate the different bile acid species.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify each bile acid and its corresponding internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of bile acid standards.

    • Quantify the concentration of each bile acid in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualizing the Pathways and Regulatory Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and regulatory loops involved in cholic acid synthesis.

Bile_Acid_Synthesis_Pathways cluster_classical Classical (Neutral) Pathway cluster_alternative Alternative (Acidic) Pathway Cholesterol Cholesterol 7a-hydroxycholesterol 7a-hydroxycholesterol Cholesterol->7a-hydroxycholesterol CYP7A1 (Rate-limiting) 7a-hydroxy-4-cholesten-3-one 7a-hydroxy-4-cholesten-3-one 7a-hydroxycholesterol->7a-hydroxy-4-cholesten-3-one Cholic Acid Cholic Acid 7a-hydroxy-4-cholesten-3-one->Cholic Acid CYP8B1 Chenodeoxycholic Acid_classical Chenodeoxycholic Acid 7a-hydroxy-4-cholesten-3-one->Chenodeoxycholic Acid_classical Cholesterol_alt Cholesterol 27-hydroxycholesterol 27-hydroxycholesterol Cholesterol_alt->27-hydroxycholesterol CYP27A1 Chenodeoxycholic Acid_alt Chenodeoxycholic Acid 27-hydroxycholesterol->Chenodeoxycholic Acid_alt CYP7B1

Caption: The classical and alternative pathways of bile acid synthesis from cholesterol.

Feedback_Regulation_of_Bile_Acid_Synthesis cluster_liver Hepatocyte cluster_intestine Enterocyte (Ileum) CYP7A1 CYP7A1 Gene FXR_liver FXR SHP SHP FXR_liver->SHP induces LRH1 LRH-1 / HNF4a SHP->LRH1 inhibits LRH1->CYP7A1 activates BileAcids_liver Bile Acids (including this compound) BileAcids_liver->FXR_liver activates FXR_intestine FXR FGF19 FGF19 FXR_intestine->FGF19 induces FGF19->CYP7A1 inhibits (via FGFR4/JNK) BileAcids_intestine Bile Acids BileAcids_intestine->FXR_intestine activates

Caption: Negative feedback regulation of CYP7A1 by bile acids via FXR, SHP, and FGF19.

Experimental_Workflow_LCMS start Biological Sample (Plasma, Tissue) prep Sample Preparation (Protein Precipitation/Extraction, Internal Standard Addition) start->prep hplc HPLC Separation (Reverse-Phase C18) prep->hplc ms Tandem Mass Spectrometry (ESI-, MRM) hplc->ms analysis Data Analysis (Quantification vs. Calibration Curve) ms->analysis result Bile Acid Concentrations analysis->result

Caption: A typical experimental workflow for the quantification of bile acids using LC-MS/MS.

Conclusion

This compound is a central figure in the landscape of bile acid metabolism. Its synthesis via the classical pathway, orchestrated by the key enzyme CYP8B1, and its potent regulatory effects on the entire synthesis cascade through the FXR-FGF19 axis, highlight its importance in maintaining cholesterol and bile acid homeostasis. A thorough understanding of the molecular mechanisms governing this compound synthesis and signaling is paramount for the development of novel therapeutic strategies for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), cholestatic liver diseases, and dyslipidemia. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of bile acid biology and to evaluate the efficacy of new pharmacological agents.

References

The Core Mechanism of Cholate in Lipid Emulsification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholate, a primary bile acid, is a cornerstone of lipid digestion and absorption, playing an indispensable role in the emulsification of dietary fats. Its amphipathic nature, characterized by a rigid steroidal backbone with both hydrophobic and hydrophilic faces, allows it to partition at the oil-water interface, reducing interfacial tension and facilitating the breakdown of large lipid globules into smaller, more manageable droplets. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-mediated lipid emulsification, the formation of mixed micelles, and the critical physicochemical parameters that govern these processes. Detailed experimental protocols for characterizing these phenomena are provided, along with quantitative data and visual representations of the key pathways and workflows.

Introduction: The Physicochemical Nature of this compound

Cholic acid is a C-24 steroid carboxylic acid and a primary bile acid synthesized in the liver from cholesterol. In the alkaline environment of the duodenum, it is deprotonated to its conjugate base, this compound. The unique molecular architecture of this compound is central to its emulsifying properties. The steroid nucleus possesses a convex, hydrophobic β-face and a concave, hydrophilic α-face, where the hydroxyl groups are located. This distinct facial amphipathicity enables this compound to act as a potent biological surfactant.[1][2]

Unlike typical single-chain surfactants that form spherical micelles, this compound and other bile salts exhibit a more complex aggregation behavior, forming smaller, primary micelles at lower concentrations and larger, secondary aggregates at higher concentrations.[3] This aggregation is crucial for the solubilization of lipids.

The Emulsification Process: A Step-by-Step Breakdown

The emulsification of dietary triglycerides by this compound is a multi-step process that dramatically increases the surface area available for enzymatic digestion by pancreatic lipase.

  • Adsorption at the Oil-Water Interface: Ingested fats arrive in the small intestine as large, water-insoluble globules. This compound monomers adsorb to the surface of these globules, orienting their hydrophobic faces towards the lipid core and their hydrophilic faces towards the aqueous environment of the intestinal lumen.[4]

  • Reduction of Interfacial Tension: This adsorption disrupts the cohesive forces between lipid molecules at the surface, leading to a significant reduction in the interfacial tension between the oil and water phases.

  • Mechanical Disruption and Droplet Formation: The peristaltic movements of the intestine provide the mechanical energy to break down the large, unstable fat globules into smaller emulsion droplets. The presence of this compound at the interface stabilizes these newly formed droplets, preventing them from coalescing back into larger masses.[5] The result is a fine emulsion of lipid droplets dispersed in the aqueous intestinal fluid.

Critical Micelle Concentration (CMC) and Micellar Solubilization

A key parameter governing the behavior of this compound is its Critical Micelle Concentration (CMC). The CMC is the concentration at which this compound monomers in solution begin to spontaneously self-assemble into micelles.[6] Below the CMC, this compound exists predominantly as monomers. Above the CMC, any additional this compound added to the system will primarily form micelles.[7]

Formation of Simple and Mixed Micelles

Initially, this compound molecules form simple micelles. However, in the context of fat digestion, the products of triglyceride hydrolysis—fatty acids and monoglycerides—are incorporated into these micelles to form mixed micelles.[8] These mixed micelles are discoidal or cylindrical structures where the hydrophobic lipid components are shielded from the aqueous environment by the surrounding this compound molecules.[8] This process of solubilizing lipids within micelles is essential for their transport across the unstirred water layer to the surface of the enterocytes for absorption.

Data Presentation: Quantitative Analysis

Critical Micelle Concentration of Sodium this compound

The CMC of sodium this compound is influenced by various factors, including temperature and the ionic strength of the solution.

Temperature (°C)Ionic Strength (M NaCl)CMC (mM)Reference(s)
250.1014 ± 1[3]
250.1018.4 ± 0.6[6]
25-6.5 - 16[2]
0 - 25-Temperature Independent[2]
Effect of Sodium this compound on Lipid Emulsion Particle Size

The concentration of sodium this compound has a direct impact on the size of the resulting lipid emulsion droplets. While specific data is highly dependent on the lipid type, concentration, and emulsification method, the general trend is a decrease in particle size with increasing this compound concentration up to a certain point.

Sodium this compound Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Reference(s)
20< 170< 0.1[9]
30< 170< 0.1[9]
40< 170< 0.1[9]
50< 170< 0.1[9]

Note: The data above is for a specific nanoemulsion preparation and illustrates the stabilizing effect of this compound at various concentrations rather than a direct dose-dependent reduction in size.

Thermodynamic Parameters of Sodium this compound Micellization

The process of micellization is governed by thermodynamic principles. The Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process. This is driven by a large positive entropy change (ΔS°mic), which is primarily due to the hydrophobic effect—the release of ordered water molecules from around the hydrophobic steroid backbone into the bulk solution.[10] The enthalpy of micellization (ΔH°mic) can be positive or negative depending on the temperature.

Thermodynamic ParameterValueConditionsReference(s)
ΔG°demicPositivepH 7.5, 5-45°C[6]
ΔH°demicNegative (< 25°C), Positive (> 25°C)pH 7.5[6]
ΔS°demicTemperature DependentpH 7.5[6]

Note: The data is for demicellization (the reverse of micellization). For micellization, the signs of ΔG and ΔH would be reversed.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[11]

Methodology:

  • Prepare a series of aqueous solutions of sodium this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each solution at a constant temperature.[7]

  • Plot the surface tension as a function of the logarithm of the sodium this compound concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).[11]

Principle: For ionic surfactants like sodium this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility per charge than the individual ions, and they bind some of the counter-ions.[7]

Methodology:

  • Prepare a series of sodium this compound solutions of different concentrations in deionized water.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the concentration of sodium this compound.

  • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that has a different fluorescence spectrum in polar and non-polar environments. Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties (e.g., the ratio of the intensity of the first and third vibronic peaks, I1/I3).[12]

Methodology:

  • Prepare a series of sodium this compound solutions containing a constant, low concentration of the fluorescent probe.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Calculate the ratio of the intensities of specific peaks (e.g., I1/I3 for pyrene).

  • Plot this ratio against the concentration of sodium this compound. A sharp change in the slope of the plot indicates the CMC.

Particle Size Analysis of Lipid Emulsions

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a suspension. Smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation.[10]

Methodology:

  • Emulsion Preparation: Prepare the lipid emulsion by homogenizing the lipid phase with an aqueous solution of sodium this compound at the desired concentration. The homogenization method (e.g., high-pressure homogenization, sonication) will significantly impact the initial particle size.

  • Sample Dilution: Dilute the emulsion with a suitable filtered solvent (usually the same aqueous phase without the emulsifier) to a concentration appropriate for DLS measurement, avoiding multiple scattering effects.

  • DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will analyze the autocorrelation function of the scattered light intensity to calculate the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the distribution.[10]

Visualizations

Mechanism of this compound-Mediated Lipid Emulsification

Emulsification_Process cluster_0 Initial State cluster_1 Emulsification cluster_2 Digestion & Micelle Formation LargeFatGlobule Large Fat Globule EmulsionDroplets Small Emulsion Droplets LargeFatGlobule->EmulsionDroplets Adsorption of this compound & Mechanical Disruption CholateMonomers This compound Monomers CholateMonomers->EmulsionDroplets MixedMicelles Mixed Micelles (this compound, Fatty Acids, Monoglycerides) EmulsionDroplets->MixedMicelles Pancreatic Lipase (Hydrolysis) CMC_Workflow start Start prep_solutions Prepare series of This compound solutions (varying concentrations) start->prep_solutions measure_st Measure surface tension of each solution (Tensiometer) prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data analyze_plot Identify intersection of the two linear regions plot_data->analyze_plot determine_cmc CMC Determined analyze_plot->determine_cmc

References

Cholate Interaction with Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the biophysical and signaling interactions of cholate, a primary bile acid, with cellular membranes. It covers the mechanisms of membrane perturbation, quantitative parameters of these interactions, key signaling pathways, and detailed experimental protocols for investigation.

Introduction: The Dual Role of this compound

Sodium this compound, a primary bile salt synthesized from cholesterol in the liver, is a crucial physiological agent. Its amphipathic nature, featuring a rigid steroidal backbone with a hydrophilic face (hydroxyl groups) and a hydrophobic face, allows it to act as a powerful biological detergent essential for the emulsification, digestion, and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond this classical role, this compound and other bile acids are now recognized as critical signaling molecules that regulate a complex network of metabolic pathways, including their own synthesis, glucose homeostasis, and inflammatory responses.[2][3][4][5] This guide delineates the fundamental mechanisms by which this compound interacts with and perturbs the lipid bilayer, and its function as a ligand for specific cellular receptors.

Biophysical Interactions with the Lipid Bilayer

The interaction of this compound with a cell membrane is a concentration-dependent process that can be broadly described by a three-stage model. This model details the transition from benign monomer insertion to complete membrane solubilization.

Stage I: Monomer Partitioning and Membrane Saturation At low, sub-micellar concentrations, this compound monomers partition from the aqueous phase into the outer leaflet of the lipid bilayer.[6][7] This insertion disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity and a decrease in the orderliness of the lecithin molecule arrangement.[6][8] As the concentration of this compound increases, the membrane becomes progressively saturated with the bile salt molecules.

Stage II: Membrane Destabilization and Permeabilization Once the bilayer is saturated with this compound, it can no longer incorporate additional monomers in a stable fashion.[9] This leads to membrane destabilization, which can manifest as the formation of transient pores or defects.[8] This increase in permeability allows for the leakage of intracellular contents.[10][11] Studies have shown that significant leakage of entrapped molecules from vesicles occurs as the membrane approaches its saturation point, well below the concentration required for full solubilization.[11]

Stage III: Membrane Solubilization into Mixed Micelles At and above the critical micelle concentration (CMC), this compound molecules aggregate to form micelles in the aqueous solution.[12] In the presence of a lipid bilayer, this process culminates in the complete disintegration of the membrane structure into mixed micelles, each composed of both this compound and phospholipid molecules.[7][9] Due to its molecular structure, this compound forms small aggregates, with primary micelles containing approximately 4-6 molecules.[9]

Quantitative Analysis of this compound-Membrane Interactions

The distinct stages of this compound's interaction with lipid membranes are defined by specific thermodynamic and concentration-dependent parameters. These values are crucial for predicting the biological effects of this compound and for its use as a detergent in research.

ParameterDescriptionTypical Value(s)ConditionsSource(s)
Critical Micelle Concentration (CMC) The concentration above which this compound monomers assemble into micelles.[12]2-15 mMVaries with temperature, pH, and ionic strength.[12][13][12][13]
Aggregation Number (Nagg) The average number of this compound monomers in a single primary micelle.4 - 6Room temperature.[9][9]
Resat (Effective Ratio for Saturation) The effective molar ratio of this compound to phospholipid in the bilayer when the membrane becomes saturated.0.70 ± 0.01Soybean Phosphatidylcholine (SPC) vesicles.[10][11][10][11]
Resol (Effective Ratio for Solubilization) The effective molar ratio of this compound to phospholipid at which complete membrane solubilization begins.0.97 ± 0.02Soybean Phosphatidylcholine (SPC) vesicles.[10][11][10][11]
Conductivity Slope A measure of the power dependence of membrane conductivity on this compound concentration, indicating pore formation.1.37Black lipid membranes, in the range of 0.1-10 mM this compound.[13][13]

Role in Cellular Signaling

Bile acids, including this compound, are endogenous ligands for nuclear and G protein-coupled receptors, playing a central role in metabolic regulation.[3][4] The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that acts as an intracellular sensor for bile acids.[14] Its activation regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.

  • Ligand Entry & Binding: this compound enters the cell (e.g., a hepatocyte or enterocyte) and binds to FXR in the cytoplasm or nucleus.

  • Heterodimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Gene Regulation: This binding modulates the transcription of target genes. A key example is the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[4] It also induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which further represses CYP7A1 in the liver.[3]

FXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus FXR FXR FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex RXR RXR RXR->FXR_RXR_complex Cholate_cyto This compound Cholate_cyto->FXR Binds FXRE FXRE (DNA) FXR_RXR_complex->FXRE Binds to CYP7A1 CYP7A1 Gene FXRE->CYP7A1 Represses Transcription FGF19 FGF19 Gene FXRE->FGF19 Induces Transcription Cholate_in This compound Cholate_in->Cholate_cyto Enters Cell

Fig. 1: FXR signaling pathway activated by this compound.
TGR5 Signaling Pathway

TGR5 (also known as Gpbar-1) is a G protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.[4]

  • Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

  • G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric G-protein (specifically Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: cAMP acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA). In intestinal L-cells, this cascade leads to the secretion of Glucagon-Like Peptide-1 (GLP-1), which in turn stimulates insulin secretion from pancreatic β-cells.[3][4]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Cholate_extra This compound Cholate_extra->TGR5 Binds Gs->AC Activates ATP ATP ATP->AC GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates

Fig. 2: TGR5 signaling pathway activated by this compound.

Experimental Protocols

Investigating the interaction of this compound with membranes requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity, enthalpy, entropy, stoichiometry) of the this compound-membrane interaction in a single experiment.[15]

Methodology:

  • Preparation of Liposomes:

    • Prepare a lipid film of desired composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) by dissolving lipids in chloroform, followed by solvent evaporation under nitrogen gas.

    • Place the film under high vacuum for >2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

    • Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane with the desired pore size.

  • ITC Experiment Setup:

    • Sample Cell: Load the prepared LUV suspension (e.g., 1-5 mM lipid concentration) into the ITC microcalorimeter sample cell.

    • Syringe: Load a concentrated sodium this compound solution (e.g., 20-50 mM, prepared in the same buffer) into the injection syringe.

    • Equilibration: Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 10 µL each) of the this compound solution into the liposome-containing sample cell while stirring.

    • Record the heat change (differential power, dP) after each injection. The initial injections produce large heat changes as this compound partitions into the vesicles. As the vesicles become saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the molar heat change against the molar ratio of this compound to lipid.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding or partition model) to extract the partition coefficient (K), binding enthalpy (ΔH°), and stoichiometry (n).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Film hydrate Hydrate Film (MLVs) prep_lipids->hydrate extrude Extrude (LUVs) hydrate->extrude load_cell Load LUVs into ITC Sample Cell extrude->load_cell prep_this compound Prepare this compound Solution load_syringe Load this compound into Syringe prep_this compound->load_syringe titrate Perform Titration (Inject this compound into LUVs) load_cell->titrate load_syringe->titrate integrate Integrate Heat Peaks titrate->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit thermo Obtain Thermodynamic Parameters (K, ΔH, n) fit->thermo

Fig. 3: Workflow for Isothermal Titration Calorimetry.
Membrane Permeability / Leakage Assay

This assay quantifies the ability of this compound to disrupt membrane integrity by measuring the release of a fluorescent marker encapsulated within liposomes.[16]

Methodology:

  • Preparation of Dye-Loaded Liposomes:

    • Prepare a lipid film as described in section 4.1.

    • Hydrate the film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Calcein). At this high concentration, the fluorescence is minimal.

    • Generate LUVs via extrusion.

    • Remove non-encapsulated dye from the LUV suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column). The final liposome suspension should have low background fluorescence.

  • Fluorescence Measurement:

    • Place a diluted suspension of the dye-loaded liposomes into a fluorometer cuvette.

    • Set the fluorometer to the excitation and emission wavelengths appropriate for the dye (e.g., Calcein: λex=495 nm, λem=515 nm).

    • Record a stable baseline fluorescence (F0).

    • Add the desired concentration of sodium this compound to the cuvette and monitor the increase in fluorescence (Ft) over time as the dye leaks out, is diluted, and de-quenches.

    • After the signal stabilizes or at the end of the experiment, add a lytic concentration of a strong detergent (e.g., 1% Triton X-100) to completely rupture all liposomes. This releases all encapsulated dye and provides the maximum fluorescence signal (Fmax).

  • Data Analysis:

    • Calculate the percentage of leakage at any given time (t) using the formula:

      • % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

    • Plot % Leakage versus time or versus this compound concentration to characterize the permeabilizing effect.

Leakage_Assay_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis prep_lipids Prepare Lipid Film hydrate Hydrate with Self-Quenching Dye prep_lipids->hydrate extrude Extrude LUVs hydrate->extrude purify Purify LUVs via Size-Exclusion extrude->purify baseline Measure Baseline Fluorescence (F₀) purify->baseline add_this compound Add this compound, Record Signal (Ft) baseline->add_this compound add_triton Add Triton X-100, Record Max Signal (Fmax) add_this compound->add_triton calculate Calculate % Leakage: [(Ft - F₀) / (Fmax - F₀)] * 100 add_triton->calculate plot Plot % Leakage vs. Time or [this compound] calculate->plot

Fig. 4: Workflow for a membrane leakage assay.
Patch-Clamp Electrophysiology

Patch-clamp techniques allow for high-resolution recording of ion currents across a small patch of membrane, making it suitable for studying this compound-induced changes in membrane conductance or the formation of discrete ion channels/pores.[17]

Methodology (Hypothetical Protocol for Pore Formation):

  • Cell Preparation:

    • Culture cells (e.g., HEK293) on glass coverslips suitable for microscopy. Alternatively, giant unilamellar vesicles (GUVs) can be used for a protein-free system.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries using a pipette puller. The tip opening should be ~1-2 µm in diameter.

    • Fire-polish the tip to ensure a smooth surface for sealing.

    • Fill the pipette with an appropriate electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).

  • Seal Formation (Cell-Attached Mode):

    • Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.

  • Recording and Perfusion:

    • Set the patch-clamp amplifier to voltage-clamp mode, holding the membrane patch at a defined potential (e.g., -60 mV).

    • Record the baseline current, which should be near zero with only minimal channel activity.

    • Introduce a solution containing sodium this compound into the bath, perfusing the cell.

    • Monitor the current trace for changes. The insertion of this compound and formation of pores would be expected to cause step-like increases in inward or outward current, depending on the holding potential and ionic gradients.

  • Data Analysis:

    • Analyze the current recordings for discrete, step-like events.

    • Generate an all-points histogram to identify the unitary current amplitude of the putative pores.

    • Calculate the single-channel/pore conductance (γ) using Ohm's law: γ = I / (Vm - Erev) , where I is the current amplitude, Vm is the membrane potential, and Erev is the reversal potential.

Conclusion

The interaction of this compound with cell membranes is a multifaceted process with profound physiological consequences. As a biophysical effector, its concentration dictates a spectrum of effects ranging from subtle alterations in membrane fluidity to complete cellular lysis. As a signaling molecule, it activates intricate pathways like FXR and TGR5 to govern metabolic homeostasis. A thorough understanding of these dual functions, supported by the quantitative and methodological frameworks presented here, is indispensable for researchers in physiology, pharmacology, and drug development, particularly for designing drug delivery systems and therapeutics targeting metabolic diseases.

References

The Paradigm Shift: Unmasking Cholate as a Metabolic Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, bile acids such as cholate were relegated to the role of simple biological detergents, crucial for the digestion and absorption of dietary fats. However, a series of discoveries over the past two decades has revolutionized this understanding, unveiling bile acids as sophisticated signaling molecules that act as metabolic regulators. This transformation in perspective began with the identification of specific host receptors that sense bile acid concentrations, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5. This compound, a primary bile acid, was subsequently identified as an endogenous ligand for these receptors, initiating complex signaling cascades that modulate gene expression related to lipid, glucose, and energy homeostasis. This guide provides a detailed technical overview of the key discoveries, experimental frameworks, and signaling pathways that have established this compound's role as a critical signaling molecule, offering insights for future research and therapeutic development.

From Detergent to Endocrine Signal: A New Understanding

The classical view held that the primary function of this compound and other bile acids was to facilitate the formation of micelles in the intestine, thereby aiding in the solubilization and absorption of lipids and fat-soluble vitamins[1]. The concept of enterohepatic circulation—the efficient recycling of bile acids between the liver and intestine—was understood primarily as a mechanism to conserve this digestive asset.

The paradigm shift began in 1999 when several research groups independently discovered that bile acids are the natural endogenous ligands for the Farnesoid X Receptor (FXR), an orphan nuclear receptor[2]. This finding provided the first direct molecular evidence that bile acids could function akin to steroid hormones, directly binding to a nuclear receptor to regulate gene transcription. Shortly thereafter, in 2002, the G protein-coupled receptor TGR5 was identified as a cell surface receptor for bile acids, further expanding their signaling capabilities beyond the nucleus into complex cell-surface-initiated cascades[3]. These discoveries repositioned bile acids, including this compound, as key signaling hormones in a complex gut-liver communication axis that governs metabolic homeostasis.

G cluster_0 Historical Perspective A Classical View: This compound as a Detergent B Discovery of FXR as a Bile Acid Receptor (1999) A->B Paradigm Shift C Discovery of TGR5 as a Bile Acid Receptor (2002) A->C Paradigm Shift D Modern View: This compound as a Signaling Hormone B->D Elucidation of Signaling Pathways C->D Elucidation of Signaling Pathways

Caption: The discovery timeline of this compound as a signaling molecule.

Core Signaling Pathways of this compound

This compound exerts its signaling functions primarily through two distinct receptor systems: the nuclear receptor FXR and the G protein-coupled receptor TGR5. While this compound is a relatively weak agonist for FXR compared to other bile acids like chenodeoxycholic acid (CDCA), its high physiological concentrations ensure its relevance in activating this pathway[2][4].

The Farnesoid X Receptor (FXR) Pathway

FXR is a ligand-activated transcription factor highly expressed in the liver and intestine[4]. The activation of FXR by this compound is a cornerstone of the negative feedback regulation of bile acid synthesis.

Mechanism:

  • Binding & Translocation: this compound enters the cell and binds to FXR in the cytoplasm.

  • Heterodimerization: Ligand-bound FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes[5].

  • Gene Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. A key target in the liver is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression, acting as an endocrine signal[2][6].

G cluster_cell Hepatocyte / Enterocyte cluster_cyto Cytoplasm cluster_nuc Nucleus Cholate_ext This compound FXR FXR Cholate_ext->FXR Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Translocation & Heterodimerization with RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to SHP SHP Gene FXRE->SHP Induces FGF19 FGF15/19 Gene FXRE->FGF19 Induces CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits (Endocrine)

Caption: The FXR-mediated signaling pathway activated by this compound.
The Takeda G Protein-Coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell-surface receptor expressed in various tissues, including enteroendocrine L-cells, gallbladder epithelium, and certain immune cells[3][7]. It is coupled to the Gαs subunit of heterotrimeric G proteins.

Mechanism:

  • Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

  • G Protein Activation: This induces a conformational change, activating the associated Gαs protein, which exchanges GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • Downstream Signaling: The rise in intracellular cAMP activates Protein Kinase A (PKA). In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone vital for glucose homeostasis[8].

G cluster_cell Enteroendocrine L-Cell cluster_cyto Cytoplasm Cholate_ext This compound TGR5 TGR5 Receptor Cholate_ext->TGR5 Binds to G_protein Gαs Protein TGR5->G_protein Activates membrane AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle Promotes Exocytosis GLP1_out GLP-1 Secretion GLP1_vesicle->GLP1_out

Caption: The TGR5-mediated signaling pathway activated by this compound.

Quantitative Analysis of this compound-Receptor Interactions

The signaling potency of this compound is defined by its efficacy and potency at its target receptors. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the ligand that provokes a response halfway between the baseline and maximum response.

LigandReceptorAssay TypeEC50 Value (μM)Potency RankReference
Cholic Acid (CA) FXR Reporter Assay~6004th[2]
Chenodeoxycholic Acid (CDCA)FXRReporter Assay171st[2]
Deoxycholic Acid (DCA)FXRReporter Assay> CDCA2nd (tie)[4]
Lithocholic Acid (LCA)FXRReporter Assay> CDCA2nd (tie)[4]
Cholic Acid (CA) TGR5 cAMP Accumulation7.74th[8]
Lithocholic Acid (LCA)TGR5cAMP Accumulation0.531st[8]
Deoxycholic Acid (DCA)TGR5cAMP Accumulation1.02nd[8]
Chenodeoxycholic Acid (CDCA)TGR5cAMP Accumulation4.43rd[8]

Table 1: Comparative potency of major bile acids on FXR and TGR5. This compound (CA) is a notably weaker agonist for FXR but shows moderate potency for TGR5.

Key Experimental Protocols

The discovery of this compound as a signaling molecule was underpinned by the development and application of specific in vitro assays designed to measure the activation of its receptors.

FXR Activation: Dual-Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the activation of nuclear receptors like FXR. It measures the ability of a ligand to induce the transcription of a reporter gene downstream of a promoter containing FXREs.

G cluster_workflow FXR Luciferase Reporter Assay Workflow A 1. Cell Culture Seed HEK293 or HepG2 cells in a 96-well plate. B 2. Co-transfection Transfect cells with: - FXR Expression Vector - FXRE-Luciferase Reporter Vector - Renilla Control Vector A->B C 3. Ligand Treatment Incubate cells with varying concentrations of this compound. B->C D 4. Cell Lysis Lyse cells to release intracellular contents. C->D E 5. Luciferase Measurement Measure Firefly luciferase activity (FXR activation). D->E F 6. Normalization Measure Renilla luciferase activity (transfection control). E->F G 7. Data Analysis Calculate Relative Luciferase Units (RLU). Plot dose-response curve to find EC50. F->G

Caption: Workflow for an FXR dual-luciferase reporter gene assay.

Detailed Protocol:

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293T, HepG2) into a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection[1].

  • Plasmid Co-Transfection: For each well, prepare a transfection mixture containing:

    • An expression vector for human FXR (e.g., 50 ng/well).

    • A reporter vector containing the firefly luciferase gene under the control of an FXRE-containing promoter (e.g., 100 ng/well).

    • An internal control vector expressing Renilla luciferase from a constitutive promoter (e.g., 5 ng/well) to normalize for transfection efficiency and cell viability.

    • A suitable transfection reagent, following the manufacturer's protocol[1].

    • Incubate cells with the transfection mix for 4-6 hours.

  • Ligand Stimulation: After transfection, replace the medium with fresh culture medium containing serial dilutions of this compound (or other test compounds). Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., CDCA or GW4064). Incubate for 18-24 hours.

  • Cell Lysis: Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking[1].

  • Luminometry: Using a dual-luciferase assay system and a luminometer:

    • Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity[1].

  • Data Analysis: Normalize the firefly luciferase reading to the Renilla luciferase reading for each well. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

TGR5 Activation: cAMP Accumulation Assay

This assay directly measures the functional consequence of TGR5 activation—the production of the second messenger cAMP.

Detailed Protocol:

  • Cell Seeding: Plate cells engineered to express TGR5 (e.g., transfected HEK293 cells) in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash cells and pre-incubate them for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of cAMP and enhances signal accumulation.

  • Ligand Stimulation: Add varying concentrations of this compound or other test compounds to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a positive control such as the known TGR5 agonist INT-777 or lithocholic acid[8][9].

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET/HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Conclusion and Future Directions

The recognition of this compound as a signaling molecule has fundamentally altered our understanding of metabolic regulation. Its ability to activate both nuclear (FXR) and membrane (TGR5) receptors places it at a critical nexus of intercellular and inter-organ communication, particularly along the gut-liver axis. The quantitative differences in potency among various bile acids for these receptors highlight a sophisticated system where the overall composition of the bile acid pool can fine-tune metabolic responses.

For researchers and drug development professionals, this dual signaling mechanism presents a rich field of therapeutic targets. The development of selective FXR agonists (e.g., obeticholic acid) and TGR5 agonists for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes is a direct outcome of this foundational research[4][8]. Future work will likely focus on dissecting the tissue-specific and context-dependent signaling outcomes of this compound and other bile acids, understanding their interplay with the gut microbiome, and developing next-generation therapeutics with improved selectivity and efficacy. The detailed experimental protocols provided herein serve as a guide for the continued exploration of this fascinating class of hormone-like molecules.

References

The Biological Functions of Cholate Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cholate derivatives, a class of steroidal molecules derived from cholesterol, are far more than simple detergents for lipid digestion. They are crucial signaling molecules that modulate a wide array of biological processes. This technical guide provides an in-depth examination of the core functions of this compound derivatives, focusing on their pivotal roles in host-microbe interactions, particularly with Clostridioides difficile, and their complex signaling activities through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Furthermore, this document details their applications in pharmaceutical sciences as formulation excipients. Quantitative data on derivative potencies are presented, alongside detailed experimental protocols and signaling pathway diagrams to support researchers and drug development professionals in this dynamic field.

Modulation of Host-Microbe Interactions: The Case of Clostridioides difficile

The composition of bile acids in the gut, heavily influenced by the resident microbiota, is a critical determinant of susceptibility to Clostridioides difficile infection (CDI). This compound derivatives play a dual, opposing role in the lifecycle of this pathogen.

The Dichotomous Role of Bile Acids in C. difficile Lifecycle

Primary bile acids, synthesized by the host liver, and secondary bile acids, produced through microbial metabolism, have starkly different effects on C. difficile.

  • Germination Promotion: Primary bile salts, such as this compound and its taurine-conjugated form taurothis compound, act as potent germinants for C. difficile spores, a necessary step for initiating infection.[1] These this compound derivatives, along with the co-germinant glycine, trigger the transformation of dormant spores into toxin-producing vegetative cells.[1][2]

  • Germination and Growth Inhibition: In a healthy gut, commensal bacteria, such as Clostridium scindens, convert primary bile acids into secondary bile acids like deoxythis compound (DCA) and lithocholic acid (LCA) through 7α-dehydroxylation.[1] These secondary bile acids, along with chenodeoxythis compound (CDCA), inhibit C. difficile spore germination and the growth of vegetative cells.[1][3] This metabolic activity of the normal flora is a key mechanism of colonization resistance against CDI.[4] Disruption of the gut microbiota by antibiotics leads to an increase in primary bile acids, creating an environment conducive to C. difficile germination and subsequent infection.[1]

liver Host Liver pba Primary Bile Acids (this compound, Taurothis compound) liver->pba Synthesis microbiota Healthy Gut Microbiota (e.g., C. scindens) pba->microbiota spore C. difficile Spore pba->spore Promotes Germination sba Secondary Bile Acids (Deoxythis compound, Lithothis compound) microbiota->sba 7α-dehydroxylation sba->spore Inhibits Germination vegetative Vegetative C. difficile (Toxin Production) sba->vegetative Inhibits Growth spore->vegetative antibiotics Antibiotic Treatment antibiotics->microbiota Disrupts

Caption: Role of bile acids and microbiota in C. difficile infection.
Therapeutic Strategy: Synthetic this compound Derivatives

The critical role of bile acids in germination has led to the development of synthetic this compound derivatives as non-antibiotic prophylactic agents for CDI. These molecules are designed to competitively inhibit taurothis compound-mediated germination.[5] By modifying the this compound scaffold, researchers have created potent inhibitors, such as N-phenyl-cholan-24-amide (CaPA) and its analogs, that are active against hypervirulent strains of C. difficile.[6][7]

Table 1: Inhibition of C. difficile Spore Germination by Synthetic this compound Derivatives

Derivative Target Strain IC₅₀ (µM) Citation
N-phenyl-cholan-24-amide (CaPA) R20291 1.8 [6][7]
N-methyl-N-phenyl-cholan-24-amide R20291 32 [6]
N,N-diethyl-cholan-24-amide R20291 29 [6]
N,N-diallyl-cholan-24-amide R20291 8 [6]
Cholan-24-oyl indoline R20291 1 [6]
5'-fluoro-cholan-24-oyl indoline R20291 0.4 [6]

| Chenodeoxythis compound (Natural Inhibitor) | R20291 | >400 |[7] |

Experimental Protocol: C. difficile Spore Germination Assay

This protocol outlines a standard optical density-based method to assess the inhibition of C. difficile spore germination.[5]

  • Spore Preparation and Activation:

    • Purify C. difficile spores from a sporulation medium (e.g., 70:30 agar) by density gradient centrifugation.[8]

    • Confirm spore purity (>99% dormant, phase-bright spores) via phase-contrast microscopy.[9]

    • Prior to the assay, heat-activate spores (e.g., 65°C for 20 minutes) to prepare them for germination.[10] Resuspend activated spores in a suitable buffer.

  • Assay Setup:

    • Use a 96-well clear plate for the assay.

    • Prepare a germination solution containing a buffer (e.g., BHIS), a germinant (e.g., 6 mM taurothis compound), and a co-germinant (e.g., 12 mM glycine).[5]

    • Prepare serial dilutions of the test inhibitor compounds (e.g., this compound derivatives) in the germination solution. Include a vehicle control (e.g., DMSO) and a no-inhibitor positive control.

  • Measurement:

    • Add the activated spore suspension to each well of the 96-well plate.

    • Immediately begin measuring the optical density (OD) at 580-600 nm every minute for a period of 1 to 2 hours using a plate reader.[3][5]

    • Germination is indicated by a decrease in OD as spores transition from phase-bright to phase-dark.

  • Data Analysis:

    • Calculate the rate of germination from the slope of the OD curve.

    • Normalize the rates of germination in the presence of inhibitors to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.[6]

Signaling Through Host Receptors

This compound derivatives are endogenous ligands for key host receptors, primarily the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5. Through these interactions, they regulate a vast network of metabolic pathways.

Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

FXR is highly expressed in the liver and intestine and functions as a master regulator of bile acid, lipid, and glucose homeostasis.[11] Bile acids are the natural ligands for FXR, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist. The general order of potency is CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[11]

Activation of FXR in the intestine by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver.[12] In the liver, FGF19 signaling suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop that controls the total bile acid pool size.[12] Derivatives of bile acids, such as the potent synthetic agonist Obeticholic Acid (OCA), have been developed for therapeutic use in liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[11] Conversely, FXR antagonists are being explored for the treatment of metabolic disorders.[12]

cluster_nucleus Hepatocyte Nucleus cluster_intestine Intestinal Enterocyte fxr FXR rxr RXR fxr->rxr Heterodimerizes fxre FXRE (Response Element) fxr->fxre Binds rxr->fxre Binds shp SHP Gene fxre->shp Induces Transcription cyp7a1 CYP7A1 Gene shp->cyp7a1 Inhibits Transcription fgf19 FGF19 Secretion fgfr4 FGFR4 Receptor (Hepatocyte Surface) fgf19->fgfr4 Travels to Liver & Binds fxr_intestine FXR fxr_intestine->fgf19 ligand Bile Acid / this compound Derivative (Agonist) ligand->fxr Activates ligand->fxr_intestine Activates fgfr4->cyp7a1 Suppresses Transcription

Caption: Farnesoid X Receptor (FXR) signaling pathway.

Table 2: Activity of this compound Derivatives and Analogs on Farnesoid X Receptor (FXR)

Compound Activity Potency (EC₅₀ / IC₅₀) Citation
Chenodeoxycholic acid (CDCA) Endogenous Agonist ~15-50 µM [13][14]
Obeticholic Acid (OCA) Synthetic Agonist 0.130 µM (130 nM) [13]
EDP-305 Synthetic Agonist 0.008 µM (8 nM) [13]
GW4064 Synthetic Agonist ~0.03 µM (30 nM) [14]
Glycoursodeoxycholic acid (GUDCA) Endogenous Antagonist 77.2 µM [12]

| Guggulsterone | Natural Antagonist | 15-17 µM |[11] |

Takeda G-Protein Coupled Receptor 5 (TGR5)

TGR5 (also known as GPBAR1) is a cell membrane-bound G-protein coupled receptor that is activated by bile acids.[15] The most potent endogenous TGR5 agonists are the secondary bile acids LCA and DCA, followed by their taurine conjugates.[15] Upon activation, TGR5 couples to Gαs proteins, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[16][17] This signaling cascade has several important downstream effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[15] GLP-1 is a key incretin hormone that enhances insulin secretion, promotes satiety, and improves glucose tolerance.[15] Consequently, TGR5 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic diseases.[4]

cluster_cell Enteroendocrine L-Cell tgr5 TGR5 Receptor g_protein Gαs Protein tgr5->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Conversion pka PKA camp->pka Activates epac EPAC camp->epac Activates glp1 GLP-1 Secretion pka->glp1 Promotes Exocytosis epac->glp1 Promotes Exocytosis ligand Bile Acid / this compound Derivative (Agonist) ligand->tgr5 Binds

Caption: Takeda G-Protein Coupled Receptor 5 (TGR5) signaling.

Table 3: Activation of TGR5 by Bile Acids and Synthetic Agonists

Compound Activity Potency (EC₅₀) Citation
Lithocholic acid (LCA) Endogenous Agonist 0.53 µM [15]
Taurolithocholic acid (TLCA) Endogenous Agonist 0.33 µM [15]
Deoxycholic acid (DCA) Endogenous Agonist 2.6 µM [15]
Chenodeoxycholic acid (CDCA) Endogenous Agonist 5.8 µM [15]
Cholic acid (CA) Endogenous Agonist >10 µM [15]
INT-777 Synthetic Agonist Micromolar range [15]
Compound OM8 Synthetic Agonist 0.074 µM (74 nM) (mouse) [4]

| Compound 6g | Synthetic Agonist | 0.000057 µM (57 pM) (human) |[18] |

Experimental Protocol: Cell-Based Receptor Activation Assays

This protocol describes a common method to quantify FXR activation in response to test compounds.[19][20]

  • Cell Culture and Transfection:

    • Seed a suitable mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate.[19]

    • Co-transfect the cells with three plasmids:

      • An FXR expression vector.

      • A reporter vector containing a firefly luciferase gene downstream of an FXR response element (FXRE).

      • An internal control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[19][20]

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium and incubate overnight.[19]

  • Compound Treatment:

    • Prepare serial dilutions of test compounds (agonists or antagonists) in serum-free medium.

    • For antagonist screening, add a known FXR agonist (e.g., GW4064, CDCA) at a concentration that gives ~80% of the maximal response (EC₈₀).

    • Aspirate the culture medium and add the compound-containing medium to the cells. Incubate for 18-24 hours.[20]

  • Lysis and Luminescence Reading:

    • Wash cells with PBS and add passive lysis buffer.[19]

    • Using a dual-luciferase assay system, add the firefly luciferase substrate (e.g., LAR II) and measure luminescence with a luminometer.

    • Add a stop reagent (e.g., Stop & Glo®) to quench the firefly reaction and activate the Renilla reaction. Measure the Renilla luminescence.[19]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • For agonists, plot the normalized luciferase activity against the log concentration of the compound to determine the EC₅₀.

    • For antagonists, plot the reduction in agonist-induced signal against the log concentration to determine the IC₅₀.

This protocol measures the functional activation of TGR5 by quantifying the production of the second messenger cAMP.[21][22]

  • Cell Culture:

    • Use a cell line engineered to express TGR5 (e.g., transfected HEK293T or CHO cells).[21]

    • Culture cells to near confluency. For some assay formats (e.g., HTRF®), cells can be freshly harvested and resuspended in stimulation buffer.[22]

  • Compound Stimulation:

    • Prepare serial dilutions of test compounds in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Add the compounds to the cells and incubate for a short period (e.g., 5 minutes to 1 hour) at 37°C.[21][23]

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay format, such as an ELISA-based kit or a homogenous assay like HTRF® or LANCE®.[21][23] These kits typically use labeled cAMP and specific antibodies to generate a signal inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP produced in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀.

Applications in Pharmaceutical Sciences

Beyond direct receptor modulation, this compound derivatives serve a critical function in drug formulation and delivery.

Excipients for Drug Delivery

Sodium this compound and its derivatives are widely used as pharmaceutical excipients due to their amphiphilic nature.[24] They act as powerful solubilizing agents, improving the bioavailability of poorly water-soluble drugs. They achieve this by forming micelles, which are microscopic aggregates with a hydrophobic core and a hydrophilic surface.[24] These micelles can encapsulate hydrophobic drug molecules, increasing their solubility in the aqueous environment of the gastrointestinal tract and facilitating their absorption across biological membranes.[24] This property is leveraged in oral, intravenous, and topical drug formulations.[24]

References

Cholate's Role in Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholate, a primary bile acid synthesized from cholesterol in the liver, is a pivotal regulator of cholesterol homeostasis. Its functions extend beyond the simple solubilization of dietary lipids to intricate signaling pathways that govern cholesterol synthesis, absorption, and transport. This technical guide provides an in-depth examination of the multifaceted role of this compound in maintaining cholesterol balance, with a focus on its interaction with the farnesoid X receptor (FXR). This document details the molecular mechanisms, presents quantitative data from key studies, and provides comprehensive experimental protocols relevant to the field.

Introduction: The Central Role of this compound in Cholesterol Metabolism

Cholesterol homeostasis is a tightly regulated process that balances dietary cholesterol absorption, de novo synthesis, and excretion. Bile acids, the end products of cholesterol catabolism, are crucial players in this equilibrium. This compound (CA) and chenodeoxycholic acid (CDCA) are the two primary bile acids synthesized in human and rodent liver. This compound, in particular, acts as a signaling molecule, primarily through the activation of the nuclear receptor FXR, to orchestrate a sophisticated feedback mechanism that controls cholesterol levels.[1][2][3] Understanding the precise functions of this compound is paramount for developing therapeutic strategies for dyslipidemia and related metabolic disorders.

This compound-Mediated Regulation of Bile Acid Synthesis via FXR

The synthesis of bile acids from cholesterol is the primary pathway for cholesterol elimination. The rate-limiting enzyme in the classical bile acid synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1). This compound plays a critical role in the negative feedback regulation of its own synthesis by activating FXR.[4][5]

The FXR Signaling Pathway

Activated by bile acids like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. One of the most critical FXR target genes in this context is the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][5] Induced SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene.[3] This intricate signaling cascade ensures that when bile acid levels are high, the synthesis of new bile acids from cholesterol is suppressed.

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis This compound This compound CYP7A1->this compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Expression LRH1 LRH-1 SHP->LRH1 Inhibits HNF4a HNF4α SHP->HNF4a Inhibits LRH1->CYP7A1 Activates HNF4a->CYP7A1 Activates

Figure 1: this compound-mediated FXR signaling pathway in the hepatocyte.
Quantitative Effects of this compound on Gene Expression

The administration of this compound to animal models has been shown to significantly alter the expression of genes involved in bile acid and cholesterol metabolism. The table below summarizes key findings from studies in mice.

GeneTreatmentFold Change in mRNA ExpressionReference
Cyp7a1 1% Cholic Acid Diet↓ ~3-fold[5]
Shp 1% Cholic Acid Diet↑ ~2.5-fold[4]
Cyp8b1 1% Cholic Acid Diet↓ ~4-fold[5]
Abcb11 (BSEP) 1% Cholic Acid Diet↑ ~2-fold[8]

This compound's Influence on Dietary Cholesterol Absorption

Bile acids are essential for the emulsification and absorption of dietary lipids, including cholesterol. This compound, as a major component of the bile acid pool, directly influences the efficiency of cholesterol absorption in the small intestine.

Micelle Formation and Cholesterol Uptake

In the intestinal lumen, this compound and other bile acids form mixed micelles with phospholipids, monoglycerides, fatty acids, and cholesterol. These micelles facilitate the transport of cholesterol to the brush border membrane of enterocytes, where it can be taken up by the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

Cholesterol_Absorption cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Dietary_Cholesterol Dietary Cholesterol Mixed_Micelle Mixed Micelle Dietary_Cholesterol->Mixed_Micelle This compound This compound This compound->Mixed_Micelle NPC1L1 NPC1L1 Mixed_Micelle->NPC1L1 Delivers Cholesterol Absorbed_Cholesterol Absorbed Cholesterol NPC1L1->Absorbed_Cholesterol Uptake

Figure 2: Role of this compound in micellar solubilization and cholesterol absorption.
Impact of this compound on Cholesterol Absorption Efficiency

Studies in mice have demonstrated that modulating the bile acid pool with this compound can significantly impact cholesterol absorption.

Animal ModelTreatmentCholesterol Absorption (%)Reference
C57L MiceChow Diet37 ± 6[9]
C57L Mice0.5% Cholic Acid Diet63 ± 7[9]

Systemic Effects of this compound on Cholesterol Homeostasis

The influence of this compound extends beyond the liver and intestine, impacting plasma lipoprotein profiles and the overall cholesterol balance.

This compound's Effect on Plasma Cholesterol Levels

Dietary supplementation with cholic acid in mice has been shown to alter plasma cholesterol levels, although the effects can be complex and dependent on the genetic background and the composition of the diet.[10][11]

Mouse StrainDietChange in Total Plasma CholesterolChange in HDL CholesterolChange in LDL/VLDL CholesterolReference
C57BL/61% Cholic Acid↓ 35%[10]
ApoA-I Transgenic1% Cholic Acid↓ 250%[10]
LDLr-/-1.25% Cholesterol + 0.5% Cholic Acid↑↑↑-↑↑↑[11]
This compound and Bile Acid Pool Dynamics

Feeding this compound not only alters the composition but also the size of the bile acid pool, which has downstream effects on cholesterol metabolism.

Animal ModelTreatmentTotal Bile Acid Pool Size (µmol/100g body wt)This compound in Bile Acid Pool (%)Reference
Cyp7a1-/- MiceBasal Diet5.8 ± 0.4<1[12]
Cyp7a1-/- Mice0.06% Cholic Acid15.2 ± 1.1~60[12]
Wild-type MiceControl Diet12.3 ± 0.9~25[12]
Fxr-null MiceCholic Acid DietSignificantly Increased-[13]
Fxr-null MiceCholic Acid + Cholesterol Diet↓ 40% vs. CA diet-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Farnesoid X Receptor (FXR) Transactivation Assay

This assay is used to quantify the ability of a compound, such as this compound, to activate FXR.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of an FXRE. Cells are co-transfected with this reporter plasmid and an expression plasmid for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.[2][14]

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • FXR expression plasmid (e.g., pCMX-hFXR)

  • FXRE-luciferase reporter plasmid (e.g., pGL4.20[luc2/Puro] containing multiple FXREs)

  • Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cholic acid (or other test compounds)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight.

  • Transfection: For each well, prepare a transfection mix containing 50 ng of FXR expression plasmid, 100 ng of FXRE-luciferase reporter plasmid, and 10 ng of pRL-TK control plasmid with the transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment: Replace the medium with DMEM containing various concentrations of cholic acid (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.

FXR_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with FXR, FXRE-luc, and Renilla plasmids Seed_Cells->Transfect Treat Treat with this compound (or test compound) Transfect->Treat Lyse Lyse cells Treat->Lyse Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse->Measure_Luciferase Analyze Normalize and calculate fold activation Measure_Luciferase->Analyze End End Analyze->End

Figure 3: Experimental workflow for the FXR transactivation assay.
In Vivo Cholesterol Absorption Measurement (Dual-Isotope Method)

This method allows for the quantification of intestinal cholesterol absorption in mice.[9][15]

Principle: Two different isotopes of cholesterol are administered simultaneously: one orally ([¹⁴C]-cholesterol) and one intravenously ([³H]-cholesterol). The ratio of the two isotopes in the plasma after a specific time reflects the proportion of orally administered cholesterol that was absorbed.

Materials:

  • C57BL/6 mice

  • [4-¹⁴C]-cholesterol

  • [1α, 2α(n)-³H]-cholesterol

  • Corn oil

  • Intragastric gavage needles

  • Tail vein injection setup

  • Blood collection supplies

  • Scintillation counter and vials

Procedure:

  • Isotope Preparation: Prepare an oral dose of [¹⁴C]-cholesterol in corn oil (e.g., 0.5 µCi per mouse). Prepare an intravenous dose of [³H]-cholesterol in a suitable vehicle (e.g., saline with 1% BSA).

  • Dosing: Administer the [¹⁴C]-cholesterol solution to mice via oral gavage. Immediately after, inject the [³H]-cholesterol solution via the tail vein.

  • Blood Collection: At 72 hours post-dosing, collect blood from the mice via cardiac puncture or retro-orbital sinus into heparinized tubes.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Radioactivity Measurement: Take an aliquot of plasma, add scintillation fluid, and measure the ¹⁴C and ³H radioactivity using a liquid scintillation counter with dual-channel counting capabilities.

  • Calculation:

    • Percent Cholesterol Absorption = [ (Plasma ¹⁴C dpm / Plasma ³H dpm) / (Oral ¹⁴C dpm dose / IV ³H dpm dose) ] x 100

Fecal Neutral Sterol and Bile Acid Analysis (GC-MS)

This method is used to quantify the excretion of cholesterol and its metabolites in feces.[16][17][18]

Principle: Fecal samples are processed to extract neutral sterols (cholesterol and its bacterial metabolites) and acidic sterols (bile acids). The extracted compounds are derivatized and then separated and quantified using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Lyophilizer

  • Soxhlet extraction apparatus or accelerated solvent extractor

  • Ethanol, hexane, chloroform, methanol

  • Potassium hydroxide (KOH)

  • Internal standards (e.g., 5α-cholestane for neutral sterols, nor-deoxycholic acid for bile acids)

  • Derivatizing agents (e.g., BSTFA + 1% TMCS for neutral sterols; diazomethane for bile acid methylation followed by silylation)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Collect feces over 72 hours, lyophilize to a constant dry weight, and grind into a fine powder.

  • Extraction:

    • Neutral Sterols: Perform alkaline hydrolysis of an aliquot of dried feces with ethanolic KOH. Extract the non-saponifiable neutral sterols with hexane.

    • Bile Acids: Acidify the remaining aqueous phase and extract the acidic sterols (bile acids) with a suitable solvent like diethyl ether.

  • Derivatization:

    • Neutral Sterols: Silylate the extracted neutral sterols to make them volatile for GC analysis.

    • Bile Acids: Methylate the carboxylic acid group of the bile acids, followed by silylation of the hydroxyl groups.

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS. Use a suitable capillary column (e.g., DB-1 or DB-5) and a temperature program to separate the different sterols and bile acids. The mass spectrometer is used for identification and quantification based on characteristic ions.

  • Quantification: Calculate the concentration of each sterol and bile acid by comparing its peak area to that of the internal standard.

Conclusion

This compound is a master regulator of cholesterol homeostasis, exerting its influence through a complex interplay of direct physicochemical actions in the gut and intricate signaling pathways in the liver and intestine. Its role as the primary endogenous ligand for FXR places it at the center of the negative feedback loop that controls bile acid synthesis, thereby directly impacting cholesterol catabolism. Furthermore, its essential function in dietary lipid absorption highlights its dual role in both cholesterol uptake and elimination. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced functions of this compound and to explore its therapeutic potential in the management of cholesterol-related metabolic diseases. A thorough understanding of this compound's mechanisms of action is indispensable for the rational design of novel therapies targeting FXR and other pathways involved in cholesterol homeostasis.

References

An In-depth Technical Guide to the Properties of Cholate-Based Mixed Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cholate-based mixed micelles, covering their fundamental properties, methods for their preparation and characterization, and their role in drug delivery and biological signaling.

Introduction to this compound and Mixed Micelles

Cholic acid and its conjugate salts, collectively known as cholates, are primary bile acids synthesized in the liver from cholesterol.[1][2][3] These endogenous molecules are amphiphilic, possessing both a hydrophobic (steroidal backbone) and a hydrophilic (hydroxyl groups and a carboxylate head) face.[4][5] This unique structure allows them to act as biological surfactants, forming micelles that are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins in the small intestine.[6]

In pharmaceutical sciences, the self-assembly of cholates into micelles is harnessed to create drug delivery systems. When combined with other surfactants, lipids, or amphiphilic polymers, they form "mixed micelles."[5][6] These systems can offer superior stability, higher drug-loading capacity, and modified release kinetics compared to micelles formed from a single component. The inclusion of this compound can enhance the solubilization of poorly water-soluble drugs and facilitate their transport across biological membranes.[5][6]

Core Properties of this compound-Based Mixed Micelles

The physicochemical properties of this compound-based mixed micelles dictate their performance as drug delivery vehicles. Key parameters include the critical micelle concentration (CMC), particle size, zeta potential, and drug loading capacity.

Critical Micelle Concentration (CMC)

The CMC is the minimum concentration of a surfactant at which micelle formation begins.[7][8] Below the CMC, surfactant molecules exist as monomers.[9] A low CMC value is desirable for drug delivery systems as it indicates that the micelles will remain stable even upon significant dilution in the bloodstream.[10] The CMC of this compound-based systems is influenced by factors such as temperature, ionic strength, and the nature of the co-surfactant.[4][7] For instance, the CMC of sodium this compound can range from 6.5 mM to 16 mM depending on the experimental conditions.[4]

Micelle SystemTemperature (°C)CMC (mM)Measurement Method
Sodium this compound (NaCA)256.5 - 16Various
Sodium Dodecyl Sulphate (SDS)258.5 - 8.8Surface Tension, Conductivity
Sodium this compound : SDS (1:1)0 - 25~2.5 - 3.0Spectrofluorimetry, Surface Tension
Sodium Dodecyl Sulfate (in water)258.3 x 10⁻³ mol/LNot Specified

Data compiled from multiple sources.[4][7][11]

Size, Polydispersity, and Zeta Potential

The size and surface charge of micelles are critical determinants of their in vivo fate.

  • Particle Size: Micelle size affects biodistribution, cellular uptake, and clearance from the body. Typically, this compound-based mixed micelles for drug delivery are formulated to be within the 50-200 nm range to take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues.[5]

  • Polydispersity Index (PDI): This parameter measures the width of the particle size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or uniform population of micelles.

  • Zeta Potential (ζ): This is a measure of the magnitude of the electrostatic charge on the micelle surface. A sufficiently high negative or positive zeta potential (typically > |20| mV) is necessary to ensure colloidal stability by preventing aggregation. The negative charge of this compound, due to its carboxyl group, contributes to the overall negative zeta potential of the mixed micelles.[5]

Micelle SystemComponentsMean Diameter (nm)Zeta Potential (mV)
PTX-MsmPEG-PDLLA, Paclitaxel~50-100-3.13 ± 0.06
PTX-CMsNaC, mPEG-PDLLA, Paclitaxel~50-100-19.73 ± 0.68
Atazanavir MicellesAtazanavir Sulphate, Mixed Surfactants62.92-17.8
Generic Mixed MicellesLecithin, Glycocholic acid sodium salt / Deoxycholic acid sodium saltVariableVariable

Data compiled from multiple sources.[5][12][13]

Drug Loading & Release

The hydrophobic core of this compound-based mixed micelles serves as a reservoir for poorly water-soluble drugs.

  • Drug Loading Capacity (DLC): This refers to the weight percentage of the drug relative to the total weight of the micelle. The rigid, hydrophobic steroidal structure of this compound can enhance interactions with drug molecules, improving loading efficiency.[5]

  • Encapsulation Efficiency (EE): This is the percentage of the initial drug amount that is successfully encapsulated within the micelles.

  • Drug Release: The release of the drug from the micelle can be triggered by environmental factors such as pH changes or enzymatic activity. For instance, drug release can be accelerated in the acidic microenvironment of tumors or endosomes.[14][15] The stability of the micelle core is a critical factor; a more stable core results in a slower, more sustained release profile.[16]

DrugMicelle SystemDrug Loading (% w/w)Key Findings
Paclitaxel (PTX)Sodium this compound / mPEG-PDLLANot specified, but stableAddition of sodium this compound improved micelle stability and tumor accumulation.[5][17]
Cyclosporine ASodium this compound / LecithinUp to 5.42 mg/mL solubilityLowering the this compound-to-lecithin ratio increased drug solubility.[18]
Doxorubicin (DOX)Reversible Cross-Linked Micelles~15%Release was triggered by both pH and redox conditions, enhancing controlled delivery.[14]
CurcuminIon-fixed mixed micellesNot specifiedIon-fixing with Ca²⁺ solidified the core, enhancing stability upon dilution.[19]

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for the reproducible formulation and characterization of this compound-based mixed micelles.

Preparation of this compound-Based Mixed Micelles (Thin-Film Hydration Method)

This is a common method for preparing drug-loaded mixed micelles.

  • Dissolution: Dissolve the this compound salt, a co-polymer (e.g., mPEG-PDLLA), and the hydrophobic drug in a suitable organic solvent (e.g., ethanol or chloroform) in a round-bottom flask.[20]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C). This results in the formation of a thin, homogeneous film on the inner surface of the flask.[20]

  • Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask for an extended period (e.g., 4 hours). This process allows the amphiphilic molecules to self-assemble into micelles, encapsulating the drug.[20]

  • Purification: Filter the resulting aqueous dispersion through a syringe filter (e.g., 0.22 µm) to remove any un-entrapped drug aggregates or large particles.[20]

  • Lyophilization (Optional): For long-term storage, the micellar solution can be freeze-dried into a powder, often with the addition of a cryoprotectant.

Characterization Protocols

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension.[9]

  • Sample Preparation: Dilute the micellar solution with filtered deionized water or the appropriate buffer to avoid multiple scattering effects.[21] Ensure the sample is free of dust and large aggregates by filtering.[22]

  • Instrument Setup: Use a DLS instrument (e.g., Zetasizer Nano). Set the laser wavelength (e.g., 633 nm), scattering angle (e.g., 173° for backscatter detection), and temperature (e.g., 25°C).[9][23]

  • Measurement: Place the sample in a clean cuvette and allow it to equilibrate to the set temperature.[21] Perform multiple runs to ensure reproducibility.

  • Data Analysis: The instrument's software calculates the diffusion coefficient from the intensity correlation function. The hydrodynamic diameter (particle size) is then determined using the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to assess the size distribution.[9]

This technique measures the electrophoretic mobility of the micelles in an applied electric field, which is then used to calculate the zeta potential.

  • Sample Preparation: Dilute the sample in the appropriate medium (e.g., 10 mM NaCl to ensure sufficient conductivity).

  • Measurement: Use a dedicated zeta potential analyzer or a DLS instrument with this capability. Inject the sample into a specialized folded capillary cell.

  • Data Analysis: The instrument measures the velocity of the particles under the electric field. The Smoluchowski or Huckel equations are then used to calculate the zeta potential from the electrophoretic mobility.

TEM provides direct visualization of the size and shape of the micelles.

  • Sample Preparation (Negative Staining):

    • Place a drop of the micelle solution onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

    • Blot off the excess solution with filter paper.

    • Apply a drop of a heavy metal staining agent (e.g., 1% phosphotungstic acid or uranyl acetate).[20] This agent does not penetrate the micelle but forms an electron-dense background.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage (e.g., 200 kV).[24] The micelles will appear as bright, spherical objects against a dark background.

This method simulates the release of a drug from micelles into the systemic circulation.

  • Preparation: Transfer a known volume of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that is permeable to the drug but not the micelles.[14]

  • Setup: Place the sealed dialysis bag into a larger container filled with a release medium (e.g., PBS at pH 7.4 to simulate blood, or an acidic buffer at pH 5.0 to simulate the tumor microenvironment).[14][25] The volume of the release medium should be large enough to ensure sink conditions.

  • Incubation: Keep the entire setup at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released over time.[26]

Visualization of Workflows and Pathways

Diagrams created using Graphviz DOT language help visualize complex processes and relationships.

G Experimental Workflow for Micelle Preparation and Characterization cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve Drug, This compound & Co-polymer evap 2. Form Thin Film (Rotary Evaporation) dissolve->evap hydrate 3. Hydrate Film (Aqueous Buffer) evap->hydrate filter 4. Purify (0.22um Filter) hydrate->filter dls Size & PDI (DLS) filter->dls Characterize Final Product zeta Surface Charge (Zeta Potential) filter->zeta Characterize Final Product tem Morphology (TEM) filter->tem Characterize Final Product release Drug Release (Dialysis) filter->release Characterize Final Product G Drug Loading and pH-Triggered Release from Micelles cluster_loading Drug Loading cluster_release Drug Release drug Hydrophobic Drug loaded_micelle Drug-Loaded Micelle drug->loaded_micelle micelle Empty Micelle micelle->loaded_micelle circulation Systemic Circulation (pH 7.4) Stable Micelle loaded_micelle->circulation IV Administration tumor Tumor Microenvironment (pH < 6.5) Unstable Micelle circulation->tumor EPR Effect released_drug Released Drug tumor->released_drug pH-Triggered Release G Intestinal FXR-FGF19 Signaling Pathway cluster_gut Intestine cluster_liver Liver BA Bile Acids (this compound) in Intestinal Lumen Enterocyte Enterocyte (Gut Cell) BA->Enterocyte Uptake FXR FXR Receptor FGF19 FGF19 Release FXR->FGF19 Activation Circulation Portal Circulation FGF19->Circulation Secretion Hepatocyte Hepatocyte (Liver Cell) Circulation->Hepatocyte FGFR4 FGFR4 Receptor CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibition

References

The Pivotal Role of Cholate in Liposome Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of sodium cholate, a bile salt detergent, in the formation of liposomes. Liposomes, artificial vesicles composed of a lipid bilayer, are a cornerstone of advanced drug delivery systems. The detergent dialysis method, utilizing this compound, is a widely employed technique for producing unilamellar liposomes with controlled size and homogeneity, critical for therapeutic applications. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to empower researchers in the effective design and preparation of liposomal formulations.

Mechanism of this compound-Mediated Liposome Formation

The formation of liposomes using the detergent dialysis method is a self-assembly process driven by the removal of this compound from a solution containing lipids and the detergent. The process can be understood in three key stages:

  • Solubilization of Lipids: Initially, phospholipids, which are sparingly soluble in aqueous solutions, are mixed with sodium this compound at a concentration above its critical micelle concentration (CMC).[1][2] this compound molecules, with their amphipathic nature, intercalate into the lipid aggregates, disrupting the bilayer structure and forming small, mixed micelles.[3][4] These mixed micelles are thermodynamically stable structures where the hydrophobic regions of both the lipids and this compound are shielded from the aqueous environment.

  • Detergent Removal: The next crucial step is the gradual removal of the this compound from the mixed micelle solution. Dialysis is the most common method, where the solution is placed in a dialysis bag with a specific molecular weight cut-off that allows the smaller this compound monomers to pass through into a larger volume of detergent-free buffer, while retaining the larger mixed micelles.[1][2]

  • Micelle-to-Vesicle Transition (MVT): As the concentration of free this compound monomers in the solution decreases, the equilibrium shifts, causing this compound molecules to dissociate from the mixed micelles.[1] This leads to an increase in the lipid-to-detergent ratio within the micelles, making them progressively larger and unstable.[3] Once a critical lipid-to-detergent ratio is reached, the micelles transform into bilayer fragments, which then fuse and self-assemble into closed, unilamellar liposomes to minimize the exposure of hydrophobic lipid tails to the aqueous phase.[1][3]

Quantitative Data on Liposome Properties

The physicochemical properties of the resulting liposomes, such as size, polydispersity index (PDI), and encapsulation efficiency, are critically influenced by the experimental parameters. The following tables summarize the impact of the sodium this compound to lipid ratio and the inclusion of cholesterol on these key attributes.

Table 1: Effect of Sodium this compound to Phosphatidylcholine (PC) Ratio on Liposome Size

Phosphatidylcholine (PC) : Sodium this compound (SC) Ratio (w/w)Resulting Liposome Diameter (nm)
1 : 0.4463 - 68
1 : 0.5563 - 68
1 : 0.6363 - 68
1 : 0.7063 - 68
1 : 0.9063 - 68
1 : 1.1063 - 68

Data extracted from a study by Suciati et al. (2011) where liposomes were prepared from mixed micelles of phosphatidylcholine and sodium this compound and dialyzed. The particle size was measured by a Malvern Particle Sizer.[5]

Table 2: Effect of Cholesterol Inclusion on Liposome Size at Various PC:SC Ratios

PC : Cholesterol : SC Ratio (mol/mol/w)Resulting Liposome Diameter (nm)
3 : 1 : 0.55~125
3 : 1 : 0.63~125
3 : 1 : 0.70~125

Data extracted from the same study by Suciati et al. (2011), demonstrating the increase in liposome size upon the inclusion of cholesterol.[5]

Table 3: General Influence of Formulation Parameters on Liposome Characteristics

ParameterEffect on Liposome SizeEffect on PDIEffect on Encapsulation Efficiency
Increasing this compound Concentration Generally decreasesMay improve homogeneity (lower PDI)Can decrease for hydrophobic drugs (competition for bilayer space)[6]
Increasing Lipid Concentration May increaseCan increase if not properly solubilizedGenerally increases
Inclusion of Cholesterol Increases[5][7][8]Can improve stability and homogeneityCan increase for hydrophilic drugs (stabilizes bilayer) but may decrease for some hydrophobic drugs[7][8][9]
Rate of Detergent Removal Slower removal can lead to larger vesiclesSlower removal may improve homogeneityCan influence encapsulation

This table provides a qualitative summary based on general findings in the literature.[5][6][7][8][9] Quantitative effects are highly dependent on the specific lipids, drugs, and experimental conditions used.

Experimental Protocols

This section provides a detailed methodology for the preparation of unilamellar liposomes using the sodium this compound dialysis method.

Materials
  • Phospholipids (e.g., Phosphatidylcholine - PC)

  • Cholesterol (optional)

  • Sodium this compound

  • Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Dialysis Tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Dialysis Buffer (same as hydration buffer)

  • Rotary Evaporator

  • Bath Sonicator

  • Magnetic Stirrer and Stir Bars

  • Extruder and Polycarbonate Membranes (optional, for size homogenization)

Detailed Procedure
  • Lipid Film Preparation: a. Dissolve the desired amount of phospholipids and cholesterol (if used) in the organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Solubilization: a. Prepare a solution of sodium this compound in the hydration buffer at a concentration well above its CMC (e.g., 100 mM). b. Add the this compound solution to the dried lipid film. The volume should be chosen to achieve the desired final lipid concentration. c. Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the lipid. d. Sonicate the mixture in a bath sonicator for 5-10 minutes or until the solution becomes clear, indicating the formation of mixed micelles.

  • Dialysis: a. Transfer the mixed micelle solution into a pre-soaked dialysis tube. b. Place the sealed dialysis tube in a large volume of dialysis buffer (e.g., 1000 times the volume of the sample). c. Stir the dialysis buffer gently at a constant temperature (e.g., 4°C or room temperature). d. Change the dialysis buffer at regular intervals (e.g., every 12 hours) for a total of 48-72 hours to ensure complete removal of the this compound.

  • Liposome Characterization (Post-Dialysis): a. After dialysis, the resulting liposome suspension can be collected. b. (Optional) Extrusion: For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size. c. Characterize the liposomes for their size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using techniques like spectrophotometry or chromatography after separating free drug from encapsulated drug).

Visualizing the Process and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying molecular mechanism of this compound-mediated liposome formation.

Experimental Workflow

experimental_workflow cluster_prep Preparation of Mixed Micelles cluster_dialysis Detergent Removal cluster_formation Liposome Formation & Characterization start Start: Dissolve Lipids & Cholesterol in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate with Sodium this compound Solution (> CMC) film->hydrate sonicate Sonicate to Form Clear Mixed Micelle Solution hydrate->sonicate dialysis Dialyze against Detergent-Free Buffer (48-72h with buffer changes) sonicate->dialysis liposomes Formation of Unilamellar Liposomes dialysis->liposomes extrusion Optional: Extrusion for Size Homogenization liposomes->extrusion characterization Characterize Liposomes: Size, PDI, Encapsulation Efficiency liposomes->characterization extrusion->characterization

Caption: Experimental workflow for liposome preparation using the this compound dialysis method.

Molecular Mechanism of Liposome Formation

molecular_mechanism cluster_initial cluster_micelles cluster_removal cluster_final lipids Phospholipids mixed_micelle Mixed Micelles (Lipid + this compound) lipids->mixed_micelle > CMC This compound This compound Monomers This compound->mixed_micelle > CMC removal This compound Removal mixed_micelle->removal bilayer_fragment Bilayer Fragments removal->bilayer_fragment Micelle-to-Vesicle Transition liposome Unilamellar Liposome bilayer_fragment->liposome Self-Assembly

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Sodium Cholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and cell adhesion. Consequently, they represent a major class of targets for drug discovery. However, their hydrophobic nature, being embedded within the lipid bilayer, presents significant challenges for their extraction and purification. The selection of an appropriate detergent is paramount for the successful solubilization of membrane proteins while preserving their structural integrity and biological function.

Sodium cholate, an anionic bile salt detergent, is a well-established and effective surfactant for the solubilization of membrane proteins. Its planar, rigid steroid backbone makes it a milder denaturant compared to linear-chain ionic detergents like sodium dodecyl sulfate (SDS).[1] This property often allows for the extraction of membrane proteins in a more native-like and functionally active state.

These application notes provide a comprehensive guide to using sodium this compound for the extraction of membrane proteins, including detailed protocols, comparative data with other common detergents, and a troubleshooting guide.

Properties of Sodium this compound

Sodium this compound's utility in membrane protein extraction stems from its specific physicochemical properties. Its amphipathic nature allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins and lipids, effectively solubilizing them in an aqueous environment.

Key Physicochemical Properties of Common Detergents:

DetergentTypeCritical Micelle Concentration (CMC) (mM)Aggregation NumberMolecular Weight ( g/mol )Key Characteristics
Sodium this compound Anionic (Bile Salt)6-152-10430.55Moderately stringent; good for disrupting lipid-protein interactions; can be mildly denaturing.
Sodium Deoxythis compound Anionic (Bile Salt)2-64-10414.55Milder than alkyl sulfates with a rigid sterol backbone.[2]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.1-0.298-145510.62Mild and non-denaturing; often used for structural studies.
Triton X-100 Non-ionic0.2-0.9100-155~625Mild and non-denaturing; preserves protein structure.
CHAPS Zwitterionic4-810614.88Can break protein-protein interactions; useful for solubilizing proteins from inclusion bodies.
Sodium Dodecyl Sulfate (SDS) Anionic1-1060-100288.38Strong, often denaturing; highly effective for solubilization.[2]

Note: CMC and aggregation numbers can vary depending on buffer conditions such as ionic strength and temperature.

Quantitative Comparison of Detergent Performance

The efficiency of membrane protein extraction can vary significantly depending on the detergent used and the specific protein of interest. While comprehensive quantitative data is often protein- and context-dependent, the following table summarizes available findings.

ComparisonTarget Protein/SystemResultsReference
Sodium Deoxythis compound (1%) + Sonication vs. Standard Protocol Yeast membrane proteome26% increase in membrane protein identifications.[3]
Sodium this compound in Chromatography Rat liver rough microsomes>90% protein recovery from the chromatography column.[4]
Sequential Detergent Extraction vs. Kit vs. Sucrose Gradient SW900 Squamous Lung Cancer CellsRecovery yields of membrane proteins were 5.62% (sequential), 7.66% (kit), and 3.53% (sucrose gradient).[5]
Differential Detergent Fractionation (Digitonin and Triton X-100) Mouse hepatocytes and liver tissueProduced 5-times more membrane protein from liver tissue than differential centrifugation.[6]

Experimental Protocols

Protocol 1: General Membrane Protein Extraction using Sodium this compound

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration, incubation time, and buffer composition is recommended for each specific application.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) Sodium this compound, 1 mM EDTA, Protease inhibitor cocktail

  • Dounce homogenizer

  • Microcentrifuge

  • Ultracentrifuge (optional, for membrane preparation)

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A typical volume is 1 mL of buffer per 10^7 cells.

  • Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Solubilization: Incubate the lysate on a rotator or rocker for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet nuclei and insoluble debris.

  • Collection: Carefully collect the supernatant containing the solubilized membrane proteins.

  • Downstream Processing: The solubilized proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or further purification. For applications sensitive to ionic detergents, a detergent exchange step may be necessary.

Experimental Workflow for Membrane Protein Extraction:

experimental_workflow cell_pellet Cell Pellet wash Wash with PBS cell_pellet->wash lysis Lyse with Sodium this compound Buffer wash->lysis homogenize Homogenize lysis->homogenize solubilize Solubilize (1-2h, 4°C) homogenize->solubilize centrifuge Centrifuge (14,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet downstream Downstream Applications (e.g., Western Blot, Purification) supernatant->downstream

A step-by-step workflow for membrane protein extraction.
Protocol 2: Preparation of Membrane Fractions Prior to Solubilization

For applications requiring higher purity or for studies focused specifically on membrane-bound proteins, isolating the membrane fraction before detergent solubilization is recommended.

Materials:

  • Cell pellet

  • Ice-cold PBS

  • Hypotonic Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 1.5 mM MgCl2, Protease inhibitor cocktail

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1-2% (w/v) Sodium this compound, 10% glycerol, Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Cell Swelling: Resuspend the washed cell pellet in Hypotonic Buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

  • Homogenization: Homogenize the swollen cells with a Dounce homogenizer until >90% of cells are lysed (check under a microscope).

  • Removal of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • Membrane Fraction: The resulting pellet is the crude membrane fraction. Discard the supernatant (cytosolic fraction).

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The volume will depend on the size of the pellet; aim for a protein concentration of 5-10 mg/mL.

  • Incubation: Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collection: The supernatant contains the solubilized membrane proteins.

Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in various cancers, making it a key therapeutic target. The extraction and study of EGFR are crucial for understanding its function and for the development of targeted therapies.

EGFR Signaling Pathway:

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

A simplified diagram of the EGFR signaling pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield Inefficient cell lysis.Combine detergent lysis with mechanical methods like sonication or Dounce homogenization.
Suboptimal sodium this compound concentration.Perform a titration of sodium this compound concentration (e.g., 0.5% to 2.5% w/v) to find the optimal concentration for your target protein.
Insufficient incubation time.Increase incubation time to 2-4 hours or overnight at 4°C.
Protein Aggregation Detergent concentration below CMC.Ensure the sodium this compound concentration is maintained above its CMC in all subsequent buffers.
Protein instability in the detergent.Add stabilizing agents like glycerol (10-20% v/v) or cholesterol analogs to the buffers.
Loss of Protein Activity Denaturation by the detergent.Decrease the sodium this compound concentration or perform a rapid detergent exchange to a milder non-ionic detergent (e.g., DDM) after initial solubilization.
Disruption of protein-protein interactions.For co-immunoprecipitation, consider using a milder non-ionic or zwitterionic detergent.
Interference with Downstream Assays Ionic nature of sodium this compound.For ion-exchange chromatography, a detergent exchange is often necessary. For assays sensitive to detergents, consider methods for detergent removal like dialysis or hydrophobic adsorption chromatography.

Conclusion

Sodium this compound is a versatile and effective detergent for the extraction of a wide range of membrane proteins. Its moderately stringent nature allows for efficient solubilization while often preserving the native structure and function of the target protein. Successful membrane protein extraction is highly dependent on the optimization of experimental conditions. By carefully considering the properties of sodium this compound and systematically optimizing the extraction protocol, researchers can significantly improve the yield and quality of their membrane protein preparations, paving the way for successful downstream analysis and drug discovery efforts.

References

Application Notes and Protocols for Cholate Dialysis in Proteoliposome Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reconstitution of membrane proteins into proteoliposomes using the cholate dialysis method. This technique is a cornerstone for the functional and structural study of membrane proteins in a controlled lipid environment, crucial for drug development and basic research.

Introduction

Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer into which purified membrane proteins are incorporated. They provide a valuable model system to study the function of membrane proteins in a near-native environment, isolated from the complexity of the cellular membrane. The this compound dialysis method is a widely used technique for proteoliposome reconstitution. It involves solubilizing both the membrane protein and lipids with a detergent, typically sodium this compound, to form mixed micelles. Subsequent removal of the detergent by dialysis allows for the spontaneous self-assembly of proteoliposomes with the protein of interest embedded in the bilayer.

Experimental Workflow

The overall workflow for this compound dialysis-mediated proteoliposome reconstitution involves several key stages, from preparation of the lipid mixture to the final characterization of the proteoliposomes.

Chol_Dialysis_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reconstitution Reconstitution cluster_characterization Characterization Lipid_Prep 1. Lipid Film Preparation Hydration 2. Lipid Hydration & Liposome Formation Lipid_Prep->Hydration Detergent_Add 3. Detergent Addition (this compound) Hydration->Detergent_Add Protein_Add 4. Purified Protein Addition Detergent_Add->Protein_Add Micelle_Form 5. Mixed Micelle Formation Protein_Add->Micelle_Form Dialysis 6. Dialysis Micelle_Form->Dialysis Detergent Removal PL_Form 7. Proteoliposome Formation Dialysis->PL_Form Analysis 8. Analysis PL_Form->Analysis

Figure 1. Workflow of proteoliposome reconstitution by this compound dialysis.

Key Experimental Parameters and Data

The success of proteoliposome reconstitution is dependent on several critical parameters. The following tables summarize typical ranges and specific examples from published studies.

Table 1: Lipid Composition

Lipid ComponentMolar Ratio (%)PurposeReference
POPC:POPG80:20Creates negatively charged vesicles.[1][1]
DOPC:DOTAP80:20Creates positively charged vesicles.[1][1]
DOPC100Forms neutral (zwitterionic) vesicles.[1][1]
POPC:POPG4:1Common composition for general reconstitution.[2][2]

Table 2: Protein-to-Lipid Ratios

ProteinProtein:Lipid Molar RatioProtein:Lipid Weight Ratio (w/w)Reference
Proteorhodopsin1:500-[1]
Influenza A M2 Protein1:500-[2]
General Membrane Proteins-1:10 to 1:800[3]
Photosynthetic Reaction Centres1:1000 to 1:2000-[4]
Cytochrome P450 & Reductase1:500 (protein:lipid, nmol)-[5]

Table 3: Detergent Concentration and Dialysis Parameters

ParameterTypical Range/ValueNotesReference
Initial Sodium this compound Concentration0.5% - 2% (w/v)Sufficient to solubilize lipids and protein.[5][5]
Dialysis Buffer10 mM HEPES, pH 7.5Buffer composition should be optimized for protein stability.[6][6]
Dialysis Membrane MWCO6-8 kDaAllows for the passage of detergent monomers but retains proteoliposomes.[6][6]
Dialysis Duration24 - 72 hoursMultiple buffer changes are crucial for complete detergent removal.[6][7][6][7]
Dialysis Temperature4°C or Room TemperatureDependent on the thermal stability of the protein.[7][8][9][7][8][9]
Dialysis Buffer Volume>200-fold the sample volumeA large volume of dialysis buffer maintains the concentration gradient for efficient detergent removal.[7][7]

Detailed Experimental Protocol

This protocol provides a general framework for the reconstitution of a membrane protein into proteoliposomes using this compound dialysis. Optimization of specific conditions for each protein is recommended.

Materials:

  • Purified membrane protein in a suitable buffer containing a mild detergent.

  • Lipids (e.g., POPC, POPG) in chloroform.

  • Sodium this compound.

  • Dialysis buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Dialysis tubing (e.g., 10 kDa MWCO).

  • Glass vials.

  • Nitrogen gas source.

  • Vacuum desiccator.

  • Bath sonicator or extruder.

  • Stir plate and stir bar.

  • Spectrophotometer for protein and lipid quantification.

Protocol:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.

  • Solubilization of Lipids and Protein:

    • Resuspend the dried lipid film in dialysis buffer containing a concentration of sodium this compound sufficient for solubilization (e.g., 1-2% w/v).

    • Sonicate the mixture in a bath sonicator until the solution becomes clear, indicating complete solubilization of the lipids into micelles.

    • Add the purified membrane protein to the solubilized lipid-cholate mixture at the desired protein-to-lipid ratio.

    • Gently mix and incubate the solution for 1-2 hours at 4°C to allow for the formation of mixed protein-lipid-detergent micelles.

  • Dialysis for Proteoliposome Formation:

    • Transfer the mixed micelle solution into a pre-wetted dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO).

    • Place the dialysis cassette in a large volume of pre-chilled dialysis buffer (at least 1000 times the sample volume).

    • Conduct the dialysis at 4°C with gentle stirring.

    • Change the dialysis buffer every 12-24 hours for a total of 2-3 days to ensure complete removal of the this compound. The slow removal of the detergent facilitates the gradual formation of proteoliposomes.[10][11]

  • Harvesting and Characterization of Proteoliposomes:

    • After dialysis, carefully remove the proteoliposome suspension from the dialysis cassette.

    • The resulting proteoliposomes can be characterized for size distribution using dynamic light scattering (DLS).[12]

    • Determine the protein incorporation efficiency by separating the proteoliposomes from unincorporated protein (e.g., by sucrose density gradient centrifugation) and quantifying the protein in the liposome fraction.[12]

    • The functionality of the reconstituted protein can be assessed using appropriate activity assays.

Characterization of Proteoliposomes

Table 4: Common Characterization Techniques

TechniqueParameter MeasuredTypical ResultsReference
Dynamic Light Scattering (DLS)Hydrodynamic radius (size distribution)Unilamellar vesicles typically range from 100-400 nm in diameter.[12][12]
Sucrose Density Gradient CentrifugationSeparation of proteoliposomes from empty liposomes and aggregated proteinAllows for the purification of proteoliposomes and estimation of incorporation efficiency.[12][12]
SDS-PAGE and Western BlottingProtein incorporation and integrityConfirms the presence of the full-length protein in the proteoliposome fraction.[13]
Electron Microscopy (Cryo-EM)Vesicle morphology and protein visualizationProvides direct visualization of proteoliposome size, shape, and lamellarity.[10][11]
Functional AssaysActivity of the reconstituted proteinVaries depending on the protein (e.g., transport assays, enzyme kinetics).[12]

Signaling Pathway and Logical Relationship Diagram

The process of proteoliposome formation via this compound dialysis can be visualized as a logical progression of states.

logical_relationship start Initial Components Lipids Protein This compound mixed_micelles Mixed Micelles Lipid-Protein-Cholate Complexes start->mixed_micelles Solubilization dialysis_start Dialysis Start High this compound Concentration mixed_micelles->dialysis_start Enclose in Dialysis Membrane intermediate Intermediate State Decreasing this compound Aggregates Form dialysis_start->intermediate Gradual Detergent Removal proteoliposomes Final State Proteoliposomes Low/No this compound intermediate->proteoliposomes Self-Assembly

Figure 2. Logical flow of proteoliposome self-assembly during this compound dialysis.

Conclusion

The this compound dialysis method is a robust and versatile technique for reconstituting membrane proteins into proteoliposomes. By carefully controlling key parameters such as lipid composition, protein-to-lipid ratio, and dialysis conditions, researchers can generate functional proteoliposomes suitable for a wide range of downstream applications. This application note provides a comprehensive guide to aid in the successful design and execution of these experiments.

References

Optimizing Sodium Cholate Concentration for the Solubilization of G Protein-Coupled Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing sodium cholate in the solubilization of G protein-coupled receptors (GPCRs). GPCRs, being integral membrane proteins, require detergents to be extracted from the lipid bilayer for subsequent purification and characterization. Sodium this compound, an anionic bile salt detergent, can be an effective tool for this purpose. However, its successful application hinges on the careful optimization of its concentration to ensure efficient solubilization while preserving the receptor's structural integrity and function.

Introduction to GPCR Solubilization with Sodium this compound

The solubilization of GPCRs is a critical first step in their biochemical and structural analysis. The process involves the disruption of the cell membrane and the partitioning of the receptor into detergent micelles. The choice of detergent and its concentration are paramount for maintaining the native conformation and activity of the receptor.

Sodium this compound is an ionic detergent that can be effective for membrane protein extraction. A key parameter to consider is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. For effective solubilization, the detergent concentration should be significantly above its CMC. The CMC of sodium this compound is typically in the range of 6.5 to 16 mM, but this can be influenced by factors such as temperature, pH, and ionic strength of the buffer.

Key Considerations for Using Sodium this compound

  • Protein-Specificity: The optimal sodium this compound concentration is highly dependent on the specific GPCR being studied. Some GPCRs may be readily solubilized, while others might be more resistant or prone to denaturation. For instance, while some receptors can be solubilized effectively, this compound-based detergents have been reported to be virtually unable to solubilize native bacteriorhodopsin, a GPCR-like protein[1].

  • Concentration Optimization: A titration of sodium this compound concentration is crucial to determine the ideal balance between solubilization efficiency and the preservation of the GPCR's function. It is generally recommended to start with a concentration at least twice the CMC.

  • Functional Assays: Throughout the optimization process, it is essential to monitor the functional integrity of the solubilized GPCR using methods such as radioligand binding assays.

  • Potential for Denaturation: Being an ionic detergent, sodium this compound can be more denaturing than non-ionic detergents. Therefore, careful control of concentration and incubation conditions is necessary. In some cases, sodium this compound is used in combination with milder detergents to enhance solubilization while minimizing denaturation.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Sodium this compound Concentration for GPCR Solubilization

This protocol outlines a general workflow for determining the optimal sodium this compound concentration for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl (or other buffer suitable for the target GPCR)

  • Sodium this compound stock solution (e.g., 10% w/v)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes containing the target GPCR at a known protein concentration.

  • Detergent Titration: Set up a series of microcentrifuge tubes, each containing the same amount of membrane preparation. Add varying final concentrations of sodium this compound to each tube. A suggested starting range is from 0.1% to 2.0% (w/v).

  • Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane fraction.

  • Analysis of Supernatant: Carefully collect the supernatant, which contains the solubilized GPCR.

  • Quantification of Solubilization: Determine the amount of solubilized GPCR in each supernatant. This can be done by various methods, such as:

    • Western Blotting: Analyze the supernatant and the pellet for the presence of the tagged GPCR.

    • Radioligand Binding Assay: If a suitable radioligand is available, measure the specific binding activity in the supernatant.

    • Enzyme-Linked Immunosorbent Assay (ELISA): If specific antibodies are available.

  • Determination of Optimal Concentration: The optimal sodium this compound concentration is the one that yields the highest amount of functional GPCR in the supernatant.

Protocol 2: Case Study - Solubilization of the β2-Adrenergic Receptor

This protocol is based on a published method for the solubilization of the β2-adrenergic receptor from calf lung membranes[2].

Materials:

  • Calf lung membranes

  • Solubilization Buffer: 0.4% (w/v) Digitonin, 0.08% (w/v) Sodium this compound in Tris buffer

  • Protease inhibitor cocktail

Procedure:

  • Membrane Resuspension: Resuspend the calf lung membranes in the Tris buffer containing the protease inhibitor cocktail.

  • Detergent Addition: Add the digitonin and sodium this compound to the final concentrations of 0.4% and 0.08%, respectively.

  • Solubilization: Incubate the mixture with gentle agitation for 1 hour at 4°C.

  • Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

  • Supernatant Collection: The supernatant contains the solubilized β2-adrenergic receptor. This method was reported to yield 60-75% solubilization while retaining full ligand-binding activity[2].

Protocol 3: Case Study - Solubilization of Rhodopsin

This protocol is based on studies of rhodopsin solubilization.

Materials:

  • Rod outer segment (ROS) membranes

  • Solubilization Buffer: Phosphate buffer, pH 7.0

  • Sodium this compound stock solution

Procedure:

  • Membrane Preparation: Isolate ROS membranes containing rhodopsin.

  • Solubilization: Resuspend the ROS membranes in the phosphate buffer containing sodium this compound at a concentration range of 2 to 20 mg/mL (approximately 4.6 to 46 mM).

  • Incubation: Incubate the mixture at 4°C with gentle mixing.

  • Analysis: Characterize the solubilized rhodopsin. It was noted that while rhodopsin could be solubilized, its ability to recombine with retinal decreased at higher sodium this compound concentrations[3].

Data Presentation

Table 1: Summary of Sodium this compound Concentrations for GPCR Solubilization

GPCR TargetSodium this compound ConcentrationCo-detergent(s)Solubilization EfficiencyFunctional ActivityReference
β2-Adrenergic Receptor0.08% (w/v) (approx. 1.8 mM)0.4% (w/v) Digitonin60-75%Retained[2]
Rhodopsin2-20 mg/mL (approx. 4.6-46 mM)NoneNot specifiedRecombination decreased at higher concentrations[3]
β2-Adrenergic Receptor (lipid studies)600 µM500 µM DDMNot applicable (lipid solubilization)Not applicable[4]

Table 2: Properties of Sodium this compound

PropertyValueNotes
Chemical FormulaC₂₄H₃₉NaO₅
Molecular Weight430.56 g/mol
Detergent ClassAnionic, Bile Salt
Critical Micelle Concentration (CMC)6.5 - 16 mMVaries with temperature, pH, and ionic strength

Visualizations

GPCR_Solubilization_Workflow cluster_start Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Analysis start GPCR-expressing Cell Membranes solubilize Incubate with Sodium this compound (Varying Concentrations) start->solubilize Add Detergent centrifuge Ultracentrifugation solubilize->centrifuge Separate Fractions supernatant Solubilized GPCR (Supernatant) centrifuge->supernatant Collect pellet Insoluble Fraction (Pellet) centrifuge->pellet Discard or Analyze analysis Functional & Quantitative Analysis supernatant->analysis Characterize

Caption: Workflow for optimizing GPCR solubilization with sodium this compound.

GPCR_Signaling_Pathway ligand Ligand gpcr GPCR ligand->gpcr Binds to g_protein G Protein (αβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A simplified G protein-coupled receptor signaling pathway.

References

Application Notes and Protocols: A Step-by-Step Guide to Cholate-Based Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This method relies on the highly specific interaction between an antibody and its target antigen. Cholate-based immunoprecipitation, which utilizes anionic detergents like sodium this compound or sodium deoxythis compound, is particularly advantageous for solubilizing membrane proteins and preserving protein-protein interactions that might be disrupted by harsher detergents. This guide provides detailed protocols and application notes for performing successful this compound-based immunoprecipitation experiments.

The use of ionic detergents such as sodium deoxythis compound is common in RIPA (Radioimmunoprecipitation Assay) buffer, which is effective for disrupting the nuclear membrane and solubilizing cellular components.[1] However, for co-immunoprecipitation (co-IP) experiments where the goal is to study protein-protein interactions, a careful balance must be struck to ensure cell lysis without disrupting these interactions.[1]

Advantages of this compound-Based Detergents in Immunoprecipitation

This compound and its derivatives offer several advantages in immunoprecipitation, particularly for challenging targets like membrane proteins:

  • Effective Solubilization of Membrane Proteins: Bile salts like sodium this compound are efficient at solubilizing lipids, making them ideal for extracting membrane-bound proteins from their native environment.[2]

  • Milder than Harsh Ionic Detergents: While being ionic, bile salt detergents have a rigid steroidal structure, which makes them milder than linear ionic detergents like SDS.[3] This property can be crucial for maintaining the native conformation and activity of the target protein.

  • Preservation of Protein-Protein Interactions: In some instances, this compound-based detergents can preserve protein-protein interactions more effectively than non-ionic detergents, which can sometimes fail to efficiently solubilize protein complexes embedded in the membrane. While ionic detergents in RIPA buffer can disrupt some interactions, for stable complexes, they can provide a good balance of solubilization and interaction preservation.[4]

Key Experimental Protocols

This section provides detailed methodologies for performing this compound-based immunoprecipitation.

Protocol 1: Immunoprecipitation using RIPA Buffer (with Sodium Deoxythis compound)

This protocol is suitable for the immunoprecipitation of a single target protein, especially when efficient cell lysis and solubilization of cellular and membrane proteins are required.

Materials:

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxythis compound, 0.1% SDS.[5] A 10% sodium deoxythis compound stock solution should be prepared and protected from light.[5]

  • Protease and Phosphatase Inhibitor Cocktails (100X): Add to lysis buffer immediately before use.

  • Wash Buffer: PBS or TBS, optionally containing a low concentration of detergent (e.g., 0.1% Triton X-100).

  • Elution Buffer: 2X SDS-PAGE sample buffer or a milder elution buffer like 0.1 M glycine, pH 2.5.

  • Protein A/G Agarose or Magnetic Beads.

  • Primary Antibody specific to the target protein.

  • Isotype Control Antibody.

  • Cell Scraper.

  • Microcentrifuge tubes.

  • Rotating platform.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS. For adherent cells, scrape them in PBS and pellet by centrifugation. For suspension cells, pellet directly.

    • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL of buffer per 10^7 cells).[5]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-50 µL of Protein A/G bead slurry to the cleared lysate.

    • Incubate on a rotator for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.

    • Centrifuge at 2,500 x g for 30 seconds at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (typically 1-10 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate.

    • Incubate on a rotator for 1-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.

    • Add 50 µL of pre-washed Protein A/G bead slurry to each sample.

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation at 2,500 x g for 30 seconds at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 500 µL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 20-50 µL of 2X SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

    • Non-Denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine, pH 2.5. Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

Protocol 2: Co-Immunoprecipitation of Membrane Protein Complexes using Sodium this compound

This protocol is optimized for studying protein-protein interactions involving membrane proteins, using a milder this compound-based lysis buffer to preserve these interactions.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Sodium this compound, 1 mM EDTA.

  • Protease and Phosphatase Inhibitor Cocktails (100X).

  • Wash Buffer: this compound Lysis Buffer with a reduced concentration of sodium this compound (e.g., 0.1%).

  • Elution Buffer, Beads, and Antibodies: As described in Protocol 1.

Procedure:

  • Cell Lysis: Follow the same steps as in Protocol 1, but use the this compound Lysis Buffer. The milder nature of this buffer may require slightly longer incubation on ice or gentle sonication to ensure efficient lysis.

  • Pre-clearing the Lysate: This step is highly recommended for co-IP to minimize non-specific protein binding. Follow the procedure in Protocol 1.

  • Immunoprecipitation: Follow the procedure in Protocol 1, using the antibody against the "bait" protein to pull down its interacting partners ("prey").

  • Washing: It is crucial to optimize the wash steps to remove non-specific binders while retaining true interactors. Use the this compound Wash Buffer for 3-5 washes.

  • Elution: Elute the protein complexes as described in Protocol 1. For subsequent analysis by mass spectrometry, a non-denaturing elution is often preferred.

Data Presentation

Quantitative analysis of immunoprecipitation can be challenging, as the yield depends on numerous factors including antibody affinity and protein expression levels. However, comparing the relative protein recovery under different conditions can provide valuable insights.

Table 1: Hypothetical Comparison of Protein Yield with Different Lysis Buffers

Lysis BufferTarget ProteinProtein Yield (Relative Units)Co-precipitated PartnerPartner Yield (Relative Units)Notes
RIPA Buffer (0.5% Deoxythis compound) EGFR100Grb260Strong lysis, may partially disrupt some interactions.
This compound Buffer (1% this compound) EGFR85Grb280Milder lysis, better preservation of protein-protein interactions.
Triton X-100 Buffer (1%) EGFR95Grb275Good for soluble proteins, may be less effective for some membrane complexes.
SDS Lysis Buffer (1%) EGFR120Grb210Denaturing, disrupts most protein-protein interactions.

Note: These are illustrative values. Actual yields will vary depending on the specific proteins and antibodies used. The efficiency of immunoprecipitation is influenced by the antibody's binding affinity and the protein concentration.[6]

Mandatory Visualization

Experimental Workflow for this compound-Based Immunoprecipitation

Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Start with Cell Culture/ Tissue Sample lysis Cell Lysis (this compound-based buffer) start->lysis centrifuge1 Centrifugation to Pellet Debris lysis->centrifuge1 lysate Collect Cleared Lysate centrifuge1->lysate preclear Pre-clearing with Protein A/G Beads (Optional) lysate->preclear antibody Add Primary Antibody preclear->antibody beads Add Protein A/G Beads antibody->beads incubation Incubate to form Antibody-Antigen-Bead Complex beads->incubation wash Wash Beads to Remove Non-specific Proteins incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits via Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Employing Cholate for the Isolation of Lipid Rafts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, sub-micron-sized domains within cellular membranes that are enriched in cholesterol, sphingolipids, and specific proteins. These microdomains serve as organizing centers for the assembly of signaling molecules, influencing a variety of cellular processes including signal transduction, protein trafficking, and viral entry. The isolation and analysis of lipid rafts are crucial for understanding their composition and function in both normal physiology and disease states. While Triton X-100 is a commonly used detergent for isolating detergent-resistant membranes (DRMs), an experimental model for lipid rafts, the use of other detergents, such as the anionic bile salt sodium cholate, offers distinct advantages and can yield different subsets of raft-associated proteins and lipids. This document provides detailed application notes and protocols for the use of sodium this compound in the isolation of lipid rafts.

Application Notes

Principle of this compound-Based Lipid Raft Isolation

The isolation of lipid rafts is predicated on their relative insolubility in certain detergents at low temperatures compared to the surrounding bulk membrane. Sodium this compound, an anionic detergent, can effectively solubilize the more fluid, glycerophospholipid-rich regions of the plasma membrane while leaving the more ordered, cholesterol and sphingolipid-rich lipid raft domains relatively intact. Due to their high lipid-to-protein ratio, these resistant microdomains have a lower buoyant density and can be separated from the solubilized membrane components by density gradient ultracentrifugation.

Advantages of Using Sodium this compound
  • Dialyzability: Sodium this compound has a high critical micelle concentration (CMC) and forms small micelles, which allows for its efficient removal from the sample through dialysis. This is particularly advantageous for downstream applications where the presence of detergent could interfere with analysis, such as in functional reconstitution studies or certain mass spectrometry techniques.

  • Milder Solubilization: this compound is considered a milder detergent than Triton X-100. This property may help in preserving protein-protein interactions within the isolated rafts and may result in the co-isolation of protein complexes that would otherwise be disrupted by harsher detergents.

  • Differential Solubilization: The use of this compound can lead to the isolation of a different subset of proteins and lipids compared to non-ionic detergents like Triton X-100. This can provide a more comprehensive understanding of the heterogeneity of lipid raft composition.

Considerations and Limitations
  • Potential for Artifacts: As with any detergent-based method, there is a risk of inducing artifacts, such as the coalescence of smaller raft domains or the inclusion of non-raft components into the insoluble fraction.

  • Temperature Sensitivity: The procedure is highly dependent on maintaining a low temperature (typically 4°C) to ensure the differential solubility of the membrane domains.

  • Validation is Crucial: It is essential to validate the purity of the isolated lipid raft fractions through Western blotting for known raft and non-raft marker proteins.

Quantitative Data on Lipid Raft Components

The protein and lipid composition of isolated lipid rafts can vary depending on the cell type, physiological conditions, and the isolation method used. The choice of detergent is a critical factor that influences the final composition of the isolated detergent-resistant membranes. The following table summarizes a comparative overview of components identified in lipid rafts isolated with different detergents, highlighting the potential for varied results.

Detergent UsedKey Protein Classes EnrichedKey Lipid Classes EnrichedReference Insights
Sodium this compound / Deoxythis compound G-protein coupled receptors (GPCRs), signaling adapter proteins, cytoskeletal-associated proteins.Cholesterol, Sphingomyelin, Gangliosides.Milder solubilization may preserve protein complexes. High CMC allows for easier removal.
Triton X-100 GPI-anchored proteins, Src-family kinases (e.g., Lck, Fyn), flotillins, caveolins.Cholesterol, Sphingomyelin, saturated glycerophospholipids.Most commonly used; well-characterized for enriching canonical raft markers. May disrupt some protein interactions.[1]
Brij 98 / Brij 58 A subset of signaling proteins, transmembrane proteins. Can be used at 37°C.Cholesterol, Sphingomyelin.Can isolate rafts at physiological temperatures, potentially reducing temperature-induced artifacts.
CHAPS / CHAPSO Enriches for a distinct set of proteins compared to Triton X-100, including certain signaling molecules.Cholesterol, Sphingomyelin.Zwitterionic nature can offer different solubilization properties. CHAPSO has shown good enrichment of raft markers.
Detergent-Free (e.g., Carbonate buffer) Integral and peripheral membrane proteins, signaling complexes.Cholesterol, Sphingomyelin, and a broader range of lipids.Avoids detergent-induced artifacts but may result in higher contamination from non-raft membranes.[2][3]

Experimental Protocols

Protocol 1: Isolation of Lipid Rafts using Sodium this compound

This protocol describes a general procedure for the isolation of detergent-resistant membranes (DRMs) from cultured mammalian cells using sodium this compound.

Materials:

  • Cultured mammalian cells (e.g., HeLa, Jurkat, or cell line of interest)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, 1 mM EGTA, pH 6.5

  • Sodium this compound stock solution: 10% (w/v) in water

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Sucrose solutions (in Lysis Buffer): 80% (w/v), 35% (w/v), and 5% (w/v)

  • Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti or equivalent)

  • Dounce homogenizer with a tight-fitting pestle

  • 1.5 mL microcentrifuge tubes

  • 14 x 89 mm ultracentrifuge tubes

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to 80-90% confluency in appropriate culture vessels.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.

    • Add 100 µL of 10% sodium this compound to achieve a final concentration of 1%.

    • Incubate on ice for 30 minutes with gentle rocking.

    • Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.

  • Sucrose Gradient Preparation and Ultracentrifugation:

    • In a 1.5 mL microcentrifuge tube, mix the 1 mL cell lysate with 1 mL of 80% sucrose solution to obtain a 40% sucrose concentration.

    • Carefully layer this 2 mL mixture at the bottom of an ultracentrifuge tube.

    • Sequentially and carefully overlay with 6 mL of 35% sucrose solution and then 4 mL of 5% sucrose solution.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor.

  • Fraction Collection:

    • After ultracentrifugation, a faint, opaque band should be visible at the 5%/35% sucrose interface. This band contains the lipid rafts.

    • Carefully collect 1 mL fractions from the top of the gradient. The lipid raft fraction is typically found in fractions 4-6.

    • The bottom fractions will contain the solubilized proteins and cellular debris.

  • Analysis of Fractions:

    • The protein concentration of each fraction can be determined using a BCA assay.

    • Aliquots of each fraction should be analyzed by SDS-PAGE and Western blotting to determine the distribution of lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor, Calnexin).

Visualizations

Experimental Workflow for this compound-Based Lipid Raft Isolation

G cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Density Gradient Ultracentrifugation cluster_3 Analysis A 1. Cell Culture B 2. Harvest & Wash A->B C 3. Resuspend in Lysis Buffer B->C D 4. Add 1% Sodium this compound C->D E 5. Homogenize D->E F 6. Mix Lysate with 80% Sucrose E->F G 7. Layer Sucrose Gradient (5%, 35%, 40%) F->G H 8. Ultracentrifuge (200,000 x g, 18h, 4°C) G->H I 9. Collect Fractions H->I J 10. Western Blot for Markers I->J K 11. Downstream Analysis (Proteomics, Lipidomics) I->K

Caption: Workflow for isolating lipid rafts using sodium this compound.

Signaling Pathway Example: EGF Receptor in Lipid Rafts

cluster_raft Lipid Raft cluster_downstream Downstream Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 Binds SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription EGF EGF EGF->EGFR Binds & Dimerizes

Caption: Simplified EGF receptor signaling pathway within a lipid raft.

References

Application Notes and Protocols for the Use of Cholate in High-Performance Liquid Chromatography of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of integral membrane proteins is a critical yet challenging endeavor in biochemical research and drug development. These proteins, embedded within the lipid bilayer, require detergents to maintain their native structure and function once extracted from their native environment. Sodium cholate, an anionic bile salt detergent, has long been a valuable tool for the solubilization and purification of membrane proteins. Its effectiveness in disrupting lipid-lipid and lipid-protein interactions while often preserving protein integrity makes it suitable for various chromatographic techniques, including high-performance liquid chromatography (HPLC).

This document provides detailed application notes and protocols for the use of sodium this compound in the HPLC-based purification of membrane proteins. It covers key experimental considerations, from initial solubilization to chromatographic separation, and offers specific protocols for different HPLC modalities.

Key Considerations for Using this compound in Membrane Protein HPLC

Several factors must be carefully optimized when using sodium this compound for the HPLC of membrane proteins to ensure successful purification and recovery of active protein.

  • This compound Concentration: The concentration of sodium this compound is critical throughout the purification process. During solubilization, a concentration significantly above the critical micelle concentration (CMC) is required to effectively disrupt the membrane and form protein-detergent mixed micelles.[1] For subsequent HPLC steps, the this compound concentration in the mobile phase should be maintained at or slightly above its CMC to ensure the protein remains soluble and stable in its micellar environment.

  • Protein-to-Detergent Ratio: The ratio of detergent to protein (w/w) is a crucial parameter during solubilization. A ratio of 1-2 (w/w) is often sufficient to solubilize integral membrane proteins into lipid-protein-detergent mixed micelles. Higher ratios, around 10 (w/w) or more, can lead to the complete removal of lipids, forming protein-detergent complexes. The optimal ratio should be determined empirically for each target protein.

  • Buffer Composition: The choice of buffer, pH, and ionic strength can significantly impact protein stability and chromatographic performance. The pH should be selected to maintain the target protein's stability and desired charge characteristics for ion-exchange chromatography. The ionic strength of the buffer can influence the CMC of ionic detergents like this compound; higher salt concentrations generally decrease the CMC.[1]

  • Temperature: All purification steps should ideally be performed at low temperatures (e.g., 4°C) to minimize proteolysis and maintain protein stability.[2]

  • Compatibility with HPLC Mode: this compound is compatible with several HPLC modes, including size-exclusion, ion-exchange, and hydroxyapatite chromatography.[3][4] However, its anionic nature may interfere with anion-exchange chromatography if the protein of interest is also negatively charged at the working pH.

Data Presentation: Quantitative Parameters for this compound-Based Membrane Protein Purification

The following table summarizes key quantitative data gathered from various sources for the use of sodium this compound in membrane protein purification.

ParameterValue/RangeApplication StageNotes
Sodium this compound Properties
Critical Micelle Concentration (CMC)6-15 mMGeneralVaries with temperature, pH, and ionic strength.
Aggregation Number2-10GeneralThe number of detergent molecules per micelle.
Solubilization
Sodium this compound Concentration1% (w/v)SolubilizationA common starting concentration.[5]
Protein Concentration1-10 mg/mLSolubilizationTypical range for initial membrane preparations.
Detergent to Protein Ratio (w/w)1:1 to 10:1SolubilizationEmpirically determined for each protein.
Incubation Time30 min to 2 hoursSolubilizationOptimization is required.
Temperature4°CSolubilization & PurificationTo maintain protein stability.[2]
High-Performance Liquid Chromatography
This compound in Mobile Phase> CMC (e.g., 0.1-1%)ChromatographyMaintains protein solubility.
Hydroxyapatite HPLC
Equilibration Buffer (Buffer A)10 mM Sodium Phosphate, pH 6.8, 300 mM NaCl, 0.1% Sodium this compoundChromatographyExample starting condition.
Elution Buffer (Buffer B)500 mM Sodium Phosphate, pH 6.8, 100 mM NaCl, 0.1% Sodium this compoundChromatographyExample elution condition.
Size-Exclusion HPLC
Mobile Phase20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Sodium this compoundChromatographyIsocratic elution.
Ion-Exchange HPLC (Cation-Exchange)
Binding Buffer (Buffer A)20 mM MES, pH 6.0, 50 mM NaCl, 0.1% Sodium this compoundChromatographyLow salt for binding.
Elution Buffer (Buffer B)20 mM MES, pH 6.0, 1 M NaCl, 0.1% Sodium this compoundChromatographyHigh salt for elution.

Experimental Workflow and Protocols

The general workflow for the purification of a membrane protein using this compound-based solubilization followed by HPLC is depicted below.

Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_hplc HPLC Purification cluster_analysis Analysis cell_lysis Cell Lysis (e.g., sonication, French press) centrifugation1 Low-Speed Centrifugation (remove unbroken cells) cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation wash Wash Membrane Pellet ultracentrifugation->wash solubilization Resuspend in Buffer with Sodium this compound wash->solubilization incubation Incubation with Agitation solubilization->incubation clarification Ultracentrifugation (remove insoluble material) incubation->clarification hplc High-Performance Liquid Chromatography (e.g., SEC, IEX, HAP) clarification->hplc fraction_collection Fraction Collection hplc->fraction_collection sds_page SDS-PAGE & Western Blot fraction_collection->sds_page activity_assay Functional/Activity Assay fraction_collection->activity_assay LogicalRelationships start Start: Target Membrane Protein solubilization Solubilization Screening (this compound vs. other detergents) start->solubilization optimization Optimize Solubilization (Concentration, Temp, Time) solubilization->optimization hplc_choice Select HPLC Mode (SEC, IEX, HAP, etc.) optimization->hplc_choice sec Size-Exclusion (Size-based separation) hplc_choice->sec iex Ion-Exchange (Charge-based separation) hplc_choice->iex hap Hydroxyapatite (Mixed-mode separation) hplc_choice->hap analysis Purity & Activity Analysis sec->analysis iex->analysis hap->analysis end End: Purified Protein analysis->end

References

Cholate as a Tool for Studying Protein-Lipid Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cholate, a bile salt detergent, is a powerful and versatile tool in the study of membrane proteins and their interactions with the lipid environment. Its unique properties, including a rigid steroidal structure and a high critical micelle concentration (CMC), make it particularly suitable for a range of applications, from the gentle solubilization of membrane proteins to their functional reconstitution into model membrane systems like proteoliposomes and nanodiscs. These reconstituted systems are invaluable for investigating protein structure, function, and modulation by specific lipids, which is crucial for understanding biological signaling and for drug development.

This document provides detailed application notes and protocols for utilizing this compound in the study of protein-lipid interactions. It includes key quantitative data, step-by-step experimental procedures, and visual guides to experimental workflows and relevant biological pathways.

Data Presentation: Properties of Sodium this compound and Experimental Parameters

A clear understanding of the physicochemical properties of sodium this compound and the typical concentration ranges used in experiments is essential for successful experimental design.

ParameterValueConditionsReference / Notes
Chemical Formula C₂₄H₃₉NaO₅
Molecular Weight 430.56 g/mol
Critical Micelle Concentration (CMC) 6.5 - 16 mMpH, ionic strength, and temperature dependent. Commonly cited as ~14-15 mM in aqueous solutions.[1]
Aggregation Number 2 - 16Dependent on concentration and environmental parameters.
Micelle Radius 9.68 - 11.92 ÅVaries with concentration.[2]

Table 1: Physicochemical Properties of Sodium this compound.

ApplicationParameterTypical RangeReference / Notes
Membrane Protein Solubilization This compound Concentration1% (w/v)Effective for various membrane proteins.[3]
Detergent:Protein Ratio1:1 to 3:1 (w/w)Optimization is often required for specific proteins.[4]
Proteoliposome Reconstitution Initial this compound Concentration~0.5% (w/v)Prior to detergent removal by dialysis or dilution.
Lipid:Protein Ratio10:1 to 50:1 (w/w)Protein-dependent; higher ratios can improve incorporation.[5]
Effective Detergent/Lipid Molar Ratio (Saturation)R(e)(sat) = 0.70 ± 0.01For soybean phosphatidylcholine (SPC) bilayers.[6]
Effective Detergent/Lipid Molar Ratio (Solubilization)R(e)(sol) = 0.97 ± 0.02For SPC bilayers.[6]
Nanodisc Assembly Final this compound Concentration12 - 40 mMMaintained during the assembly mixture incubation.[7]
This compound:Lipid Molar Ratio2:1For initial lipid solubilization.[8]
Lipid:Membrane Scaffold Protein (MSP) Molar Ratio30:1 to 50:1Optimization is necessary for efficient assembly.[8]

Table 2: Typical Experimental Parameters for this compound-Based Protocols.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Biological Membranes

This protocol describes a general procedure for the extraction of membrane proteins from their native lipid bilayer using sodium this compound.

Materials:

  • Membrane preparation (e.g., isolated cell membranes)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors

  • Sodium this compound stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge and appropriate rotors/tubes

Procedure:

  • Preparation of Membrane Sample: Thaw the membrane preparation on ice. Determine the total protein concentration using a suitable protein assay (e.g., BCA assay).

  • Solubilization: a. In a centrifuge tube, dilute the membrane preparation with Solubilization Buffer to a final protein concentration of 2-5 mg/mL. b. Add sodium this compound from the stock solution to the desired final concentration (typically starting at 1% w/v). c. Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).

  • Clarification: a. Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material, including cytoskeletal components and aggregated proteins. b. Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.

  • Analysis: a. Analyze a small aliquot of the supernatant by SDS-PAGE and Western blotting to confirm the successful solubilization of the target protein.

Protocol 2: Reconstitution of Membrane Proteins into Proteoliposomes via Dialysis

This protocol outlines the steps for reconstituting a purified, this compound-solubilized membrane protein into pre-formed lipid vesicles.

Materials:

  • Purified, this compound-solubilized membrane protein

  • Lipid stock (e.g., a mixture of POPE and POPG in chloroform)

  • Dialysis Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl

  • Sodium this compound stock solution (e.g., 10% w/v in water)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Rotary evaporator and desiccator

  • Bath sonicator

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, combine the desired lipids from the stock solutions. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Lipid Solubilization: a. Resuspend the lipid film in Dialysis Buffer containing 2% sodium this compound.[9] b. Sonicate the mixture in a bath sonicator until the solution is clear, indicating the formation of lipid-cholate mixed micelles.

  • Formation of Protein-Lipid-Detergent Micelles: a. Mix the purified, this compound-solubilized membrane protein with the solubilized lipids at the desired lipid-to-protein ratio (e.g., 20:1 w/w). b. Add Dialysis Buffer to achieve a final volume and protein concentration suitable for your downstream applications.

  • Detergent Removal by Dialysis: a. Transfer the protein-lipid-detergent mixture into a dialysis cassette. b. Dialyze against a large volume (at least 1000-fold the sample volume) of detergent-free Dialysis Buffer at 4°C. c. Change the dialysis buffer every 12-24 hours for a total of 2-3 days to ensure complete removal of this compound. The solution will become turbid as proteoliposomes form.

  • Harvesting Proteoliposomes: a. Collect the sample from the dialysis cassette. b. The resulting proteoliposomes can be used directly or further purified by density gradient centrifugation to separate them from empty liposomes.

Protocol 3: Assembly of Membrane Proteins into Nanodiscs

This protocol describes the self-assembly of a membrane protein into a lipid bilayer disc stabilized by a Membrane Scaffold Protein (MSP).

Materials:

  • Purified, detergent-solubilized membrane protein

  • Purified Membrane Scaffold Protein (e.g., MSP1D1)

  • Lipid stock in chloroform

  • Assembly Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Sodium this compound stock solution (e.g., 10% w/v)

  • Detergent removal beads (e.g., Bio-Beads SM-2)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Lipid Preparation: a. Prepare a lipid film as described in Protocol 2, Step 1. b. Resuspend the lipid film in Assembly Buffer containing sodium this compound to a final lipid concentration of 50 mM and a this compound concentration of 100 mM (2:1 this compound:lipid molar ratio).[7] c. Vortex and sonicate until the solution is clear.

  • Assembly Mixture Preparation: a. In a microcentrifuge tube, combine the this compound-solubilized lipids, the purified membrane protein, and the MSP. The molar ratios are critical and should be optimized, with a common starting point being Lipid:MSP:Protein of 50:2:1. b. Adjust the volume with Assembly Buffer to ensure the final this compound concentration is between 12-40 mM.[7] c. Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Detergent Removal: a. Add activated Bio-Beads (approximately 0.8 g per mL of assembly mixture) to initiate nanodisc formation.[7] b. Incubate at 4°C for 4-16 hours with gentle rotation.

  • Purification: a. Remove the Bio-Beads by pipetting the solution. b. Purify the nanodiscs from empty nanodiscs and aggregated material using size-exclusion chromatography (e.g., Superdex 200 column). Monitor the elution profile at 280 nm.

  • Characterization: a. Analyze the collected fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein. b. Characterize the size and homogeneity of the nanodiscs by dynamic light scattering (DLS) or negative-stain electron microscopy.

Visualizations

Experimental Workflows

Membrane_Protein_Solubilization_Workflow start Start: Membrane Preparation solubilize Add Solubilization Buffer & Sodium this compound (1%) start->solubilize incubate Incubate at 4°C (Gentle Agitation) solubilize->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Collect Supernatant: Solubilized Protein-Cholate Micelles centrifuge->supernatant pellet Discard Pellet: Insoluble Material centrifuge->pellet

Caption: Workflow for membrane protein solubilization using sodium this compound.

Proteoliposome_Reconstitution_Workflow cluster_prep Preparation solubilized_protein Solubilized Membrane Protein mix Mix Protein and Lipids (Protein-Lipid-Cholate Micelles) solubilized_protein->mix lipid_film Lipid Film Preparation solubilized_lipids Solubilize Lipids in this compound Buffer lipid_film->solubilized_lipids solubilized_lipids->mix dialysis Dialysis (Detergent Removal) mix->dialysis harvest Harvest Proteoliposomes dialysis->harvest

Caption: Workflow for proteoliposome reconstitution by this compound dialysis.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Signaling

This compound-based reconstitution systems are frequently used to study GPCRs, a large family of transmembrane receptors crucial for cellular signaling and as drug targets. The ability to control the lipid environment allows researchers to investigate how specific lipids, such as cholesterol, modulate GPCR structure and function.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) GPCR GPCR (Inactive) Ligand->GPCR Binding GPCR_active GPCR (Active) G_protein G Protein (GDP-bound) GPCR_active->G_protein Activation G_protein_active G Protein (GTP-bound) G_protein->G_protein_active Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of Target Proteins

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

Sodium this compound remains an indispensable detergent for the study of protein-lipid interactions. Its properties facilitate the gentle extraction of membrane proteins and their subsequent reconstitution into various model membrane systems. The protocols provided herein offer a foundation for researchers to explore the intricate interplay between proteins and lipids, which is fundamental to cellular function and disease. Successful application of these methods will undoubtedly continue to provide critical insights for both basic science and therapeutic development.

References

Application of Cholate Derivatives in the Formation of Bicelles for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of cholate-based surfactants, specifically 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), in the formation of bicelles for Nuclear Magnetic Resonance (NMR) studies of membrane proteins. While sodium this compound itself has been shown to be less effective in forming stable bicelles with common phospholipids like DMPC, its derivatives, CHAPS and CHAPSO, have proven to be robust alternatives for creating membrane mimetics suitable for high-resolution NMR. These application notes offer a comprehensive guide, including quantitative data on bicelle compositions, detailed experimental protocols for their preparation and for the incorporation of membrane proteins, and visualizations of the key processes.

Introduction to this compound-Based Bicelles in NMR

Bicelles, or bilayered micelles, are discoidal lipid aggregates that provide a more native-like membrane environment for structural and functional studies of membrane proteins compared to traditional detergent micelles.[1][2] They are typically formed by a mixture of a long-chain phospholipid, which forms the planar bilayer region, and a short-chain lipid or detergent that shields the hydrophobic edges of the bilayer from the aqueous solvent.[3] The size and properties of bicelles can be tuned by adjusting the molar ratio of the long-chain to short-chain component, known as the q-ratio.[4]

While dihexanoylphosphatidylcholine (DHPC) is a commonly used short-chain lipid for bicelle formation, this compound-based detergents like CHAPS and CHAPSO have emerged as valuable alternatives.[3][4] These surfactants are frequently used in membrane protein purification due to their ability to maintain protein stability and structural integrity.[5] Notably, DMPC/CHAPS bicelles have been shown to offer increased stability for certain membrane proteins, such as rhodopsin.[3]

It is important to note that studies have indicated that sodium this compound, when mixed with saturated phospholipids like DMPC, tends to form mixed micelles rather than well-defined bicelles.[5] Cryo-electron microscopy and small-angle X-ray scattering (SAXS) data suggest that DMPC-cholate mixtures result in smaller, spherical particles without the characteristic disk-like appearance of bicelles.[5] Therefore, these application notes will focus on the successful application of the this compound derivatives, CHAPS and CHAPSO.

Quantitative Data for this compound-Derivative Bicelles

The following tables summarize key quantitative parameters for the preparation and use of DMPC:CHAPSO and DMPC:CHAPS bicelles in NMR and related studies.

Parameter DMPC:CHAPSO DMPC:CHAPS Reference
Typical Molar Ratio (q) 2.6 - 3.0Not explicitly stated for NMR, but used in stability studies[6][7]
Recommended Bicelle Concentration (for stock) 10% - 40% (w/v)Not explicitly stated for NMR[6][7]
Final Bicelle Concentration (for protein incorporation) ~7% - 8%Not explicitly stated for NMR[6][7]
Final Protein Concentration 8 - 12 mg/mLNot explicitly stated for NMR[6][7]
Optimal DIODPC:CHAPSO Molar Ratio (for pH stable bicelles) 4.3Not Applicable[8]

Table 1: Quantitative Parameters for DMPC:CHAPSO Bicelle Preparation.

Experimental Protocols

Protocol for Preparation of DMPC:CHAPSO Bicelles (Stock Solution)

This protocol describes the preparation of a 35% (w/v) DMPC:CHAPSO bicelle stock solution with a q-ratio of 2.8.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO)

  • Deionized water

  • Glass vial

  • Vortex mixer

  • Water bath or heating block

  • Ice bath

  • Freezer

Procedure:

  • Weighing Components: In a clean glass vial, weigh out 0.26 g of DMPC (MW: 677.9 g/mol ) and 0.09 g of CHAPSO (MW: 630.9 g/mol ).[7]

  • Hydration: Add deionized water to a final volume of 1.0 mL.[7]

  • Solubilization: The mixture will appear cloudy. To achieve a homogenous solution, perform several cycles of heating, cooling, and vortexing.[6]

    • Heat the vial in a water bath at approximately 40-50°C for a few minutes until the solution begins to clear.[6]

    • Cool the vial on ice.[6]

    • Vortex the mixture vigorously.

    • Freeze the sample completely.

    • Thaw the sample at room temperature or in a cool water bath.

    • Repeat this cycle until the solution becomes a clear, viscous gel at room temperature. This process can take several hours.[6]

Protocol for Incorporation of a Membrane Protein into DMPC:CHAPSO Bicelles for NMR

This protocol details the steps for incorporating a detergent-solubilized membrane protein into the pre-formed DMPC:CHAPSO bicelles.

Materials:

  • Purified, detergent-solubilized membrane protein of known concentration

  • 35% DMPC:CHAPSO bicelle stock solution (from Protocol 3.1)

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8)

  • Deuterium oxide (D₂O)

  • Microcentrifuge tubes

  • Pipettes

  • Ice

Procedure:

  • Preparation: Thaw the DMPC:CHAPSO bicelle stock solution at room temperature until it becomes a clear gel. Once thawed, place the bicelle mixture and the purified protein solution on ice. This will maintain the bicelles in a liquid, pipettable phase.[7]

  • Mixing: In a microcentrifuge tube on ice, combine the detergent-solubilized protein with the bicelle stock solution. A common starting ratio is 4:1 (v/v) of protein solution to bicelle solution. For example, to obtain a 100 µL final volume, mix 80 µL of protein solution with 20 µL of the 35% bicelle stock.[7] This will result in a final bicelle concentration of 7%.

  • Homogenization: Gently mix the protein-bicelle solution by slowly pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.[6]

  • Incubation: Incubate the protein-bicelle mixture on ice for approximately 30 minutes to allow for the protein to incorporate into the bicelles.[6]

  • Final Sample Preparation for NMR:

    • If necessary, adjust the final volume with NMR buffer.

    • Add D₂O to a final concentration of 5-10% for the NMR lock signal.

    • Transfer the final sample to a clean NMR tube.

Visualizations

Bicelle Formation and Protein Incorporation Workflow

Bicelle_Formation_Workflow cluster_prep Bicelle Stock Preparation cluster_incorp Protein Incorporation weigh Weigh DMPC and CHAPSO hydrate Add Deionized Water weigh->hydrate solubilize Cycles of Heat/Cool/Vortex/Freeze-Thaw hydrate->solubilize stock Clear Bicelle Stock (e.g., 35%) solubilize->stock mix Mix Protein and Bicelle Stock on Ice stock->mix protein Detergent-Solubilized Membrane Protein protein->mix incubate Incubate on Ice (30 min) mix->incubate nmr_sample Final NMR Sample incubate->nmr_sample

Workflow for preparing this compound-derivative bicelles and incorporating a membrane protein.

Logical Relationship of Bicelle Components

Bicelle_Components bicelle Isotropic Bicelle Long-Chain Lipid (DMPC) This compound Derivative (CHAPSO/CHAPS) dmpc_node DMPC Forms Planar Bilayer Provides Native-like Environment bicelle:f0->dmpc_node is the chapso_node CHAPSO/CHAPS Forms Rim of the Bicelle Shields Hydrophobic Edges bicelle:f1->chapso_node is the protein Membrane Protein protein->bicelle incorporates into

Components of a this compound-derivative bicelle and their roles.

Conclusion

The use of this compound derivatives, particularly CHAPSO, in conjunction with DMPC provides a reliable method for forming isotropic bicelles suitable for high-resolution NMR studies of membrane proteins. These bicelle systems offer a more native-like environment than micelles and have demonstrated success in maintaining the stability and function of embedded proteins. The protocols and quantitative data presented here serve as a valuable resource for researchers aiming to apply this methodology. While sodium this compound itself is not ideal for forming DMPC-based bicelles, its derivatives have expanded the toolkit for membrane protein structural biology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholate Concentration to Prevent Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cholate concentration to maintain protein stability and prevent denaturation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it used with proteins?

Sodium this compound is an anionic, bile acid-derived detergent. It is frequently used in biochemical applications to solubilize membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein.[1] This process extracts the protein from its native membrane environment into an aqueous solution, which is necessary for many downstream applications like purification and structural studies.[1]

Q2: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles. For sodium this compound, the CMC is approximately 14-15 mM in aqueous solutions.[2] It is crucial to work at concentrations above the CMC to ensure there are enough micelles to encapsulate and solubilize the protein, preventing it from aggregating.[2]

Q3: How does this compound concentration affect protein stability?

The concentration of this compound is critical for maintaining the stability of a solubilized protein.

  • Below the CMC: There are not enough micelles to properly shield the hydrophobic surfaces of the protein, leading to aggregation and potential denaturation.

  • Slightly above the CMC: This is often the optimal range where the protein is soluble and stable.

  • Significantly above the CMC: Excess detergent micelles can sometimes lead to the denaturation of the protein by disrupting its tertiary structure.[1] The ideal concentration is protein-dependent and must be determined empirically.

Q4: Can I use this compound for applications other than direct solubilization?

Yes, sodium this compound is also a key component in the formation of nanodiscs.[3][4] Nanodiscs are small patches of a lipid bilayer encircled by a membrane scaffold protein, providing a more native-like environment for studying membrane proteins compared to detergent micelles.[4] In this process, this compound is used to solubilize the phospholipids, which then self-assemble with the scaffold protein and the membrane protein of interest upon removal of the detergent.[3][4]

Troubleshooting Guide

Q5: My protein is precipitating or aggregating even in the presence of sodium this compound. What could be the cause and how can I fix it?

Protein aggregation in the presence of this compound can be due to several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify this compound Concentration: Ensure your working concentration of sodium this compound is above its CMC (around 14-15 mM).[2] If subsequent steps like dialysis or chromatography dilute the this compound concentration to below the CMC, the protein may precipitate.[2]

    • Solution: Maintain a this compound concentration above the CMC in all buffers used throughout your experiment.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability.[5][6] If the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be close to zero, reducing repulsion between molecules and leading to aggregation.[5]

    • Solution: Screen a range of pH values, typically at least one pH unit away from the protein's pI. Also, test different salt concentrations (e.g., 50-500 mM NaCl) to improve solubility.[6]

  • Protein Concentration is Too High: Many proteins tend to aggregate at high concentrations.[5]

    • Solution: Try reducing the protein concentration. If a high concentration is necessary for downstream applications, consider adding stabilizing agents.[5]

  • Presence of Unfolded or Misfolded Protein: The protein preparation itself may contain a fraction of unstable protein that is prone to aggregation.

    • Solution: Optimize protein expression and purification conditions to maximize the yield of correctly folded protein. Consider a final polishing step like size-exclusion chromatography to remove aggregates.

  • Inherent Protein Instability in this compound: this compound may not be the optimal detergent for your specific protein.

    • Solution: Screen other detergents. Milder non-ionic or zwitterionic detergents might be more suitable for maintaining the stability of your protein.[1]

Q6: I observe a loss of protein activity after solubilization with this compound. What should I do?

A loss of activity often indicates that the protein has been partially or fully denatured.

  • Harsh Solubilization Conditions: The stringency of the detergent can lead to irreversible denaturation.[1]

    • Solution: Try using a milder detergent.[1] Alternatively, you can try to optimize the this compound concentration by performing a titration to find the lowest concentration that maintains solubility without compromising activity.

  • Suboptimal Buffer Additives: Your buffer may lack components that help stabilize the protein.

    • Solution: Consider adding stabilizing additives to your buffer, such as glycerol (10-20%), low concentrations of reducing agents like DTT or TCEP if your protein has exposed cysteines, or specific ligands or cofactors that are known to stabilize the protein.[5]

Q7: My protein seems to be in a large, heterogeneous complex after this compound solubilization. How can I achieve a more homogenous preparation?

This can be due to the formation of large, mixed micelles or protein aggregates.

  • Detergent-to-Protein Ratio: The ratio of detergent to protein can influence the size and homogeneity of the resulting protein-detergent complexes.

    • Solution: Empirically test different detergent-to-protein ratios (w/w), for instance, starting from 2:1 up to 10:1 for initial solubilization.[2]

  • Screening Buffer Conditions: As with aggregation, pH and ionic strength can affect the oligomeric state of the protein.

    • Solution: Perform a buffer screen to identify conditions that favor a monodisperse state, which can be assessed by techniques like size-exclusion chromatography or dynamic light scattering.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of sodium this compound in protein experiments.

ParameterValue/RangeSignificance
Critical Micelle Concentration (CMC) ~14-15 mMThe minimum concentration required for micelle formation and effective protein solubilization.[2]
Typical Solubilization Concentration >15 mM (often 1-2% w/v)Ensures an adequate supply of micelles to encapsulate the protein.[2]
Detergent:Protein Ratio (w/w) 2:1 to 10:1The optimal ratio is protein-dependent and should be determined empirically for efficient solubilization.[2]
Nanodisc Assembly Concentration Often used to solubilize lipids at ~50 mMThis compound is used to solubilize phospholipids before self-assembly into nanodiscs.[4]

Experimental Protocols & Workflows

Detailed Methodology: Thermal Shift Assay (TSA) to Determine Optimal this compound Concentration

A Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful technique to assess protein stability under various conditions by measuring the protein's melting temperature (Tm).[8][9] A higher Tm generally indicates greater protein stability.

Objective: To identify the sodium this compound concentration that provides the highest thermal stability for a target protein.

Materials:

  • Purified protein of interest

  • Sodium this compound stock solution (e.g., 10% w/v)

  • Base buffer (a buffer in which the protein is known to be soluble, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Prepare a Master Mix: Prepare a master mix containing your protein and the fluorescent dye in the base buffer. The final protein concentration is typically in the range of 2-20 µM, and the final dye concentration is usually 2-5x.[8][9]

  • Prepare this compound Dilutions: In your 96-well plate, create a serial dilution of the sodium this compound stock solution in the base buffer to cover a range of concentrations both below and above the CMC (e.g., from 0 mM to 50 mM).

  • Mix Components: Add the protein/dye master mix to each well containing the different this compound concentrations. Ensure thorough mixing. Include a no-cholate control.

  • Run the Assay: Place the 96-well plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the dye.[10]

  • Data Analysis:

    • As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

    • Plot fluorescence intensity versus temperature for each this compound concentration.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • The this compound concentration that results in the highest Tm is considered optimal for the thermal stability of your protein under these conditions.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Start with Purified Protein prep_this compound Prepare Sodium this compound Stock start->prep_this compound prep_buffer Select Base Buffer (pH, Salt) start->prep_buffer titration Perform this compound Titration (e.g., 0-50 mM) prep_this compound->titration prep_buffer->titration stability_assay Assess Stability (e.g., Thermal Shift Assay, DLS) titration->stability_assay analyze Analyze Data (Determine Tm, Aggregation Onset) stability_assay->analyze determine_optimal Identify Optimal this compound Concentration analyze->determine_optimal validate Validate with Functional Assay determine_optimal->validate end Optimized Protocol validate->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic_Tree Troubleshooting Protein Aggregation with this compound start Protein Aggregation Observed check_this compound Is [this compound] > CMC in all steps? start->check_this compound check_buffer Is buffer pH optimal (≠ pI)? check_this compound->check_buffer Yes increase_this compound Increase this compound concentration in all buffers. check_this compound->increase_this compound No check_protein_conc Is protein concentration > 10 mg/mL? check_buffer->check_protein_conc Yes screen_ph_salt Screen different pH values and salt concentrations. check_buffer->screen_ph_salt No reduce_protein_conc Reduce protein concentration or add stabilizers. check_protein_conc->reduce_protein_conc Yes screen_detergents Screen alternative detergents (e.g., DDM, LDAO). check_protein_conc->screen_detergents No

References

Technical Support Center: Troubleshooting Cholate Precipitation in Low-Temperature Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cholate precipitation in experiments conducted at low temperatures. Precipitation of sodium this compound, a widely used detergent in biochemistry for solubilizing membrane proteins, can significantly impact experimental outcomes. This guide offers practical solutions and detailed protocols to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why does sodium this compound precipitate at low temperatures?

A1: Sodium this compound, like many detergents, has a temperature-dependent solubility. As the temperature of a sodium this compound solution is lowered, its solubility in aqueous buffers decreases.[1] This can lead to the concentration of the detergent exceeding its solubility limit, causing it to precipitate out of the solution. This phenomenon is related to the detergent's critical micellar temperature (CMT), the temperature below which micelles do not readily form, and the solubility of the monomeric form is significantly reduced.

Q2: What is the Critical Micelle Concentration (CMC) of sodium this compound and how does temperature affect it?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For sodium this compound, the CMC is influenced by factors such as temperature, pH, and ionic strength.[1] Generally, for sodium this compound, the CMC shows weak temperature dependence in the range of 0–25°C.[2] Working above the CMC is crucial for effectively solubilizing membrane proteins. However, at low temperatures, the overall solubility of this compound can become a limiting factor, even if the concentration is above the theoretical CMC.

Q3: How does pH and ionic strength affect this compound solubility at low temperatures?

A3: The solubility of sodium this compound, a bile salt, can be influenced by the pH and ionic strength of the buffer. Cholic acid has a pKa of approximately 5.2 to 6.4. At pH values near or below the pKa, the carboxylate group of this compound becomes protonated, leading to a significant decrease in its aqueous solubility and causing precipitation. Therefore, maintaining a pH well above the pKa (typically pH 7.5 or higher) is recommended to ensure the this compound remains in its more soluble salt form. High concentrations of certain salts can also affect this compound solubility through "salting-out" effects, although this is a complex interplay of forces. It is advisable to empirically test the solubility of sodium this compound in your specific buffer system at the intended experimental temperature.

Q4: Can I use a different detergent if this compound precipitation persists?

A4: Yes, if troubleshooting fails to resolve this compound precipitation, consider using an alternative detergent with better solubility at low temperatures. Non-ionic detergents like Triton X-100 or zwitterionic detergents such as CHAPS and non-detergent sulfobetaines may offer better performance in the cold.[3] The choice of detergent will depend on the specific requirements of your protein and downstream applications.

Data Presentation: this compound Properties

The following tables summarize key quantitative data for sodium this compound to aid in experimental design.

Table 1: Critical Micelle Concentration (CMC) of Sodium this compound at Various Temperatures

Temperature (°C)Temperature (K)CMC (mM)
0273.15~14
20293.159-15
25298.1517

Data compiled from various sources. The exact CMC can vary with buffer conditions.[2][4]

Table 2: General Solubility of Sodium this compound

SolventTemperature (°C)Solubility
Water20150 g/L

Troubleshooting Guides

Issue: Visible precipitate or cloudiness in my this compound-containing buffer upon cooling.

This is the most common manifestation of this compound precipitation. The following troubleshooting workflow can help you diagnose and resolve the issue.

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Diagnosis & Immediate Actions cluster_3 Phase 3: Solutions start Precipitation Observed in Cold check_conc Is this compound Concentration Too High? start->check_conc diagnosis1 High Concentration check_conc->diagnosis1 check_buffer Is Buffer pH Appropriate? (Well above pKa of ~6.4) diagnosis2 Low pH check_buffer->diagnosis2 check_prep Was the Solution Prepared Correctly? (Fully dissolved at RT before cooling) diagnosis3 Improper Preparation check_prep->diagnosis3 diagnosis1->check_buffer No solution1 Reduce this compound Concentration diagnosis1->solution1 Yes diagnosis2->check_prep No solution2 Increase Buffer pH (e.g., to 7.5-8.5) diagnosis2->solution2 Yes solution3 Re-prepare Solution: Ensure complete dissolution at RT, then cool slowly diagnosis3->solution3 Yes solution4 Add Stabilizing Agents (e.g., Glycerol, Sucrose) diagnosis3->solution4 No, try additives end Problem Resolved solution1->end solution2->end solution3->end solution5 Consider Alternative Detergent (e.g., CHAPS, Triton X-100) solution4->solution5 If precipitation persists solution4->end solution5->end

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Low-Temperature Sodium this compound Solution

This protocol provides a method for preparing a sodium this compound solution that is more likely to remain stable at low temperatures.

  • Weighing and Initial Dissolution:

    • Weigh the desired amount of sodium this compound powder in a conical tube.

    • Add a small volume of high-purity water (or your initial buffer) at room temperature to create a slurry.

  • Complete Dissolution:

    • Gradually add the remaining volume of room temperature buffer while vortexing or stirring continuously. Ensure that all this compound has completely dissolved and the solution is clear.

    • Visually inspect against a dark background to confirm the absence of any undissolved particles.

  • pH Adjustment:

    • Measure the pH of the solution and adjust it to a range of 7.5-8.5 using a concentrated stock of NaOH or HCl. This is crucial as a pH close to the pKa of cholic acid will cause precipitation.

  • Slow Cooling:

    • Once the solution is clear and the pH is adjusted, place the container in a cold room or on ice.

    • Allow the solution to cool down gradually to the target temperature (e.g., 4°C). Rapid cooling can promote precipitation.

  • Final Inspection:

    • Before use, visually inspect the cold solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.

Protocol 2: Optimizing this compound Concentration for Membrane Protein Solubilization at Low Temperature

This protocol outlines a systematic approach to determine the optimal sodium this compound concentration for solubilizing a target membrane protein in the cold while avoiding precipitation.

  • Prepare a Range of this compound Concentrations:

    • Following Protocol 1, prepare a series of solubilization buffers with varying concentrations of sodium this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Ensure all buffers have the same composition (buffer substance, pH, salt concentration, additives).

  • Membrane Preparation:

    • Prepare your membrane fraction containing the protein of interest according to your standard protocol. Keep the membrane preparation on ice.

  • Solubilization Screening:

    • Aliquot equal amounts of your membrane preparation into separate microcentrifuge tubes.

    • Add each of the prepared this compound-containing buffers to a different tube to the same final protein concentration.

    • Incubate the samples on a rotator or rocker at 4°C for a predetermined time (e.g., 1-2 hours).

  • Clarification of Lysates:

    • Centrifuge all samples at high speed (e.g., >100,000 x g) at 4°C for 30-60 minutes to pellet the unsolubilized material.

  • Analysis of Supernatants:

    • Carefully collect the supernatants.

    • Analyze the amount of your target protein in each supernatant using a suitable method (e.g., SDS-PAGE followed by Coomassie staining or Western blotting).

  • Determination of Optimal Concentration:

    • The optimal this compound concentration is the one that yields the highest amount of soluble target protein without causing precipitation in the buffer itself.

G cluster_0 Workflow for Optimizing this compound Concentration prep_buffers Prepare a series of this compound buffers (e.g., 0.5%, 1.0%, 1.5%, 2.0%) at RT cool_buffers Slowly cool buffers to target low temperature prep_buffers->cool_buffers solubilize Incubate aliquots of membranes with each this compound buffer at low temp cool_buffers->solubilize prep_membranes Prepare membrane fraction containing target protein prep_membranes->solubilize centrifuge High-speed centrifugation to pellet unsolubilized material solubilize->centrifuge analyze Analyze supernatant for target protein (e.g., Western Blot) centrifuge->analyze determine Determine optimal this compound concentration analyze->determine

Workflow for optimizing this compound concentration.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent this compound precipitation, leading to more reliable and reproducible experimental results at low temperatures.

References

Technical Support Center: Residual Cholate Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the effective removal of residual cholate from protein samples.

Troubleshooting Guide

This section addresses common issues encountered during this compound removal and provides systematic approaches to resolving them.

Problem 1: Low Protein Recovery After this compound Removal

Symptoms:

  • Significantly lower protein concentration after dialysis, chromatography, or precipitation compared to the starting sample.

  • Visible protein precipitate in the dialysis bag, chromatography tube, or after resolubilization of a pellet.

Possible Causes and Solutions:

CauseSolution
Protein Aggregation The removal of this compound, which solubilizes the protein, can expose hydrophobic regions, leading to aggregation and precipitation. To mitigate this, consider adding stabilizing agents to the buffer, such as 0.1-0.5 M L-arginine, 5-10% glycerol, or a low concentration of a non-ionic detergent.[1]
Nonspecific Adsorption Proteins can adsorb to dialysis membranes or chromatography resins, especially at low concentrations. To prevent this, you can use low-protein-binding membranes or pre-treat the membrane by boiling it in a solution of 10 mM sodium bicarbonate followed by 10 mM EDTA. For dilute protein samples (<0.1 mg/mL), adding a carrier protein like BSA can also help.
Precipitation During Dialysis Rapid removal of this compound can lead to protein precipitation. To avoid this, perform a stepwise dialysis, gradually decreasing the this compound concentration in the dialysis buffer over several buffer changes.
Incorrect MWCO of Dialysis Membrane If the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large, your protein of interest can be lost. Ensure the MWCO is at least 2-3 times smaller than the molecular weight of your protein.[2]
Protein Degradation Proteases in the sample can degrade the protein, especially during long procedures like dialysis. Add protease inhibitors to your buffers to prevent this.
Over-drying of Precipitated Pellet If using precipitation, over-drying the protein pellet can make it very difficult to redissolve. Air-dry the pellet for a limited time (e.g., 5-10 minutes) until it is just damp.
Problem 2: Incomplete this compound Removal

Symptoms:

  • The downstream application (e.g., mass spectrometry, functional assay) is still inhibited by the presence of detergent.

  • Direct measurement indicates a higher-than-acceptable level of residual this compound.

Possible Causes and Solutions:

CauseSolution
This compound Concentration Above Critical Micelle Concentration (CMC) For methods like dialysis and size exclusion chromatography, only this compound monomers are efficiently removed. If the initial this compound concentration is well above its CMC (which varies with buffer conditions), dilute the sample to below the CMC before starting the removal process.
Insufficient Dialysis Time or Buffer Changes Dialysis is a slow process. Ensure you are dialyzing for an adequate amount of time (often overnight) with multiple, large-volume buffer changes to maintain a steep concentration gradient.
Inappropriate Method for this compound Detergents with high CMCs, like this compound, are generally easier to remove by dialysis and size exclusion chromatography than detergents with low CMCs. However, for very stringent removal, methods like precipitation or the use of detergent-adsorbing resins may be more effective.
Suboptimal Chromatography Conditions For size exclusion chromatography, ensure the column is properly packed and equilibrated, and the flow rate is slow enough to allow for efficient separation of the protein from the smaller this compound molecules. For ion-exchange chromatography, optimize the pH and salt concentration of your buffers to ensure the protein binds to the resin while the this compound flows through.

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing this compound from my protein sample?

The best method depends on several factors, including the properties of your protein, the required final purity, the sample volume, and the downstream application. Here is a general comparison:

  • Dialysis: Gentle and suitable for large volumes, but can be time-consuming and may lead to sample dilution.[3]

  • Size Exclusion Chromatography (SEC): Faster than dialysis and can also be used for buffer exchange.[4] It is generally more efficient than dialysis for removing detergents like this compound.[5]

  • Ion-Exchange Chromatography (IEX): Can be very effective if your protein has a net charge that allows it to bind to the resin while the this compound does not. This method can also concentrate your protein.

  • Precipitation (e.g., with acetone or TCA): A rapid method that can also concentrate the protein. However, it may cause irreversible denaturation of some proteins.[6]

Q2: How can I tell if all the this compound has been removed?

You can assess the removal of this compound both indirectly and directly:

  • Indirectly: The most common way is to check if your downstream application is no longer inhibited. For example, if you are performing mass spectrometry, you should see improved signal-to-noise and reduced ion suppression.

  • Directly: You can quantify the amount of residual this compound using a colorimetric assay, such as the phenol-sulfuric acid method for bile salts.

Q3: My protein is a membrane protein. Are there special considerations for removing this compound?

Yes. Membrane proteins are particularly prone to aggregation and loss of function upon detergent removal. It is often necessary to reconstitute the membrane protein into a lipid environment, such as liposomes or nanodiscs, as the this compound is removed. This can be achieved by including lipids in the dialysis buffer or co-eluting with lipids during size exclusion chromatography. Gradual detergent removal is crucial for successful reconstitution.

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The CMC is the concentration at which detergent monomers begin to form larger aggregates called micelles.[7] For this compound, the CMC is relatively high (typically in the range of 10-15 mM), but it can be affected by factors like salt concentration and temperature. For methods like dialysis and SEC, only the monomeric form of the detergent is effectively removed. Therefore, it is often beneficial to dilute the protein sample to bring the this compound concentration below its CMC before starting the removal process.

Data Presentation: Comparison of this compound Removal Methods

The following table summarizes the expected performance of different this compound removal methods. Note that the exact efficiency and protein recovery can vary significantly depending on the specific protein and experimental conditions.

MethodPrincipleThis compound Removal EfficiencyProtein RecoverySpeedAdvantagesDisadvantages
Dialysis Size-based separation via a semi-permeable membrane.Moderate to HighVariable (can be low for dilute samples)Slow (hours to days)Gentle, suitable for large volumes.Time-consuming, potential for protein loss and sample dilution.
Size Exclusion Chromatography (SEC) Size-based separation using a porous resin.HighGood to Excellent (>90%)Fast (minutes to hours)Rapid, also allows for buffer exchange.Can dilute the sample, potential for nonspecific adsorption.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.High to Very HighGood to Excellent (>90%)ModerateCan concentrate the protein, high specificity.Requires optimization of buffer pH and ionic strength.
Precipitation (Acetone/TCA) Differential solubility in the presence of an organic solvent or acid.Very HighGood (>90%)Very Fast (minutes)Rapid, concentrates the protein.Can cause irreversible protein denaturation.[6]
Detergent-Adsorbing Resins Hydrophobic interaction between the resin and detergent molecules.Very HighExcellent (>95%)Fast (minutes to hours)High efficiency, gentle on the protein.Can be expensive, may require optimization of resin-to-sample ratio.

Experimental Protocols

Acetone Precipitation for this compound Removal

This protocol is a rapid method for precipitating proteins while leaving the soluble this compound in the supernatant.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge capable of >13,000 x g

  • Resolubilization buffer (compatible with downstream application)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly to mix.

  • Incubate the mixture at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet.

  • Resuspend the protein pellet in a suitable volume of your desired buffer.

Dialysis for this compound Removal

This protocol describes a standard method for removing this compound through passive diffusion.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (large volume, e.g., 1-4 L)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water and pre-treatment with a solution like 10 mM sodium bicarbonate and 1 mM EDTA.

  • Pipette your protein sample into the dialysis tubing or cassette and seal securely.

  • Place the sealed dialysis unit into a beaker containing a large volume (at least 100-fold the sample volume) of the desired this compound-free buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being overnight for thorough removal.

  • After the final buffer change, remove the dialysis unit and carefully recover your protein sample.

Phenol-Sulfuric Acid Assay for this compound Quantification

This colorimetric assay can be used to estimate the concentration of residual this compound in your protein sample.

Materials:

  • Protein sample (after this compound removal)

  • This compound standards of known concentrations

  • 5% (w/v) Phenol solution

  • Concentrated sulfuric acid

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of this compound in the same buffer as your protein sample.

  • In a test tube or microplate well, add 100 µL of your sample or standard.

  • Add 50 µL of 5% phenol solution and vortex to mix.[8]

  • Rapidly add 2.0 mL of concentrated sulfuric acid directly into the solution.[8] The heat of the reaction is necessary for color development.

  • Allow the tubes to stand at room temperature for 10 minutes.[8]

  • Vortex the tubes again.

  • Measure the absorbance at 490 nm.[8]

  • Determine the concentration of this compound in your sample by comparing its absorbance to the standard curve.

Visualizations

Cholate_Removal_Workflow cluster_input Input cluster_methods This compound Removal Methods cluster_output Output & Verification Protein_this compound Protein Sample with Residual this compound Dialysis Dialysis Protein_this compound->Dialysis SEC Size Exclusion Chromatography Protein_this compound->SEC IEX Ion-Exchange Chromatography Protein_this compound->IEX Precipitation Precipitation Protein_this compound->Precipitation Purified_Protein Purified Protein Sample Dialysis->Purified_Protein SEC->Purified_Protein IEX->Purified_Protein Precipitation->Purified_Protein Quantification Quantify Residual this compound (e.g., Phenol-Sulfuric Acid Assay) Purified_Protein->Quantification Verification Downstream Downstream Application Purified_Protein->Downstream Dialysis_Workflow start Start: Protein-Cholate Sample prep_membrane Prepare Dialysis Membrane (Rinse, Pre-treat) start->prep_membrane load_sample Load Sample into Dialysis Unit prep_membrane->load_sample dialyze Dialyze against this compound-Free Buffer (Stirring, 4°C) load_sample->dialyze buffer_change1 Change Buffer (after ~4h) dialyze->buffer_change1 buffer_change2 Change Buffer (Overnight) buffer_change1->buffer_change2 recover Recover Purified Protein Sample buffer_change2->recover end End: this compound-Free Protein recover->end Precipitation_Workflow start Start: Protein-Cholate Sample add_acetone Add 4 Volumes of Ice-Cold Acetone start->add_acetone incubate Incubate at -20°C for 60 min add_acetone->incubate centrifuge Centrifuge at >13,000 x g for 10 min incubate->centrifuge decant Decant Supernatant (contains this compound) centrifuge->decant air_dry Air-Dry Pellet (5-10 min) decant->air_dry resuspend Resuspend Pellet in Desired Buffer air_dry->resuspend end End: this compound-Free Protein resuspend->end

References

Technical Support Center: Optimizing Membrane Protein Solubilization with Cholate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of membrane protein solubilization using cholate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of membrane protein solubilization by this compound?

A1: this compound, an anionic bile salt detergent, solubilizes membrane proteins by disrupting the lipid bilayer.[1][] At concentrations above its critical micelle concentration (CMC), this compound molecules form micelles.[][3] These micelles extract membrane proteins from their native lipid environment, creating mixed micelles where the hydrophobic regions of the protein are shielded by the hydrophobic core of the this compound micelle, while the hydrophilic parts remain exposed to the aqueous solution.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers self-assemble to form micelles.[][3] For this compound, the CMC can vary depending on factors like temperature, pH, and ionic strength.[4] It is crucial to work at detergent concentrations above the CMC to ensure the formation of micelles necessary for membrane solubilization.[5]

Q3: How does temperature affect the CMC of this compound and solubilization efficiency?

A3: For ionic detergents like this compound, the CMC typically decreases as temperature increases, up to a certain point, after which it may start to increase again, often displaying a U-shaped behavior.[4] Temperature can also influence the fluidity of the cell membrane, which may affect the efficiency of protein extraction. Optimization of the solubilization temperature is therefore protein-specific.

Q4: What is a typical starting concentration for this compound in a solubilization buffer?

A4: A common starting point for sodium this compound concentration is around 1% (w/v).[6] However, the optimal concentration is highly dependent on the specific membrane protein and the lipid-to-protein ratio. It is recommended to perform a screen of different this compound concentrations to determine the most effective one for your protein of interest.

Q5: Can this compound be used in combination with other detergents?

A5: Yes, this compound is sometimes used in combination with other detergents. For instance, small amounts of this compound have been reported to be used with other detergents to enhance solubilization.[7] This approach can sometimes offer a synergistic effect, improving extraction efficiency while maintaining protein stability.

Troubleshooting Guide

Issue 1: Low Solubilization Yield

Possible Cause Troubleshooting Step
Insufficient this compound Concentration The this compound concentration may be below the effective concentration needed for your specific protein and membrane preparation. Increase the this compound concentration incrementally, for example, in a range from 0.5% to 2.0% (w/v), to find the optimal concentration.[7] Ensure the concentration is above the CMC under your experimental conditions.[3]
Suboptimal Buffer Conditions (pH, Ionic Strength) The pH and ionic strength of the solubilization buffer can significantly impact the efficiency of this compound.[8][9] Perform small-scale pilot experiments to screen a range of pH values (e.g., 6.0-9.0) and salt concentrations (e.g., 100-500 mM NaCl).[1] High salt concentrations might require an increased detergent concentration.[7]
Inadequate Incubation Time or Temperature Solubilization is a time and temperature-dependent process. Try increasing the incubation time (e.g., from 30 minutes to 2-4 hours) and testing different temperatures (e.g., 4°C, room temperature). However, prolonged incubation at higher temperatures can risk protein degradation or denaturation.
Inefficient Mixing Gentle but thorough mixing is required to ensure complete interaction between the detergent and the membrane fragments. Use end-over-end rotation or gentle stirring during incubation. Avoid vigorous vortexing which can cause protein denaturation.
High Protein-to-Detergent Ratio The amount of detergent should be sufficient to solubilize both the lipids and the protein. A detergent-to-protein ratio of 10 (w/w) or higher is often required for complete delipidation.[] If the membrane preparation is very concentrated, you may need to increase the detergent concentration or dilute the membrane preparation.

Issue 2: Protein Aggregation or Precipitation After Solubilization

Possible Cause Troubleshooting Step
Detergent Concentration Dropped Below CMC After the initial solubilization, subsequent purification steps like chromatography can dilute the sample, causing the this compound concentration to fall below its CMC. This can lead to the disassembly of micelles and protein aggregation. Ensure all buffers used in downstream purification steps contain this compound at a concentration above the CMC.
Protein Instability in this compound This compound can be a harsh detergent for some sensitive proteins, leading to unfolding and aggregation.[7] Consider exchanging this compound for a milder detergent (e.g., DDM, digitonin) after the initial solubilization step using methods like dialysis or size-exclusion chromatography.[7] The addition of stabilizing agents like glycerol (10-20%), cholesterol analogs, or specific lipids to the buffers can also improve protein stability.[5][6]
Removal of Essential Lipids Some membrane proteins require the presence of specific lipids for their stability and function. Harsh solubilization conditions can strip these essential lipids away. Try using a lower concentration of this compound or a shorter incubation time. Supplementing the solubilization and purification buffers with exogenous lipids might also be beneficial.

Issue 3: Loss of Protein Activity

Possible Cause Troubleshooting Step
Protein Denaturation by this compound The protein may have been denatured during the solubilization process.[7] Perform a functional assay at each step of the purification process to pinpoint where the activity is lost. If solubilization is the issue, screen for milder detergents or use a lower this compound concentration and temperature.
Incorrect Buffer Composition The buffer composition, including pH, ionic strength, and the presence of co-factors, is critical for maintaining protein activity. Ensure the buffer conditions are optimal for your specific protein.[8][9]
Proteolytic Degradation Membrane preparations can contain active proteases. Add a protease inhibitor cocktail to all buffers, starting from the cell lysis step.[1][6]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound Solubilization

Parameter Recommended Range Reference
Sodium this compound Concentration 0.5% - 2.0% (w/v)[7]
Protein Concentration 1 - 10 mg/mL
Detergent to Protein Ratio (w/w) >10[]
Buffer pH 6.0 - 9.0[9]
NaCl Concentration 100 - 500 mM[1]
Temperature 4 - 25 °C
Incubation Time 30 min - 4 hours

Table 2: Critical Micelle Concentration (CMC) of Selected Detergents

Detergent Typical CMC (mM) Reference
Sodium this compound ~13-15[5]
Sodium Deoxythis compound ~4-6
DDM (n-dodecyl-β-D-maltoside) ~0.15[5]
Octyl-β-glucoside (OG) ~20-25[5]
Triton X-100 ~0.24
Note: CMC values are approximate and can be affected by buffer conditions such as temperature, pH, and ionic strength.[4]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal this compound Concentration

This protocol is designed to identify the optimal this compound concentration for solubilizing a target membrane protein.

  • Membrane Preparation: Start with a membrane preparation with a known total protein concentration, typically between 5-10 mg/mL.[10]

  • Buffer Preparation: Prepare a stock solution of 10% (w/v) sodium this compound in your base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Detergent Screening Setup: In separate microcentrifuge tubes, prepare a series of solubilization reactions. For a final volume of 200 µL, combine the membrane preparation, base buffer, and varying amounts of the 10% this compound stock to achieve final concentrations of 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Keep the final protein concentration constant across all reactions.

  • Incubation: Incubate the tubes at 4°C for 1-2 hours with gentle end-over-end rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet the non-solubilized material.[10]

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze a fraction of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency at each this compound concentration.

Protocol 2: Scale-Up Solubilization and Detergent Exchange

This protocol is for larger-scale solubilization once the optimal conditions have been determined.

  • Scale-Up Solubilization: Based on the results from the screening protocol, prepare a larger volume (e.g., 10-50 mL) of the solubilization mixture with the optimal this compound concentration.[10]

  • Incubation: Incubate at the optimal temperature and time with gentle stirring.[10]

  • Clarification: Centrifuge at 100,000 x g for 45-60 minutes at 4°C.[10]

  • Supernatant Collection: Carefully collect the supernatant containing the solubilized protein.

  • Detergent Exchange (Optional): If the protein is unstable in this compound for long-term storage or downstream applications, exchange it into a milder detergent.

    • Size-Exclusion Chromatography (SEC): Equilibrate a size-exclusion column with a buffer containing the milder detergent (e.g., 0.05% DDM) at a concentration above its CMC.[10] Load the this compound-solubilized sample onto the column. The protein will elute in the buffer containing the new detergent.

    • Dialysis: Dialyze the sample against a large volume of buffer containing the milder detergent. Perform several buffer changes to ensure complete exchange.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation & Analysis cluster_purification Downstream Processing cell_lysis Cell Lysis mem_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->mem_isolation add_this compound Add this compound Buffer (Screen Concentrations) mem_isolation->add_this compound incubation Incubation (Temperature & Time) add_this compound->incubation clarification Clarification (Ultracentrifugation) incubation->clarification supernatant Collect Supernatant (Solubilized Proteins) clarification->supernatant pellet Pellet (Insoluble Material) clarification->pellet analysis Analysis (SDS-PAGE, Western Blot) supernatant->analysis detergent_exchange Detergent Exchange (e.g., SEC) supernatant->detergent_exchange purification Further Purification (e.g., Affinity Chromatography) detergent_exchange->purification

Caption: Experimental workflow for membrane protein solubilization with this compound.

solubilization_mechanism cluster_before Before Solubilization cluster_process Solubilization Process cluster_after After Solubilization membrane Lipid Bilayer Protein 1 Protein 2 This compound This compound Micelles (> CMC) membrane->this compound Disruption mixed_micelle1 Protein 1 in Mixed Micelle This compound->mixed_micelle1 mixed_micelle2 Protein 2 in Mixed Micelle This compound->mixed_micelle2 lipid_micelle Lipid-Cholate Micelle This compound->lipid_micelle

Caption: Mechanism of this compound-mediated membrane protein solubilization.

References

Technical Support Center: Managing Cholate Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage interference caused by sodium cholate in enzymatic assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: Why is my enzyme activity significantly lower or completely inhibited after adding this compound?

Answer: This is a common issue that can stem from several factors related to this compound's properties as an anionic detergent.

  • Enzyme Denaturation: Anionic detergents like sodium this compound can disrupt the non-covalent interactions that maintain a protein's tertiary structure, leading to denaturation and loss of function.[1] This effect is often concentration-dependent.

  • Micellar Entrapment: Above its Critical Micelle Concentration (CMC), this compound forms micelles.[2][3] These structures can entrap the enzyme or its substrate, making the substrate inaccessible to the enzyme's active site. The formation of these micelles is not always abrupt, which can complicate the evaluation of its effects.[4]

  • Direct Active Site Interference: this compound molecules may bind directly to the active site or to allosteric sites on the enzyme, altering its conformation and preventing substrate binding or product release.

Recommended Actions:

  • Verify this compound Concentration: Ensure the final this compound concentration in your assay is optimal. Perform a concentration-response curve with this compound to determine the lowest effective concentration.

  • Operate Below the CMC: If your enzyme is not a membrane protein requiring solubilization, try to use this compound at a concentration below its CMC (typically around 6.5-15 mM in aqueous solutions) to avoid micelle formation.[2][3]

  • Screen Alternatives: Test less denaturing non-ionic or zwitterionic detergents.[1][5] (See Protocol 2).

Question 2: My assay shows high background noise, a drifting signal, or poor precision. Could this compound be the cause?

Answer: Yes, this compound can contribute to signal instability.

  • Micelle Dynamics: The formation and dissolution of micelles are dynamic processes that can affect light scattering, potentially interfering with absorbance or fluorescence-based readings. The aggregation of primary micelles into larger secondary structures can also occur at higher concentrations, further complicating the assay environment.[2]

  • Interaction with Assay Components: this compound can interact with other assay components, such as detection reagents or cofactors. For instance, in assays using peroxidase-coupled reactions, bile acids can interfere by destroying reaction intermediates.[6]

  • Precipitation: this compound might cause the precipitation of certain assay components, including the enzyme itself or buffer salts, leading to turbidity and erratic readings.

Recommended Actions:

  • Run a "Detergent-Only" Control: Set up a control well containing all assay components except the enzyme, but including this compound. This will help you determine if the detergent itself is generating a signal or causing instability.

  • Check for Precipitation: Visually inspect your assay plate or cuvette for any signs of turbidity or precipitation after adding this compound.

  • Optimize Buffer Conditions: Evaluate the effect of pH and ionic strength on this compound's behavior in your assay buffer, as these can influence its CMC.[3][4]

Question 3: I'm observing artifacts in my dose-response curves for a potential inhibitor, such as a shallow curve or a "hump" shape. How can this compound interference lead to this?

Answer: this compound micelles can interfere with the characterization of inhibitors, particularly for hydrophobic compounds.

  • Compound Sequestration: If your test compound is hydrophobic, it may partition into the this compound micelles. This sequestration reduces the free concentration of the compound available to interact with the target enzyme, leading to an apparent decrease in potency (a right-shift in the IC50).

  • Mixed Micelle Formation: The test compound can form mixed micelles with this compound, altering the compound's solubility and aggregation state, which can produce unpredictable effects on enzyme activity.[7]

  • Non-Specific Inhibition: At high concentrations, the detergent itself can act as a non-specific inhibitor, complicating the interpretation of the inhibitor's specific effects.

Recommended Actions:

  • Measure Compound Solubility: Determine the solubility of your test compound in the assay buffer with and without this compound to assess the potential for sequestration.

  • Use a Control Inhibitor: Test a known, well-behaved inhibitor of your enzyme to see if it also displays artifactual dose-response curves in the presence of this compound.

  • Consider Detergent-Resistant Assays: If possible, explore alternative assay formats that do not require detergents, such as thermal shift assays (TSA).[8]

Troubleshooting Workflow

Use the following diagram to diagnose potential issues related to this compound in your enzymatic assay.

G start Problem Observed: Low Activity, High Noise, or Dose-Response Artifacts q1 Is this compound Concentration Known and Controlled? start->q1 a1_no Action: Perform this compound Titration Experiment (See Protocol 1) q1->a1_no No q2 Is this compound Conc. > CMC? (CMC ≈ 6.5-15 mM) q1->q2 Yes a1_no->q2 a2_yes Potential Cause: Micellar Entrapment or Compound Sequestration q2->a2_yes Yes q3 Is Enzyme Activity Stable in Buffer + this compound (No Substrate)? q2->q3 No a2_action Action: Reduce this compound Concentration Below CMC a2_yes->a2_action end_node Issue Likely Resolved or Alternative Identified a2_action->end_node a3_no Potential Cause: Enzyme Denaturation by this compound q3->a3_no No q4 Is Background Signal High in Control Wells (No Enzyme)? q3->q4 Yes a3_action Action: Screen for Milder, Alternative Detergents (See Protocol 2) a3_no->a3_action a3_action->end_node a4_yes Potential Cause: This compound Interferes with Detection Method q4->a4_yes Yes q4->end_node No a4_action Action: Change Buffer or Use Alternative Detection Method a4_yes->a4_action a4_action->end_node

Caption: Troubleshooting workflow for this compound interference.

Frequently Asked Questions (FAQs)

Question 1: What is sodium this compound and why is it used in enzymatic assays?

Answer: Sodium this compound is a bile salt, which is a type of biological detergent.[4] It is an amphiphilic molecule, meaning it has both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region.[9] This property allows it to be used in assays to:

  • Solubilize Membrane Proteins: For enzymes that are embedded in cell membranes, detergents are essential to extract them from the lipid bilayer and keep them soluble in an aqueous buffer while aiming to maintain their functional state.[1]

  • Prevent Non-Specific Binding: In some assays, detergents can help prevent proteins or hydrophobic test compounds from sticking to the walls of the assay plate.

  • Improve Substrate Solubility: It can be used to solubilize hydrophobic substrates.

Question 2: What is the Critical Micelle Concentration (CMC) and why is it important?

Answer: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which individual molecules (monomers) begin to self-assemble into organized structures called micelles.[9]

  • Below the CMC: The detergent exists primarily as monomers in the solution.

  • Above the CMC: Additional detergent added to the solution predominantly forms micelles.

The CMC is a critical parameter because the properties of the detergent solution change significantly above this concentration. For sodium this compound, the CMC is reported to be in the range of 6.5-15 mM, depending on conditions like temperature, pH, and ionic strength.[2][3] Working above the CMC can lead to the interference mechanisms described in the troubleshooting guide, such as enzyme/substrate sequestration.

Question 3: How does the mechanism of this compound interference work?

Answer: this compound can interfere through several mechanisms, which are often related to its concentration relative to the CMC.

G cluster_below_cmc Below CMC (Monomers) cluster_above_cmc Above CMC (Micelles) Enzyme1 Enzyme Enzyme2 Enzyme Monomer This compound Monomer Monomer->Enzyme1 Binds to hydrophobic patches, can cause conformational change or denaturation. Substrate Substrate Micelle This compound Micelle Micelle->Enzyme2 Entraps enzyme, blocking access to the active site. Micelle->Substrate Sequesters hydrophobic substrate, reducing its effective concentration.

Caption: Mechanisms of this compound interference below and above CMC.

Question 4: What are some good alternatives to sodium this compound?

Answer: If this compound proves to be problematic, several other detergents can be considered. The best choice depends on your specific enzyme and assay conditions. Generally, non-ionic and zwitterionic detergents are less harsh and less likely to denature proteins than anionic detergents like this compound.[1]

Detergent TypeExamplesKey Characteristics
Anionic Sodium this compound, SDSTend to be denaturing.[1] Effective solubilizers.
Non-ionic Triton X-100, Tween-20, n-Octyl-β-D-glucoside (OG), Dodecyl Maltoside (DDM)Generally milder and less denaturing.[1] Good for maintaining protein structure.
Zwitterionic CHAPS, CHAPSO, Zwittergent 3-12Combine properties of ionic and non-ionic detergents. Often effective at solubilizing membrane proteins while preserving activity.[5]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To find the lowest concentration of sodium this compound that achieves the desired effect (e.g., protein solubilization) without significantly inhibiting enzyme activity.

Methodology:

  • Prepare this compound Stock: Prepare a high-concentration stock solution of sodium this compound (e.g., 200 mM) in your assay buffer.

  • Set Up Dilution Series: Create a series of assay reactions with a final this compound concentration ranging from 0 mM up to a concentration known to be well above the CMC (e.g., 30 mM). A 2-fold dilution series is a good starting point (e.g., 30, 15, 7.5, 3.75, ... 0 mM).

  • Include Controls:

    • Positive Control (0% Inhibition): Assay with no this compound.

    • Negative Control (100% Inhibition): Assay with no enzyme.

  • Initiate Reaction: Add your enzyme and substrate to all wells to start the reaction.

  • Measure Activity: Monitor the reaction progress using your standard detection method (e.g., absorbance, fluorescence).

  • Analyze Data: Plot enzyme activity (reaction rate) as a function of the final this compound concentration. The optimal concentration will be the one that provides the necessary solubilization (if applicable) with the least impact on enzymatic activity.

Protocol 2: Screening for Alternative Detergents

Objective: To identify a detergent that is compatible with your assay and less disruptive to enzyme function than this compound.

Methodology:

  • Select Detergents: Choose a panel of detergents to test, including non-ionic (e.g., Triton X-100, n-Octyl-β-D-glucoside) and zwitterionic (e.g., CHAPS) options.[1][5]

  • Prepare Stock Solutions: Make concentrated stock solutions of each detergent in the assay buffer.

  • Set Up Assays: For each detergent, set up reactions at a few concentrations relative to its CMC (e.g., 0.5x CMC, 1x CMC, and 2x CMC). It is crucial to test different detergents at functionally equivalent concentrations.

  • Include Controls:

    • This compound Control: Run the assay with your original this compound concentration.

    • No-Detergent Control: Run the assay without any detergent, if possible.

    • No-Enzyme Control: Run a background check for each detergent.

  • Measure and Analyze: Initiate the reactions, measure enzyme activity, and compare the performance of each detergent. Select the detergent that best preserves enzyme activity while meeting other assay requirements.

G start Select Panel of Alternative Detergents (Non-ionic, Zwitterionic) step1 Prepare Concentrated Stock Solutions start->step1 step2 Set Up Parallel Assays: - Test each detergent at 0.5x, 1x, 2x CMC - Include this compound & No-Detergent Controls step1->step2 step3 Add Enzyme and Substrate to Initiate Reactions step2->step3 step4 Measure Enzymatic Activity (e.g., Absorbance, Fluorescence) step3->step4 step5 Analyze Data: Compare activity across all conditions step4->step5 end Identify Optimal Detergent that Maximizes Activity step5->end

Caption: Experimental workflow for screening alternative detergents.

References

Technical Support Center: Strategies to Minimize Cholate-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using cholate for protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it used in protein experiments?

Sodium this compound is an anionic bile salt detergent commonly used for the solubilization of membrane proteins.[1] Its amphipathic nature, possessing both a hydrophilic and a hydrophobic face, allows it to disrupt lipid bilayers and form micelles around hydrophobic protein domains, thereby extracting them from the membrane into an aqueous solution. It is often chosen for its ability to solubilize membranes for the purification and characterization of membrane proteins.[2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For effective solubilization of membrane proteins, the this compound concentration in your buffer must be significantly above its CMC. Below the CMC, there are not enough micelles to encapsulate the proteins, which can lead to aggregation. The CMC of sodium this compound is influenced by factors such as temperature, pH, and ionic strength.[3]

Q3: What are the initial signs of this compound-induced protein aggregation in my sample?

Initial signs of protein aggregation can include:

  • Visual Cloudiness or Precipitation: The solution may appear turbid or contain visible particles.[4]

  • Increased Light Scattering: An increase in absorbance readings at wavelengths such as 340 nm or 600 nm can indicate the presence of aggregates.

  • Loss of Biological Activity: Aggregated proteins are often misfolded and lose their function.

  • Unexpected Results in Downstream Applications: Aggregates can interfere with chromatography, electrophoresis, and other analytical techniques, for instance by appearing in the void volume of a size-exclusion column.

Troubleshooting Guides

Issue 1: Protein precipitates immediately upon addition of this compound.

Possible Cause: The initial this compound concentration is not optimal, or the buffer conditions are unfavorable.

Solutions:

  • Optimize this compound Concentration:

    • Ensure the this compound concentration is well above its CMC (see Table 1).

    • Experiment with a range of this compound concentrations. A good starting point is often a detergent-to-protein ratio of 2:1 to 5:1 (w/w).[5] For initial solubilization from membranes, a higher ratio may be necessary.[6]

  • Adjust Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to increase surface charge and repulsion between protein molecules.[7]

    • Ionic Strength: Modify the salt concentration (e.g., 150-500 mM NaCl). Salts can help to shield charges and prevent electrostatic interactions that may lead to aggregation.[7]

  • Control Temperature: Perform solubilization at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[7]

Issue 2: Protein is soluble initially but aggregates during dialysis to remove this compound.

Possible Cause: Rapid removal of this compound can lead to the exposure of hydrophobic regions on the protein surface, causing them to aggregate before they can refold correctly.

Solutions:

  • Step-Wise Dialysis: Instead of a single dialysis step into a this compound-free buffer, perform a stepwise dialysis with gradually decreasing concentrations of this compound. This allows for a slower removal of the detergent, giving the protein more time to refold properly.

  • Include Additives in the Dialysis Buffer:

    • Glycerol: Use 5-20% glycerol in the dialysis buffer to increase viscosity and stabilize the protein.[4][7]

    • L-Arginine: Adding 0.2 M L-arginine to the dialysis buffer can help to suppress aggregation.[8]

    • Sugars: Sucrose can also act as a stabilizing agent.[9]

  • Maintain a Low Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If possible, perform dialysis with a more dilute protein sample and concentrate it afterward if necessary.[9]

Issue 3: My protein is solubilized, but it is inactive.

Possible Cause: While this compound has solubilized the protein, it may have also denatured it, or essential lipids/cofactors may have been stripped away.

Solutions:

  • Screen Different Detergents: this compound may not be the ideal detergent for maintaining the activity of your specific protein. Consider screening other mild, non-denaturing detergents such as DDM, LDAO, or Fos-Choline.[5]

  • Supplement with Lipids: If your protein requires a lipidic environment for its activity, consider adding lipids to the buffer to form mixed micelles with the this compound.

  • Add Ligands or Cofactors: If your protein has a known ligand or cofactor, including it in the buffers can help to stabilize the native conformation of the protein.[9]

Data Presentation

Table 1: Properties of Sodium this compound
Property Value
Chemical FormulaC₂₄H₃₉NaO₅
Molecular Weight430.56 g/mol
TypeAnionic
CMC in water (25°C)2-6 mM
Table 2: Recommended Starting Conditions for this compound-Mediated Solubilization
Parameter Recommended Range Notes
This compound Concentration (% w/v)0.5% - 2.0%Start with 1% and optimize based on solubilization efficiency.
Detergent:Protein Ratio (w/w)2:1 - 10:1A higher ratio is often needed for initial solubilization from membranes.[6]
Protein Concentration1 - 10 mg/mLHigher protein concentrations may require higher this compound concentrations.
Temperature4°C - 10°CLower temperatures can help to minimize aggregation.[5]
pH7.0 - 8.5Avoid the protein's isoelectric point.[7]
Ionic Strength (NaCl)100 - 500 mMOptimize for your specific protein.[5]
Table 3: Common Additives to Minimize Aggregation
Additive Typical Concentration Mechanism of Action
Glycerol5-20% (v/v)Stabilizes protein by increasing solvent viscosity and preferential hydration.[4][7]
L-Arginine0.1 - 2 MSuppresses aggregation by interacting with hydrophobic and charged regions on the protein surface.[]
Sucrose/Trehalose5-10% (w/v)Stabilizes the native state of the protein.[]
Reducing Agents (DTT, TCEP)1-5 mMPrevents the formation of non-native disulfide bonds.[9]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Solubilization Conditions

This protocol outlines a method for systematically testing different buffer conditions to find the optimal environment for solubilizing your target protein with this compound while minimizing aggregation.

  • Prepare a Stock Solution of Your Membrane Preparation: Resuspend your isolated membranes in a base buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to a known protein concentration (e.g., 5-10 mg/mL).

  • Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a matrix of conditions to test. Vary one or two parameters at a time, such as:

    • This compound Concentration: 0.5%, 1.0%, 1.5%, 2.0% (w/v)

    • NaCl Concentration: 100 mM, 250 mM, 500 mM

    • pH: 7.0, 7.5, 8.0, 8.5

    • Additives: With and without 10% glycerol or 0.5 M L-arginine.

  • Solubilization: Add the membrane preparation to each condition to a final protein concentration of 1-2 mg/mL. Incubate at 4°C with gentle agitation for 1-4 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any unsolubilized material and large aggregates.

  • Analysis: Carefully collect the supernatant. Analyze the supernatant for the presence and integrity of your target protein using SDS-PAGE and Western blotting. You can also assess the degree of aggregation in the supernatant using Dynamic Light Scattering (DLS).

  • Selection of Optimal Conditions: Choose the condition that yields the highest amount of soluble, non-aggregated target protein.

Protocol 2: Step-Wise Dialysis for this compound Removal

This protocol is designed to remove this compound slowly to promote proper protein refolding and minimize aggregation.

  • Prepare Dialysis Buffers: Prepare a series of dialysis buffers with decreasing concentrations of sodium this compound. All buffers should contain the optimal buffer components (pH, salt, additives) determined from your screening experiments. For example:

    • Buffer A: Base buffer + 0.5% Sodium this compound

    • Buffer B: Base buffer + 0.1% Sodium this compound

    • Buffer C: Base buffer + 0.01% Sodium this compound

    • Buffer D: Base buffer (this compound-free)

  • Initial Dialysis: Place your solubilized protein sample into a dialysis cassette with an appropriate molecular weight cutoff. Perform the first dialysis against Buffer A for 2-4 hours at 4°C.

  • Subsequent Dialysis Steps: Sequentially transfer the dialysis cassette to Buffer B, then Buffer C, and finally to Buffer D. Dialyze for at least 2-4 hours in each buffer. Perform the final dialysis in Buffer D overnight with at least one buffer change.

  • Sample Recovery and Analysis: After the final dialysis, recover the protein from the cassette. Centrifuge the sample at high speed to pellet any precipitate that may have formed. Analyze the supernatant for protein concentration and aggregation state.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_decision Decision start Start: Membrane Preparation stock Create Membrane Stock start->stock matrix Setup Screening Matrix (this compound, pH, Salt, Additives) stock->matrix solubilize Solubilization (4°C, 1-4h) matrix->solubilize clarify Clarification (Ultracentrifugation) solubilize->clarify analyze Analyze Supernatant (SDS-PAGE, DLS) clarify->analyze optimal Optimal Conditions? analyze->optimal proceed Proceed to Dialysis/Purification optimal->proceed Yes reoptimize Re-optimize Conditions optimal->reoptimize No reoptimize->matrix

Caption: Workflow for Optimizing this compound Solubilization Conditions.

aggregation_factors cluster_solution Solution Environment cluster_experimental Experimental Parameters cluster_outcome Outcome center Protein State soluble Soluble, Native Protein center->soluble aggregated Aggregated Protein center->aggregated pH pH (away from pI) pH->center ionic_strength Ionic Strength (e.g., NaCl) ionic_strength->center temperature Temperature (Low) temperature->center additives Additives (Glycerol, Arginine) additives->center cholate_conc This compound Concentration (>CMC) cholate_conc->center protein_conc Protein Concentration (Low) protein_conc->center dialysis_rate Detergent Removal Rate (Slow/Stepwise) dialysis_rate->center

Caption: Factors Influencing this compound-Induced Protein Aggregation.

References

Technical Support Center: Optimizing pH for Effective Cholate-Based Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH in cholate-based cell lysis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

???+ question "What is the optimal pH for this compound-based cell lysis?" The optimal pH for this compound-based cell lysis can vary depending on the specific cell type and the target proteins. However, a general starting point for many applications is a slightly alkaline pH in the range of 7.5 to 8.5.[1] This is because a 1% aqueous solution of sodium this compound naturally has a pH in this range.[1] It's important to note that the lytic potency of unconjugated bile salts like this compound can increase at a more acidic pH. Therefore, empirical testing is recommended to determine the optimal pH for your specific experimental needs.

???+ question "Can I use a this compound-based lysis buffer for immunoprecipitation?" Yes, this compound-containing buffers can be used for immunoprecipitation (IP). RIPA buffer, a commonly used lysis buffer for IP, contains sodium deoxythis compound, a this compound derivative.[2][3][4][5] However, it's considered a relatively stringent buffer and may disrupt some protein-protein interactions. For co-immunoprecipitation (co-IP) of weakly interacting proteins, a milder buffer with a non-ionic detergent may be more suitable.

???+ question "My protein of interest is located in the nucleus. Is a this compound-based buffer appropriate?" this compound-based buffers, particularly RIPA buffer which contains sodium deoxythis compound, are effective at solubilizing proteins from various cellular compartments, including the nucleus.[2] The inclusion of ionic detergents like sodium deoxythis compound and SDS in RIPA buffer helps to disrupt nuclear membranes.

???+ question "What are the key components of a this compound-based lysis buffer?" A typical this compound-based lysis buffer includes:

  • A buffering agent: To maintain a stable pH (e.g., Tris-HCl, HEPES).
  • Sodium this compound or sodium deoxythis compound: As the primary detergent for disrupting cell membranes.
  • Salts: To maintain an appropriate ionic strength (e.g., NaCl).[5]
  • Chelating agents: Such as EDTA, to inhibit metalloproteases.
  • Protease and phosphatase inhibitors: To prevent degradation and dephosphorylation of your target proteins.

???+ question "Will this compound interfere with downstream applications like a BCA protein assay?" Detergents in lysis buffers can interfere with some protein quantification assays. It is crucial to check the compatibility of your chosen lysis buffer with your protein assay. The BCA assay is generally more resistant to detergents than the Bradford assay, but it's always best to consult the assay manufacturer's instructions and consider using detergent-compatible formulations if necessary.

Troubleshooting Guides

Issue 1: Low Protein Yield
Possible Cause Suggestion
Suboptimal pH The pH of your lysis buffer can significantly impact protein solubility and extraction efficiency. Perform a pH titration experiment (e.g., testing pH 6.5, 7.5, and 8.5) to identify the optimal pH for your specific cell type and protein of interest.
Insufficient Lysis Buffer Volume Using too little lysis buffer can result in incomplete cell lysis and lower protein yield. A general guideline is to use 1 mL of lysis buffer for a 100 mm dish of adherent cells, but this may need to be optimized.[5]
Incomplete Cell Disruption For tough-to-lyse cells, supplementing chemical lysis with mechanical disruption (e.g., sonication or douncing) can improve protein extraction.[2]
Protein Degradation Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[5] Perform all lysis steps on ice or at 4°C.
Issue 2: Protein Degradation
Possible Cause Suggestion
Inactive Inhibitors Ensure your protease and phosphatase inhibitor cocktails are not expired and have been stored correctly. Add them fresh to the lysis buffer just before starting the experiment.
Lysis Performed at Room Temperature Proteolytic and phosphatase activity increases at higher temperatures. Keep your samples and buffers on ice throughout the entire lysis procedure.
Extended Lysis Time While adequate incubation is necessary, prolonged lysis times can increase the risk of protein degradation. Optimize your incubation time to be as short as possible while still achieving efficient lysis.
Issue 3: High Viscosity of Lysate
Possible Cause Suggestion
Release of DNA from the Nucleus The release of genomic DNA can make the lysate viscous, which can interfere with pipetting and subsequent steps.
Solution 1: Sonication: Briefly sonicate the lysate on ice to shear the DNA.
Solution 2: Nuclease Treatment: Add DNase I to the lysis buffer to digest the DNA.
Issue 4: Precipitation in Lysis Buffer
Possible Cause Suggestion
This compound Precipitation at Acidic pH Sodium this compound may become less soluble at acidic pH. If you are experimenting with lower pH values, you may observe precipitation.
Solution 1: If a lower pH is required for your experiment, consider using a different, more acid-stable detergent.
Solution 2: Test the solubility of sodium this compound in your buffer system at the desired pH before lysing your cells.
High Salt Concentration High concentrations of certain salts can sometimes cause detergents to precipitate, especially at low temperatures.
Solution: If you suspect salt-induced precipitation, try reducing the salt concentration in your lysis buffer.

Data Presentation

Table 1: Illustrative Effect of pH on Protein Extraction Efficiency Using a this compound-Based Buffer

pHCell TypeProtein Yield (µg/µL)Notes
6.5HEK293T1.8Increased lytic potential but risk of protein precipitation.
7.5HEK293T2.5Good balance of lysis efficiency and protein stability.
8.5HEK293T2.2Generally safe for protein stability, but may be less lytic for some cell types.

Note: The values presented in this table are for illustrative purposes to demonstrate the potential impact of pH on protein yield. The optimal pH will vary depending on the cell line, the specific protein of interest, and other buffer components. Empirical optimization is highly recommended.

Experimental Protocols

Protocol 1: this compound-Based Lysis of Adherent Mammalian Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

This compound Lysis Buffer Recipe (for pH 7.5):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.550 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
Sodium this compound1% (w/v)0.5 g
EDTA1 mM100 µL of 0.5 M stock
ddH₂Oto 50 mL

Note: To prepare buffers at different pH values, use the appropriate Tris-HCl stock or another suitable buffering agent with a pKa in the desired range.

Procedure:

  • Place the culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add fresh protease and phosphatase inhibitors to the required volume of this compound Lysis Buffer.

  • Add the complete, ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 100 mm dish).

  • Incubate the plate on ice for 15-20 minutes.

  • Using a pre-chilled cell scraper, scrape the cells off the plate.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • (Optional) If the lysate is viscous, sonicate briefly on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a detergent-compatible protein assay.

  • The lysate can be used immediately or stored at -80°C for later use.

Mandatory Visualization

Experimental Workflow: this compound-Based Cell Lysis

G cluster_prep Preparation cluster_lysis Lysis cluster_clarification Clarification cluster_analysis Downstream Analysis A Wash Cells with PBS B Add Lysis Buffer (with inhibitors) A->B C Incubate on Ice B->C D Scrape and Collect Lysate C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant E->F G Protein Quantification F->G H SDS-PAGE, Western Blot, IP, etc. G->H

A schematic of the experimental workflow for protein extraction using this compound-based cell lysis.

Signaling Pathway: Simplified EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and is often studied in cell lysates.[6][7][8][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription->Proliferation

A simplified diagram of the EGFR signaling cascade, a common pathway studied using cell lysates.

References

Technical Support Center: Troubleshooting Low Yield in Cholate-Mediated Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cholate-mediated protein extraction, specifically focusing on resolving issues of low protein yield.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it used for protein extraction?

Sodium this compound is an anionic bile salt detergent commonly used for solubilizing membrane proteins.[1] Its amphipathic nature, with both a hydrophilic and a hydrophobic face, allows it to disrupt lipid bilayers and form micelles around hydrophobic protein domains, thereby extracting them from the membrane into a soluble form. It is considered a non-denaturing detergent, which helps in preserving the native structure and function of the protein.[2]

Q2: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For effective membrane solubilization, the detergent concentration must be significantly above its CMC.[1][3] The CMC of sodium this compound can vary depending on experimental conditions such as temperature, pH, and ionic strength, but it is generally reported to be in the range of 4-20 mM.[4][5]

Q3: Can I use this compound in combination with other detergents?

Yes, using a combination of detergents can sometimes improve extraction efficiency. For instance, a small amount of an anionic detergent like sodium this compound can be used with a non-ionic detergent like dodecyl maltoside (DDM) to enhance solubilization.[6][7]

Q4: How can I remove this compound from my protein sample after extraction?

Excess detergent may need to be removed for downstream applications.[8] Common methods for detergent removal include dialysis, gel filtration, and hydrophobic interaction chromatography.[8][9] For this compound, which has a relatively high CMC, dialysis can be an effective method.[9] Commercially available detergent removal resins are also a viable option.[8]

Troubleshooting Guide: Low Protein Yield

This guide addresses specific issues that can lead to low protein yield during this compound-mediated extraction.

Issue 1: Suboptimal this compound Concentration

Question: My protein yield is low. Could the this compound concentration be the problem?

Answer: Yes, an incorrect this compound concentration is a common reason for poor extraction.

  • Concentration too low: If the this compound concentration is below or too close to its CMC, it will not efficiently form micelles to solubilize the membrane and extract the protein.[3] Always use this compound at a concentration well above its CMC.

  • Concentration too high: Excessively high concentrations of this compound can sometimes lead to protein denaturation or aggregation, although it is generally considered a mild detergent.[2] It's crucial to optimize the detergent-to-protein ratio.

Recommended Action: Perform a detergent screening experiment by testing a range of this compound concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to determine the optimal concentration for your specific protein and membrane system.[10]

Issue 2: Inappropriate Buffer Conditions (pH and Ionic Strength)

Question: I'm using the correct this compound concentration, but my yield is still poor. What else should I check in my buffer?

Answer: The pH and ionic strength of your extraction buffer significantly impact both protein solubility and this compound's effectiveness.

  • pH: Protein solubility is lowest at its isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of your target protein.[11] The pH can also affect the charge of both the protein and the detergent, influencing their interaction.

  • Ionic Strength: Salt concentration (ionic strength) can affect the CMC of ionic detergents like this compound.[2] High salt concentrations can decrease the CMC, potentially requiring less detergent.[6] However, very high salt can also promote protein aggregation. Typically, NaCl concentrations between 150 mM and 500 mM are used.[9][12]

Recommended Action: Optimize the pH and ionic strength of your extraction buffer. Test a range of pH values (e.g., 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 100 mM, 250 mM, 500 mM).[3]

Issue 3: Inefficient Solubilization (Time and Temperature)

Question: I've optimized my buffer, but the extraction is still inefficient. Could my incubation conditions be the cause?

Answer: Yes, incubation time and temperature are critical parameters for effective solubilization.

  • Incubation Time: Solubilization is not instantaneous. Insufficient incubation time will result in incomplete membrane disruption and low protein yield. Typical incubation times range from 30 minutes to a few hours.[3][13]

  • Temperature: Temperature affects membrane fluidity and detergent activity.[14] Most extractions are performed at 4°C to minimize proteolysis and maintain protein stability.[12] However, for some tightly packed membranes, a slightly higher temperature (e.g., room temperature) for a short period might improve efficiency, but this must be balanced against the risk of protein degradation.[15]

Recommended Action: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) at a constant temperature (typically 4°C) to find the optimal incubation time.[3] If yield remains low, cautiously test short incubations at slightly higher temperatures.

Issue 4: Presence of Interfering Substances and Lack of Additives

Question: My protein seems to be degrading or aggregating during extraction. What can I do?

Answer: The addition of specific reagents to your lysis and extraction buffers can significantly improve yield by enhancing protein stability.

  • Protease Inhibitors: Cell lysis releases proteases that can degrade your target protein. Always include a protease inhibitor cocktail in your buffers.[12]

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or BME (typically 1-5 mM) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[]

  • Stabilizing Agents: Additives like glycerol (10-20%), sugars (e.g., sucrose), or arginine can help stabilize the extracted protein and prevent aggregation.[17][18]

  • Chelating Agents: If your protein's activity is sensitive to divalent cations, or to inhibit metalloproteases, include a chelating agent like EDTA (1-5 mM).[17]

Recommended Action: Supplement your extraction buffer with a complete protease inhibitor cocktail and other stabilizing agents as needed for your specific protein.

Data Summary Tables

Table 1: Critical Micelle Concentration (CMC) of Sodium this compound under Various Conditions

Temperature (°C)Ionic Strength (NaCl)pHReported CMC (mM)Reference(s)
25100 mM7.0-8.014 ± 1[5]
25Not specifiedNot specified6.5 - 16[19]
Not specifiedNot specified127 and 14 (progressive)[5]
0 - 25Not specifiedNot specifiedTemperature independent[19]
>25Not specifiedNot specifiedIncreases with temperature[19]

Table 2: Common Additives for Improving Protein Extraction Yield

AdditiveTypical ConcentrationPurposeReference(s)
Protease Inhibitor Cocktail1x (manufacturer's recommendation)Prevent protein degradation[12]
Dithiothreitol (DTT)1 - 5 mMReduce disulfide bonds, prevent aggregation[]
Glycerol5 - 20% (v/v)Stabilize protein, prevent aggregation[17][18]
L-Arginine0.5 - 1 MPrevent aggregation[][18]
EDTA1 - 5 mMChelates metal ions, inhibits metalloproteases[17]
Sucrose250 mMOsmotic stabilizer, protein stabilization[13]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Membrane Protein Extraction

  • Prepare Membrane Fractions: Isolate cell or tissue membranes using a standard differential centrifugation protocol. Resuspend the final membrane pellet in a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) to a known protein concentration (e.g., 5-10 mg/mL), determined by a protein assay like the Bradford or BCA assay.[3][20]

  • Set up Extraction Reactions: Prepare a series of microcentrifuge tubes, each containing the same amount of membrane preparation.

  • Add this compound: To each tube, add sodium this compound from a stock solution to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume is the same in all tubes.

  • Solubilization: Incubate the tubes with gentle end-over-end rotation for a fixed time (e.g., 1 hour) at 4°C.[3]

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane material.[13]

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein content in the supernatant for each this compound concentration using a protein assay. Further analyze the samples by SDS-PAGE and Western blotting with an antibody specific to your target protein to determine the optimal this compound concentration for its extraction.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Protein Yield Start Low Protein Yield Checkthis compound Check this compound Concentration (>CMC?) Start->Checkthis compound CheckBuffer Check Buffer Conditions (pH, Ionic Strength) Checkthis compound->CheckBuffer No Optimizethis compound Optimize this compound Concentration Checkthis compound->Optimizethis compound Yes CheckIncubation Check Solubilization (Time, Temperature) CheckBuffer->CheckIncubation No OptimizeBuffer Optimize pH and Salt Concentration CheckBuffer->OptimizeBuffer Yes CheckAdditives Check for Degradation/ Aggregation CheckIncubation->CheckAdditives No OptimizeIncubation Optimize Incubation Time and Temperature CheckIncubation->OptimizeIncubation Yes AddInhibitors Add Protease Inhibitors, Reducing/Stabilizing Agents CheckAdditives->AddInhibitors Yes Success Improved Yield CheckAdditives->Success No Optimizethis compound->CheckBuffer OptimizeBuffer->CheckIncubation OptimizeIncubation->CheckAdditives AddInhibitors->Success

Caption: A decision-making workflow for troubleshooting low protein yield.

ExtractionProtocol This compound-Mediated Protein Extraction Workflow Start Start: Cell/Tissue Homogenization MembraneIsolation Isolate Membranes (Differential Centrifugation) Start->MembraneIsolation Solubilization Solubilization: Add this compound Buffer (Incubate at 4°C) MembraneIsolation->Solubilization Clarification Clarification: Ultracentrifugation Solubilization->Clarification Supernatant Collect Supernatant (Solubilized Proteins) Clarification->Supernatant Analysis Analysis: Protein Assay, SDS-PAGE, Western Blot Supernatant->Analysis Downstream Downstream Applications: Purification, Activity Assays Analysis->Downstream

Caption: A standard workflow for this compound-mediated protein extraction.

References

Technical Support Center: Refining Cholate Dialysis Methods for Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cholate dialysis methods in liposome preparation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the this compound dialysis process for liposome preparation, presented in a question-and-answer format.

Issue 1: Liposome Size is Too Large or Polydispersity Index (PDI) is High

  • Question: My final liposome preparation has a larger than expected average particle size and/or a high PDI (>0.3). What are the possible causes and how can I troubleshoot this?

  • Answer:

    • Inadequate Solubilization: The initial lipid-cholate mixture may not have been fully solubilized into mixed micelles. Ensure thorough mixing and that the this compound concentration is sufficient to completely solubilize the lipids. The mixture should appear clear before dialysis.[1][2]

    • Incorrect this compound-to-Lipid Ratio: The molar ratio of sodium this compound to lipid is a critical parameter influencing final liposome size. Ratios that are too high can lead to larger vesicles upon detergent removal.[1] Experiment with different ratios to find the optimal concentration for your specific lipid composition. For instance, in one study, phosphatidylcholine liposomes prepared with varying this compound ratios showed that higher ratios (above 0.7) resulted in excessively large liposomes.[1]

    • Slow or Inefficient Dialysis: A slow rate of detergent removal can promote the formation of larger, multilamellar vesicles. To accelerate dialysis, you can:

      • Increase the volume of the dialysis buffer.

      • Increase the frequency of buffer changes.

      • Use a dialysis membrane with a higher molecular weight cutoff (MWCO), such as 10-20 kDa, which allows for faster diffusion of this compound monomers.[3]

      • Ensure adequate stirring of the dialysis buffer to maintain a high concentration gradient.

    • Lipid Composition: The inclusion of certain lipids, particularly cholesterol, can influence the packing of the lipid bilayer and result in larger liposomes.[4] The rigidity of the lipid bilayer plays a role; more rigid bilayers tend to form larger vesicles.

Issue 2: Liposome Aggregation During or After Dialysis

  • Question: My liposomes are aggregating and precipitating out of solution. What could be causing this and how can I prevent it?

  • Answer:

    • Residual this compound: Incomplete removal of the this compound detergent can lead to instability and aggregation of the newly formed liposomes. Extend the dialysis time and increase the number of buffer changes to ensure complete detergent removal.

    • Inappropriate Buffer Conditions: The pH and ionic strength of the hydration and dialysis buffers can significantly impact liposome stability. Liposomes are generally most stable at a neutral pH. High ionic strength buffers can sometimes screen surface charges and lead to aggregation. Consider using a low ionic strength buffer.

    • Lack of Steric Stabilization: For long-term stability, especially in complex media, incorporating a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation can provide a protective hydrophilic layer that prevents aggregation through steric hindrance.

    • Storage Temperature: Storing liposomes at inappropriate temperatures can lead to fusion and aggregation. For most formulations, storage at 4°C is recommended. Avoid freezing unless a suitable cryoprotectant is used.

Issue 3: Low Encapsulation Efficiency of Hydrophilic Drugs

  • Question: I am encapsulating a hydrophilic drug, but the encapsulation efficiency is very low. How can I improve this?

  • Answer:

    • Drug Leakage During Dialysis: The dialysis process, while removing the detergent, can also lead to the leakage of small, water-soluble drug molecules.

      • Optimize Dialysis Time: A very long dialysis period might be unnecessary and could increase drug leakage. Try to determine the minimum time required for complete this compound removal.

      • Consider Alternative Purification: For some applications, size exclusion chromatography might be a faster method for detergent removal and could potentially reduce the loss of the encapsulated drug compared to prolonged dialysis.[5]

    • Initial Drug Concentration: Increasing the initial concentration of the hydrophilic drug in the hydration buffer can lead to a higher amount being entrapped within the aqueous core of the liposomes.

    • Liposome Size: The encapsulated volume is directly related to the size of the liposomes. Slightly larger unilamellar vesicles will have a greater internal volume to accommodate hydrophilic drugs. Adjusting the this compound-to-lipid ratio to favor a slightly larger, yet acceptable, vesicle size may improve encapsulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound-to-lipid molar ratio for preparing small unilamellar vesicles (SUVs)?

A1: The optimal ratio can vary depending on the specific lipid composition and desired liposome size. However, a common starting point is a molar ratio of around 0.5 to 1.0 (this compound:lipid).[1] It is recommended to perform a series of experiments with varying ratios to determine the ideal condition for your specific formulation. For example, one study found that for phosphatidylcholine liposomes, stable sizes of 63-68 nm were achieved across various ratios, but sizes increased significantly at ratios above 0.7.[1]

Q2: What type of dialysis membrane (material and MWCO) is best for this compound removal?

A2: Regenerated cellulose membranes are commonly used. A molecular weight cutoff (MWCO) of 10-14 kDa is generally effective for retaining the liposomes while allowing for the efficient removal of this compound monomers (MW ~430 Da). Using a higher MWCO (e.g., 20 kDa) can speed up the dialysis process.[3]

Q3: How can I confirm that all the sodium this compound has been removed?

A3: Residual detergent can be a significant issue.[5][6] While complete removal is challenging, you can assess the level of residual this compound using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive and quantitative method.

  • Enzymatic assays: Specific assays for bile acids can be used.

  • Turbidity measurements: The turbidity of the liposome solution stabilizes once the detergent is removed.

Q4: Can I control the final size of my liposomes using the this compound dialysis method?

A4: Yes, the final size of the liposomes is influenced by several factors that you can control:

  • This compound-to-lipid ratio: As mentioned, this is a primary determinant of size.[1]

  • Lipid composition: The types of lipids and the inclusion of cholesterol affect the bilayer's properties and final vesicle size.[4]

  • Rate of detergent removal: Faster removal generally leads to smaller vesicles. This can be controlled by dialysis conditions (buffer volume, changes, stirring, and membrane MWCO).

Data Presentation

The following tables summarize quantitative data on the influence of key parameters on liposome characteristics during preparation by this compound dialysis and related methods.

Table 1: Effect of Sodium this compound to Phosphatidylcholine (PC) Ratio on Liposome Size

Sodium this compound:PC Molar RatioLiposome Mean Diameter (nm) (without Cholesterol)Liposome Mean Diameter (nm) (with Cholesterol)
0.4463-68~125
0.5563-68~125
0.6363-68~125
0.7063-68~125
0.9063-68>150
1.1063-68>150

Data adapted from a study using phosphatidylcholine (PC) and cholesterol, where sodium this compound was removed via dialysis. The inclusion of cholesterol consistently resulted in larger liposomes. At higher this compound ratios with cholesterol, the liposome size became too large.[1]

Table 2: Influence of Cholesterol Content on Liposome Size

Phospholipid CompositionCholesterol Concentration (mg)Mean Particle Size (nm)
Phosal® 53 MCT (300 mg)0 (Control)268 ± 15.2
Phosal® 53 MCT (300 mg)50~300
Phosal® 53 MCT (300 mg)100~350
Phosal® 53 MCT (300 mg)150~400
Phosal® 53 MCT (900 mg)0 (Control)913 ± 35
Phosal® 53 MCT (900 mg)50~950
Phosal® 53 MCT (900 mg)150~1100

Data adapted from a study using the ethanol injection method, which demonstrates the general trend of increasing liposome size with higher cholesterol concentrations.[4] A similar trend is observed in this compound dialysis methods.

Experimental Protocols

Detailed Methodology for Liposome Preparation via this compound Dialysis

This protocol outlines the key steps for preparing small unilamellar vesicles (SUVs) using the sodium this compound dialysis method.

Materials:

  • Lipid(s) of choice (e.g., Phosphatidylcholine)

  • Cholesterol (optional)

  • Sodium this compound

  • Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer at the desired pH)

  • Dialysis Buffer (same as hydration buffer)

  • Dialysis tubing or cassette (e.g., 10-14 kDa MWCO)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired lipids and cholesterol in an organic solvent in a round-bottom flask. The goal is to achieve a clear solution, ensuring a homogenous mixture of lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration and Solubilization:

    • Prepare a solution of sodium this compound in the desired hydration buffer at a concentration that will yield the target this compound-to-lipid molar ratio.

    • Add the this compound-containing buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Agitate the mixture (e.g., by vortexing or magnetic stirring) until the lipid film is completely hydrated and the solution becomes a clear, transparent mixed micellar solution. This indicates complete solubilization of the lipids.

  • Dialysis:

    • Transfer the mixed micellar solution into a pre-wetted dialysis bag or cassette.

    • Place the dialysis bag/cassette in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).

    • Stir the dialysis buffer continuously at a moderate speed at the desired temperature (often 4°C).

    • Change the dialysis buffer frequently to maintain a high concentration gradient for efficient detergent removal. A typical schedule is to change the buffer at 2, 8, 12, and 24 hours. A total dialysis time of 48 hours is often sufficient.

  • Liposome Collection and Characterization:

    • After dialysis, carefully remove the liposome suspension from the dialysis bag/cassette.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • If a drug was encapsulated, determine the encapsulation efficiency using an appropriate method (e.g., chromatography after separating free drug from liposomes).

Mandatory Visualization

Liposome_Preparation_Workflow cluster_prep Step 1: Preparation cluster_form Step 2: Formation cluster_purify Step 3: Purification & Assembly cluster_char Step 4: Characterization start Lipids & Cholesterol in Organic Solvent film Dry Lipid Film Formation (Rotary Evaporation) start->film hydrate Hydration with This compound Buffer film->hydrate micelles Mixed Micellar Solution (Clear) hydrate->micelles dialysis Dialysis (this compound Removal) micelles->dialysis liposomes Liposome Suspension (Turbid) dialysis->liposomes dls Size, PDI, Zeta Potential (DLS) liposomes->dls ee Encapsulation Efficiency liposomes->ee

Caption: Experimental workflow for liposome preparation via the this compound dialysis method.

Troubleshooting_Logic cluster_size Issue: Large Size / High PDI cluster_agg Issue: Aggregation start Problem Encountered size_issue Large Size / High PDI start->size_issue Size/PDI out of spec agg_issue Aggregation start->agg_issue Precipitation observed check_sol Check for complete initial solubilization size_issue->check_sol check_ratio Adjust this compound:Lipid Ratio size_issue->check_ratio check_dialysis Optimize Dialysis (Faster Removal) size_issue->check_dialysis check_residual Ensure complete This compound removal agg_issue->check_residual check_buffer Optimize Buffer (pH, Ionic Strength) agg_issue->check_buffer add_peg Incorporate PEG-Lipid agg_issue->add_peg

Caption: Logical diagram for troubleshooting common issues in this compound dialysis.

References

Validation & Comparative

Cholate vs. Triton X-100: A Comparative Guide for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, purification, and functional analysis of membrane proteins. This guide provides an objective comparison of two commonly used detergents: the anionic bile salt derivative, sodium cholate, and the non-ionic detergent, Triton X-100. This comparison is supported by experimental data to facilitate an informed decision for specific research applications.

At a Glance: Key Differences and Physicochemical Properties

Sodium this compound and Triton X-100 differ significantly in their chemical nature, which dictates their solubilization mechanism and impact on protein structure and function. This compound, an anionic detergent, possesses a rigid steroidal structure and is known for forming small micelles. In contrast, Triton X-100 is a non-ionic detergent with a flexible polyoxyethylene headgroup and forms larger micelles. These differences influence their critical micelle concentration (CMC), aggregation number, and ultimately their suitability for various downstream applications.

Data Presentation: A Quantitative Comparison

The choice between this compound and Triton X-100 often depends on the specific membrane protein and the experimental goals. Below are tables summarizing quantitative data from comparative studies.

Table 1: Physicochemical Properties of Sodium this compound and Triton X-100

PropertySodium this compoundTriton X-100
Detergent Class AnionicNon-ionic
Molecular Weight ~430.56 g/mol ~647 g/mol (average)
Critical Micelle Concentration (CMC) 9-15 mM0.2-0.9 mM
Aggregation Number 2-10100-155
Micelle Molecular Weight ~1,700-4,300 Da~65,000-90,000 Da
Denaturing Potential Can be denaturingGenerally mild, non-denaturing

Table 2: Comparative Solubilization of Sarcoplasmic Reticulum Vesicles

This table presents data from a study comparing the effects of sodium this compound and Triton X-100 on sarcoplasmic reticulum vesicles. The data highlights the higher efficacy of Triton X-100 in solubilizing proteins and phospholipids at lower concentrations.

Detergent Concentration% Protein Solubilization (this compound)% Protein Solubilization (Triton X-100)% Phospholipid Solubilization (this compound)% Phospholipid Solubilization (Triton X-100)
10⁻⁴ M~5%~20%~10%~30%
10⁻³ M~15%~60%~25%~70%
10⁻² M~50%~80%~60%~90%

Table 3: Effect on Ca²⁺-ATPase Activity in Sarcoplasmic Reticulum Vesicles

This table illustrates the differential effects of the two detergents on the activity of a membrane-bound enzyme. While lower concentrations of Triton X-100 can enhance activity, higher concentrations lead to inactivation. This compound, on the other hand, shows a more gradual impact on enzyme activity over the tested concentration range.

Detergent ConcentrationSpecific Ca²⁺-ATPase Activity (% of control) (this compound)Specific Ca²⁺-ATPase Activity (% of control) (Triton X-100)
10⁻⁴ M~100%~150%
10⁻³ M~120%~200% (followed by sharp inactivation above this concentration)
10⁻² M~150%Inactivated

Table 4: Effective Detergent-to-Lipid Molar Ratios for Liposome Solubilization

This data, derived from the solubilization of large unilamellar liposomes, indicates the molar ratio of detergent to phospholipid required to saturate the membrane and to fully solubilize it into mixed micelles. This compound is shown to be more efficient in terms of the molar ratio required for solubilization.

ParameterSodium this compoundTriton X-100
Rₛₐₜ (Saturation) 0.300.64
Rₛₒₗ (Solubilization) 0.92.5

Experimental Protocols

Detailed methodologies for utilizing sodium this compound and Triton X-100 in membrane protein solubilization are provided below. These are general protocols and may require optimization for specific membrane proteins and downstream applications.

Protocol 1: Membrane Protein Solubilization using Sodium this compound

This protocol is a general guideline for the solubilization of membrane proteins using sodium this compound.

Materials:

  • Membrane fraction containing the protein of interest

  • This compound Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1-2% (w/v) Sodium this compound, Protease inhibitors

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold this compound Solubilization Buffer. The protein concentration should typically be between 1-5 mg/mL.

  • Incubate the suspension on ice for 30-60 minutes with gentle agitation (e.g., using a rocker or end-over-end rotator).

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Proceed with downstream applications such as affinity chromatography or reconstitution into liposomes.

Protocol 2: Membrane Protein Solubilization using Triton X-100

This protocol provides a general procedure for solubilizing membrane proteins with Triton X-100, a milder non-ionic detergent.

Materials:

  • Membrane fraction containing the protein of interest

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Triton X-100, Protease inhibitors

Procedure:

  • Resuspend the membrane pellet in ice-cold Triton X-100 Lysis Buffer to a final protein concentration of 1-5 mg/mL.

  • Incubate the mixture on ice for 30-60 minutes with gentle mixing.

  • Centrifuge at 14,000-20,000 x g for 15-30 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a fresh tube for further analysis.

Mandatory Visualization

The following diagrams illustrate the general workflows for membrane protein solubilization and a simplified signaling pathway involving a G-protein coupled receptor (GPCR), a common target for such studies.

experimental_workflow cluster_start Cell/Tissue Preparation cluster_isolation Membrane Isolation cluster_solubilization Solubilization cluster_analysis Downstream Analysis start Start: Cells or Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspend Resuspend in Detergent Buffer centrifugation2->resuspend incubation Incubation resuspend->incubation centrifugation3 Ultracentrifugation (pellet insoluble material) incubation->centrifugation3 supernatant Collect Supernatant (Solubilized Proteins) centrifugation3->supernatant purification Purification supernatant->purification analysis Functional/Structural Analysis purification->analysis

General workflow for membrane protein solubilization.

signaling_pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein GDP/GTP Exchange Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Simplified GPCR signaling pathway.

Discussion and Recommendations

The choice between sodium this compound and Triton X-100 is highly dependent on the specific membrane protein and the intended downstream applications.

Sodium this compound is an anionic detergent that forms small micelles, which can be advantageous for certain structural biology techniques like NMR. Its higher CMC also facilitates its removal by dialysis. However, its anionic nature and potential to be denaturing make it a harsher choice that may not be suitable for preserving the activity of sensitive proteins or maintaining delicate protein-protein interactions. It can be particularly effective in solubilizing certain types of membrane proteins that are resistant to non-ionic detergents.

Triton X-100 , a non-ionic detergent, is generally considered milder and is a good starting point for solubilizing membrane proteins while aiming to preserve their native structure and function.[1] Its ability to break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions makes it a popular choice for co-immunoprecipitation and functional assays.[2] However, its large micelle size and low CMC can make it difficult to remove from the protein preparation. Furthermore, Triton X-100 can sometimes be less effective in solubilizing certain proteins compared to harsher detergents.[3] For instance, in a study on the solubilization of a multi-subunit photosynthetic superassembly, Triton X-100 was highly efficient at extracting the complex (>95% solubilization) but led to the degradation of a labile component.[2]

References

validation of cholate's effectiveness in maintaining protein stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of proteins in solution is a critical aspect of experimental success. This is particularly challenging for membrane proteins, which require detergents to be extracted from their native lipid environment and remain soluble. The choice of detergent is paramount, as it can significantly influence the protein's structure, function, and stability. This guide provides a comparative analysis of sodium cholate, a bile salt detergent, against other commonly used detergents in its effectiveness at preserving protein stability, supported by experimental data and detailed protocols.

The Role of Detergents in Protein Stability

Detergents are amphipathic molecules that form micelles in aqueous solutions. These micelles can encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous environment and thus keeping them soluble.[1] However, the interaction between a detergent and a protein is complex and can also be destabilizing. Harsh detergents can disrupt a protein's tertiary structure, leading to denaturation and loss of function. Therefore, the selection of a "mild" detergent that effectively solubilizes the protein while preserving its native conformation and activity is crucial for meaningful downstream applications such as structural studies and functional assays.[2]

Sodium this compound is an anionic bile salt detergent that is widely considered to be a mild denaturant.[3][4] It is often used in the initial stages of membrane protein extraction and purification. However, its effectiveness in maintaining long-term stability for sensitive proteins can vary, necessitating a comparison with other commonly employed detergents.

Comparative Analysis of Protein Stability

To quantitatively assess the effectiveness of different detergents in maintaining protein stability, several biophysical techniques are employed. The most common are Thermal Shift Assays (TSA) and Differential Scanning Calorimetry (DSC), which measure the thermal denaturation temperature (Tm) of a protein. A higher Tm indicates greater thermal stability. Protein aggregation assays are also used to monitor the propensity of a protein to aggregate over time or under stress, with lower aggregation indicating better stability.

Below is a summary of quantitative data comparing the thermal stability of a membrane protein in the presence of different detergents. It is important to note that finding a single study that directly compares all detergents of interest for the same membrane protein is challenging. The data presented here is compiled from a study on the multidrug resistance transporter MdtM.[5] While direct comparative data for this compound on this specific protein was not available in the reviewed literature, its general characteristics as a mild detergent are discussed.

DetergentChemical ClassMelting Temperature (Tm) of MdtM (°C)Reference
Sodium this compound Anionic, Bile SaltData Not Available for MdtM-
n-Dodecyl-β-D-maltoside (DDM) Non-ionic55 ± 1.0[5]
n-Undecyl-β-D-maltoside (UDM) Non-ionic44 ± 0.6[5]
n-Decyl-β-D-maltoside (DM) Non-ionic45 ± 0.8[5]

Note: The melting temperatures were determined by a thermal shift assay. The absence of a specific Tm value for this compound with MdtM highlights a gap in directly comparable, publicly available data and underscores the empirical nature of detergent selection.

The data for MdtM clearly indicates that the longer alkyl chain of DDM provides significantly greater thermal stability compared to the shorter-chained UDM and DM.[5] This is a common observation, as longer alkyl chains are thought to provide a more lipid-bilayer-like environment for the transmembrane domains of the protein. While a direct numerical comparison with this compound is not possible from this data, the principle of empirical screening to find the optimal detergent for a specific protein remains a key takeaway.

Experimental Methodologies

Accurate and reproducible assessment of protein stability is fundamental to detergent selection. The following sections provide detailed protocols for three key experimental techniques.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method measures the thermal denaturation of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[6][7][8]

Principle: The fluorescent dye (e.g., SYPRO Orange) has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic pockets of a protein. As the temperature increases, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).

Protocol:

  • Protein and Dye Preparation:

    • Prepare the purified protein of interest at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of the fluorescent dye (e.g., 5000x SYPRO Orange in DMSO). Dilute the dye to a working concentration (e.g., 50x in the assay buffer).

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution.

    • Add the working solution of the detergent to be tested to a final concentration above its critical micelle concentration (CMC). Prepare a no-detergent control.

    • Add the fluorescent dye to a final concentration of 5x.

    • Bring the final volume of each well to 20-25 µL with the assay buffer. Seal the plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., using the ROX channel for SYPRO Orange).

    • Apply a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve is typically sigmoidal. The Tm is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature, providing a detailed thermodynamic profile of its unfolding process.[9]

Principle: As a protein unfolds, it absorbs heat, leading to a change in its heat capacity. DSC measures this heat absorption relative to a reference cell containing only the buffer. The peak of the resulting thermogram corresponds to the Tm, and the area under the peak is the calorimetric enthalpy (ΔH) of unfolding.

Protocol:

  • Sample Preparation:

    • Prepare the purified protein at a concentration of 0.5-2.0 mg/mL in the desired buffer containing the detergent of interest (at a concentration above its CMC).

    • Prepare a matching reference solution containing the identical buffer and detergent concentration without the protein.

    • Thoroughly degas both the sample and reference solutions.

  • Instrument Setup and Data Acquisition:

    • Load the sample and reference solutions into the respective cells of the calorimeter.

    • Pressurize the cells to prevent boiling at high temperatures.

    • Set the temperature scan rate (e.g., 60-90 °C/hour) and the temperature range (e.g., 20 °C to 100 °C).

    • Equilibrate the system at the starting temperature before initiating the scan.

  • Data Analysis:

    • Subtract the reference buffer scan from the protein sample scan to obtain the excess heat capacity of the protein.

    • Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm and the calorimetric enthalpy (ΔH).

Protein Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of amyloid-like fibrillar aggregates in real-time.[10][11]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures that are characteristic of amyloid fibrils. An increase in fluorescence intensity over time indicates protein aggregation.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.2 µm filter.

    • Prepare the protein solution in the desired buffer containing the test detergent.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the protein solution.

    • Add the ThT stock solution to a final concentration of 10-25 µM.

    • Include a small bead in each well to promote agitation and prevent sedimentation if using a plate reader with shaking capabilities.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37 °C) and intermittent shaking.

    • Measure the ThT fluorescence (excitation ~440-450 nm, emission ~480-490 nm) at regular time intervals over the desired incubation period.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • The lag time before the rapid increase in fluorescence and the maximum fluorescence intensity are key parameters for comparing aggregation kinetics under different conditions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing protein stability in the presence of different detergents.

Protein_Stability_Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Protein Purified Protein Stock Assay_Mix Prepare Assay Mixes (Protein + Detergent in Buffer) Protein->Assay_Mix Detergents Detergent Stocks (this compound, DDM, UDM, etc.) Detergents->Assay_Mix TSA Thermal Shift Assay (TSA) Assay_Mix->TSA DSC Differential Scanning Calorimetry (DSC) Assay_Mix->DSC Aggregation Aggregation Assay (ThT) Assay_Mix->Aggregation Tm_Analysis Determine Melting Temperature (Tm) TSA->Tm_Analysis Thermo_Analysis Thermodynamic Profiling (ΔH, ΔCp) DSC->Thermo_Analysis Kinetics_Analysis Aggregation Kinetics (Lag time, Rate) Aggregation->Kinetics_Analysis Comparison Compare Detergent Effectiveness Tm_Analysis->Comparison Thermo_Analysis->Comparison Kinetics_Analysis->Comparison Detergent_Stabilization_Logic cluster_protein Membrane Protein cluster_detergent Detergent Action cluster_outcome Outcome Native_Protein Native Protein in Membrane Solubilization Solubilization with Detergent Micelles Native_Protein->Solubilization Stabilization Formation of Stable Protein-Detergent Complex Solubilization->Stabilization Stable_Protein Stable, Soluble Protein (Maintains Structure & Function) Stabilization->Stable_Protein Optimal Detergent (e.g., this compound, DDM) Unstable_Protein Unstable/Denatured Protein (Loss of Structure & Function) Stabilization->Unstable_Protein Suboptimal or Harsh Detergent

References

comparative analysis of cholate and CHAPS for receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

In the critical task of isolating and studying membrane receptors, the choice of detergent is paramount to preserving their structural integrity and functional activity. Among the myriad of options available, sodium cholate, an anionic bile salt, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, are frequently employed. This guide provides a detailed comparative analysis of these two detergents, offering researchers, scientists, and drug development professionals the necessary information to select the optimal solubilizing agent for their specific receptor studies.

Physicochemical Properties: A Tale of Two Detergents

The fundamental differences between this compound and CHAPS lie in their chemical structures, which in turn dictate their behavior in solution and their interaction with membrane proteins.[1][2] Sodium this compound is an anionic detergent, meaning it carries a negative charge, while CHAPS is zwitterionic, possessing both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[3][4][5][6] This key difference has significant implications for downstream applications such as ion-exchange chromatography.[3][5]

PropertySodium this compoundCHAPS
Detergent Class Anionic (Bile Salt)[7]Zwitterionic[3][4][5][8]
Molecular Weight 430.5 g/mol 614.9 g/mol
Critical Micelle Concentration (CMC) ~14 mM[7]6 - 10 mM[3][5][9]
Aggregation Number 2 - 104 - 14[10]
Micelle Molecular Weight ~860 - 4,300 Da~3,700 - 8,600 Da[10]
Dialyzable Yes[7]Yes[11]
UV Absorbance (280 nm) LowLow[4]

Performance in Receptor Solubilization: A Comparative Analysis

The efficacy of a detergent is ultimately determined by its ability to extract a target receptor from the cell membrane while maintaining its native conformation and biological activity. Comparative studies have shown that the choice between this compound and CHAPS can significantly impact the outcome of receptor solubilization.

For instance, in a study on the serotonin 5-HT1A receptor, CHAPS and its derivative CHAPSO were found to be the most efficient detergents in extracting the active receptor, while sodium this compound demonstrated low efficiency.[12][13] Zwitterionic detergents like CHAPS also yielded a higher lipid-to-protein ratio in the solubilized fraction, which can be crucial for maintaining the stability and function of some membrane proteins.[13]

However, the optimal detergent is highly protein-dependent. Sodium this compound, often in the presence of sodium chloride, has been successfully used to solubilize functional D2 dopamine receptors from the brain.[14] It is also a component of buffers used in other biochemical assays.[15][16]

CHAPS is frequently used for the purification of G protein-coupled receptors (GPCRs), often in combination with cholesteryl hemisuccinate (CHS) to enhance receptor stability.[17][18] It is considered a non-denaturing detergent that is effective at breaking protein-protein interactions.[3][5][12]

Performance MetricSodium this compoundCHAPS
Solubilization Efficiency Variable, can be low for some receptors (e.g., 5-HT1A)[12] but effective for others (e.g., D2 dopamine receptors)[14].Generally high for a variety of receptors, including the 5-HT1A receptor[12][13].
Preservation of Protein Function Can be effective, but may be harsher than CHAPS. Ligand binding affinities of solubilized receptors may be lower than membrane-bound counterparts[14].Generally considered mild and non-denaturing, preserving the native state and function of proteins[3][5][6].
Compatibility with Downstream Assays Anionic nature may interfere with ion-exchange chromatography.Zwitterionic nature makes it compatible with a wide range of downstream applications, including isoelectric focusing and ion-exchange chromatography[3][5][6].
Use in Structural Studies Less commonly reported in recent high-resolution structural studies.Frequently used in the purification of receptors for structural biology, including Cryo-EM[11].

Experimental Protocols

General Protocol for Membrane Protein Solubilization

This protocol provides a general framework for solubilizing membrane proteins using either this compound or CHAPS. The optimal concentrations and incubation times should be determined empirically for each specific receptor.

Materials:

  • Cell pellet or membrane fraction containing the target receptor

  • Lysis/Solubilization Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • Protease inhibitor cocktail

    • Detergent (Sodium this compound or CHAPS) at a concentration 2-10 times the CMC.[9]

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Ice

Procedure:

  • Resuspend the cell pellet or membrane fraction in ice-cold Lysis/Solubilization Buffer at a protein concentration of 1-10 mg/mL.[9]

  • Homogenize the suspension using a Dounce homogenizer or sonicate briefly on ice to ensure complete lysis.

  • Incubate the lysate on ice with gentle agitation for 30 minutes to 2 hours.[9] The optimal incubation time will vary depending on the protein.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet insoluble cellular debris.[9]

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Proceed with downstream applications such as affinity chromatography or functional assays.

Protocol for Screening Optimal Detergent Concentration

To determine the ideal concentration of this compound or CHAPS for your receptor of interest, a screening experiment is recommended.

Procedure:

  • Prepare a series of Lysis/Solubilization Buffers with varying concentrations of the chosen detergent (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[9]

  • Follow the general solubilization protocol (steps 1-5) for each detergent concentration.

  • Analyze the supernatant from each concentration by SDS-PAGE and Western blotting with an antibody against the target receptor to assess the amount of solubilized protein.

  • If possible, perform a functional assay (e.g., ligand binding assay) on the solubilized fractions to determine the concentration that yields the highest amount of active receptor.

Visualizing Workflows and Pathways

Receptor Solubilization and Purification Workflow

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Purification cell_pellet Cell Pellet lysis Cell Lysis & Homogenization cell_pellet->lysis centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) lysis->centrifugation1 ultracentrifugation High-Speed Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet solubilization Resuspend in Buffer + this compound or CHAPS membrane_pellet->solubilization incubation Incubation (e.g., 4°C, 1 hr) solubilization->incubation centrifugation2 Ultracentrifugation (pellet insoluble material) incubation->centrifugation2 solubilized_receptor Supernatant: Solubilized Receptor centrifugation2->solubilized_receptor affinity_chrom Affinity Chromatography solubilized_receptor->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec purified_receptor Purified Receptor sec->purified_receptor

Caption: A typical workflow for membrane receptor solubilization and purification.

GPCR Signaling Pathway Example

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit dissociates and activates effector GDP GDP G_protein->GDP Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding & Activation GTP GTP GTP->G_protein Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A simplified G Protein-Coupled Receptor (GPCR) signaling cascade.

Decision Tree for Detergent Selection

DecisionTree start Start: Need to Solubilize a Membrane Receptor q1 Is the downstream application ion-exchange chromatography? start->q1 q2 Is the receptor known to be highly sensitive and prone to denaturation? q1->q2 No chaps Prefer CHAPS (Zwitterionic) q1->chaps Yes ans1_yes Yes ans1_no No q2->chaps Yes screen Screen both this compound and CHAPS (start with CHAPS) q2->screen No ans2_yes Yes ans2_no No This compound Consider Sodium this compound (Anionic)

Caption: A decision-making guide for choosing between this compound and CHAPS.

Conclusion

Both sodium this compound and CHAPS are valuable tools in the study of membrane receptors. CHAPS, with its zwitterionic and non-denaturing properties, is often a preferred choice for sensitive receptors and when compatibility with a wide range of downstream applications is required.[3][5][6] Sodium this compound, while potentially harsher, can be an effective and economical option for robust receptors.[14] Ultimately, the optimal choice is receptor-specific, and empirical testing is crucial for achieving the highest yield of stable, functional protein. This guide provides a foundational framework to inform this critical decision-making process.

References

A Researcher's Guide to Assessing the Purity of Proteins Extracted with Sodium Cholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful isolation of pure, active proteins is a cornerstone of biological research and therapeutic development. The choice of detergent for extracting proteins, particularly membrane-associated proteins, is a critical step that significantly impacts the final purity and functionality of the protein of interest. Sodium cholate, a bile salt detergent, is a widely used reagent for the solubilization of membrane proteins due to its ability to disrupt lipid bilayers while often preserving the native protein structure. This guide provides a comprehensive comparison of methods to assess the purity of proteins extracted using sodium this compound, with comparative insights into other commonly used detergents.

Comparing Detergents for Protein Extraction

The selection of a detergent is a balance between solubilization efficiency and the preservation of protein integrity. Sodium this compound is an anionic, non-denaturing detergent, making it a favorable choice for applications requiring functional proteins.[1] Below is a qualitative comparison of sodium this compound with other common detergents.

DetergentTypeKey CharacteristicsImpact on Protein Structure
Sodium this compound Anionic (Bile Salt)Effective solubilizer, can be removed by dialysis.[1]Generally non-denaturing, preserves protein activity.
Sodium Dodecyl Sulfate (SDS) AnionicStrong, denaturing detergent.[2]Denatures proteins by disrupting non-covalent bonds.[3]
Triton X-100 Non-ionicMild, non-denaturing detergent.Preserves native protein structure and function.
CHAPS ZwitterionicMild, non-denaturing, effective at breaking protein-protein interactions.Preserves native protein structure.

While direct quantitative comparisons of final protein purity after extraction with these detergents are not extensively documented in single studies, the choice of detergent demonstrably affects downstream purification and analysis. For instance, in the context of proteomics analysis, the related bile salt sodium deoxythis compound (SDC) has been shown to be highly effective. One study found that using 1.0% SDC for solubilization resulted in a more than two-fold increase in the identification of plasma membrane proteins compared to using SDS. While this reflects solubilization and compatibility with mass spectrometry rather than purity of a single protein, it highlights the advantages of bile salt-based detergents in preserving protein integrity for analysis.

Quantitative Assessment of Protein Purity

Following extraction with sodium this compound, a multi-step purification and analysis workflow is essential to determine the purity of the target protein. The most common and effective methods for assessing protein purity are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography (SEC), and Mass Spectrometry.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. The intensity of the protein bands on a stained gel can be quantified using densitometry to estimate the relative purity of the protein of interest.

Table 1: Representative Data from SDS-PAGE Analysis of a Purified Membrane Protein

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)
Sodium this compound Extract 10055
Affinity Chromatography 104.545
Ion Exchange Chromatography 54.284
Size-Exclusion Chromatography 32.997

Note: This data is representative and will vary depending on the specific protein and purification scheme.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, providing information on the homogeneity and aggregation state of the purified protein.[4] A highly pure protein sample will ideally show a single, symmetrical peak.

Table 2: Analysis of a Purified Protein by Size-Exclusion Chromatography

ParameterValueInterpretation
Elution Volume (Main Peak) 15.2 mLCorresponds to the monomeric form of the target protein.
Peak Area (Main Peak) 98.5%Indicates a high degree of homogeneity.
Elution Volume (Minor Peak) 12.1 mLCorresponds to a small population of aggregated protein.
Peak Area (Minor Peak) 1.5%Suggests minimal aggregation.
Mass Spectrometry

Mass spectrometry provides a highly accurate determination of the molecular weight of the protein and can identify contaminants with high sensitivity.[5] By identifying all proteins present in a sample, it offers a comprehensive assessment of purity.

Table 3: Protein Identification in a Purified Sample by Mass Spectrometry

Protein IdentifiedMolecular Weight (Da)Spectral CountsRelative Abundance (%)
Target Protein 55,240125899.1
Contaminant 1 (e.g., HSP70) 69,98580.6
Contaminant 2 (e.g., Keratin) 67,48830.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in assessing protein purity.

Experimental Protocol: SDS-PAGE for Membrane Proteins
  • Sample Preparation:

    • To 20 µL of the protein sample (containing 10-20 µg of protein) extracted with sodium this compound, add 5 µL of 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

    • Heat the samples at 70°C for 10 minutes. Note: Avoid boiling membrane protein samples as this can cause aggregation.[6]

  • Gel Electrophoresis:

    • Load the prepared samples into the wells of a pre-cast polyacrylamide gel (e.g., 4-12% gradient gel).[7]

    • Include a molecular weight marker in one lane.

    • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a silver stain) for a specified time.

    • Destain the gel to visualize the protein bands against a clear background.

  • Densitometry Analysis:

    • Image the stained gel using a gel documentation system.

    • Use densitometry software to quantify the intensity of each protein band.

    • Calculate the purity of the target protein as a percentage of the total protein in the lane.

Experimental Protocol: Size-Exclusion Chromatography
  • System Preparation:

    • Equilibrate the SEC column (e.g., Superdex 200) with a suitable filtered and degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a concentration of sodium this compound above its critical micellar concentration (CMC) to maintain protein solubility.[8]

  • Sample Preparation:

    • Centrifuge the purified protein sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any aggregates or precipitates.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Inject a defined volume of the prepared sample onto the equilibrated column.[8]

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. The elution volume of the major peak corresponds to the native size of the protein.

    • Integrate the area under each peak to determine the relative abundance of the monomeric protein and any aggregates or fragments.

Experimental Protocol: Mass Spectrometry for Purity Assessment
  • In-Solution Digestion:

    • Take a known amount of the purified protein sample.

    • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

    • Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C. The presence of a low concentration of a mass spectrometry-compatible detergent during digestion can improve the recovery of hydrophobic peptides.

  • Peptide Cleanup:

    • Acidify the peptide solution to precipitate the sodium this compound.

    • Centrifuge the sample and collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove any remaining salts and detergents.[9]

  • LC-MS/MS Analysis:

    • Inject the cleaned peptides onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.

    • Use label-free quantification methods, such as spectral counting or precursor ion intensity, to estimate the relative abundance of the target protein and any identified contaminants.[5]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological contexts.

ProteinPurificationWorkflow cluster_extraction Protein Extraction cluster_purification Purification cluster_analysis Purity Assessment CellLysis Cell Lysis & Solubilization (Sodium this compound) Clarification Centrifugation/ Filtration CellLysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Crude Extract IonExchange Ion-Exchange Chromatography AffinityChrom->IonExchange SEC Size-Exclusion Chromatography IonExchange->SEC SDSPAGE SDS-PAGE SEC->SDSPAGE Purified Protein MassSpec Mass Spectrometry SEC->MassSpec SEC_Analysis SEC Analysis SEC->SEC_Analysis

Caption: A general workflow for the extraction and purification of a membrane protein.

GProteinSignaling cluster_membrane Plasma Membrane GPCR G-Protein Coupled Receptor (GPCR) GProtein G-Protein GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Ligand Ligand Ligand->GPCR Binds CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Cholate vs. Non-Detergent Methods for Membrane Protein Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of membrane proteins in their native, functional state is a critical challenge in structural biology and drug discovery. For decades, detergents like sodium cholate have been the go-to tool for solubilizing these proteins from the lipid bilayer. However, the very nature of detergents can compromise the structural and functional integrity of the isolated protein. The emergence of non-detergent methods offers promising alternatives, aiming to preserve the native lipid environment and, consequently, the protein's function.

This guide provides an objective comparison between the traditional this compound-based method and leading non-detergent approaches for membrane protein isolation. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal strategy for their target protein.

Principles of Isolation Methods

This compound-Based Method: this compound is an anionic bile salt detergent that solubilizes membranes by forming micelles around individual membrane proteins, effectively extracting them from the lipid bilayer.[1][2] This process disrupts the native lipid environment, which can sometimes lead to protein denaturation and loss of function.[3][4]

Non-Detergent Methods: These methods aim to extract and stabilize membrane proteins within a lipid bilayer, mimicking their native environment. Key non-detergent systems include:

  • Styrene-Maleic Acid Lipid Particles (SMALPs): Styrene-maleic acid (SMA) copolymers directly excise a "cookie-cutter" patch of the native membrane, encapsulating the protein and its surrounding lipids into a nanodisc.[5][6][7] This approach avoids any contact with detergents.[3][8]

  • Amphipols: These are amphipathic polymers that wrap around the transmembrane domain of a protein that has been pre-solubilized by a detergent. The detergent is then removed, leaving the protein stabilized by the amphipol in a detergent-free environment.[9][10][11]

  • Nanodiscs (MSP-based): Membrane Scaffold Proteins (MSPs), derived from apolipoprotein A-1, assemble with phospholipids to form a discoidal lipid bilayer. The target membrane protein, previously solubilized in detergent, is then incorporated into this pre-formed nanodisc as the detergent is removed.[12][13][14]

Quantitative Performance Comparison

The choice of isolation method can significantly impact the yield, purity, and functional activity of the isolated membrane protein. The following table summarizes comparative data from various studies. It is important to note that direct comparisons involving this compound are less common in recent literature, which often uses stronger non-ionic detergents like DDM as the benchmark for traditional methods.

ParameterThis compoundSMALPsAmphipolsNanodiscs (MSP)Source
Protein Yield Variable, can be high but may include aggregated protein.Generally lower than detergents, dependent on membrane composition and polymer concentration.Dependent on initial detergent solubilization efficiency.Dependent on reconstitution efficiency.[15][16][17]
Purity Can be high after purification steps, but may have co-purified lipids and detergents.High, co-purifies with native lipids.High, detergent is removed in the final step.High, defined lipid composition.[15][18]
Activity/Stability Often reduced due to harsh delipidation.Generally higher, preserves native lipid interactions and protein stability.High stability, protects against denaturation.High stability and activity, provides a defined lipid environment.[4][5][6][13]
Preservation of Native Lipids No, native lipids are replaced by detergent micelles.Yes, co-isolates protein with its native annular lipid shell.No, requires initial detergent solubilization.No, reconstituted into a user-defined lipid bilayer.[3][8][19]
Compatibility with Divalent Cations Generally compatible.Standard SMA polymers are sensitive to divalent cations (>5 mM) and low pH, causing precipitation. Modified polymers offer improved tolerance.Generally compatible.Generally compatible.[6][20][21]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound-based and non-detergent membrane protein isolation methods.

cholate_workflow cluster_start Cell Culture & Lysis cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_end Final Product start 1. Cell Culture lysis 2. Cell Lysis start->lysis cent1 3. Low-Speed Centrifugation (remove debris) lysis->cent1 ultracent 4. Ultracentrifugation (pellet membranes) cent1->ultracent solubilize 5. Resuspend & Solubilize (add this compound buffer) ultracent->solubilize ultracent2 6. Ultracentrifugation (pellet insolubles) solubilize->ultracent2 affinity 7. Affinity Chromatography ultracent2->affinity sec 8. Size Exclusion Chromatography affinity->sec end Protein-Detergent Micelles sec->end

Caption: Workflow for this compound-Based Membrane Protein Isolation.

nondetergent_workflow cluster_start Cell Culture & Lysis cluster_membrane_prep Membrane Preparation cluster_solubilization Detergent-Free Solubilization (SMALP) cluster_purification Purification cluster_end Final Product start 1. Cell Culture lysis 2. Cell Lysis start->lysis cent1 3. Low-Speed Centrifugation (remove debris) lysis->cent1 ultracent 4. Ultracentrifugation (pellet membranes) cent1->ultracent solubilize 5. Resuspend & Solubilize (add SMA polymer) ultracent->solubilize ultracent2 6. Ultracentrifugation (pellet insolubles) solubilize->ultracent2 affinity 7. Affinity Chromatography ultracent2->affinity sec 8. Size Exclusion Chromatography affinity->sec end Protein in Native Nanodisc (SMALP) sec->end

Caption: Workflow for SMALP-Based Membrane Protein Isolation.

Detailed Experimental Protocols

This compound-Based Isolation Protocol

This protocol is a generalized procedure and may require optimization for specific proteins.

  • Cell Lysis and Membrane Preparation:

    • Harvest cells expressing the target protein and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

    • Lyse cells using a French press, sonication, or high-pressure homogenizer.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[22]

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing sodium this compound (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1-2% sodium this compound). The optimal detergent concentration should be determined empirically.

    • Incubate on a rotator for 1-2 hours at 4°C to allow for membrane solubilization.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[22]

  • Purification:

    • Collect the supernatant containing the solubilized membrane proteins.

    • If the protein is tagged (e.g., His-tag, Strep-tag), perform affinity chromatography according to the resin manufacturer's instructions, ensuring the presence of a lower concentration of this compound (just above its CMC) in all buffers to maintain protein solubility.

    • Further purify the protein using size-exclusion chromatography (SEC) equilibrated with a buffer containing this compound to separate the target protein from aggregates and other contaminants.

SMALP-Based Isolation Protocol

This protocol is adapted from established procedures for SMALP generation.[21][23]

  • Cell Lysis and Membrane Preparation:

    • Follow the same procedure as for the this compound-based method to obtain a washed membrane pellet.

  • Solubilization with SMA Polymer:

    • Resuspend the membrane pellet in a buffer compatible with SMA (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). Avoid divalent cations unless using a tolerant SMA variant.

    • Add the SMA copolymer solution (e.g., 2.5% w/v) to the membrane suspension. The optimal ratio of polymer to membrane should be determined empirically.

    • Incubate at room temperature or 37°C for 1-2 hours with gentle agitation.[24]

    • Centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet non-solubilized membrane fragments.

  • Purification:

    • The supernatant now contains the SMALPs with the encapsulated membrane proteins.

    • Proceed with affinity chromatography as described for the this compound method. Buffers for purification do not require any detergent.

    • Perform size-exclusion chromatography to isolate monomeric, pure SMALP-protein complexes.

Conclusion

The choice between this compound and non-detergent methods for membrane protein isolation depends heavily on the specific protein of interest and the intended downstream applications.

  • This compound-based methods are well-established and can provide high yields, but at the risk of compromising the protein's native structure and function due to the removal of its native lipid environment.[3][4]

  • Non-detergent methods, particularly SMALPs, offer a revolutionary approach by preserving the native lipid bilayer around the protein.[8][19] This often results in higher functional stability, making it an excellent choice for structural studies, functional assays, and drug screening where the native conformation is paramount.[5][6]

For researchers prioritizing the biological relevance and functional integrity of their isolated membrane protein, exploring non-detergent methods like SMALPs is highly recommended. While optimization is required, the potential benefits of obtaining a more native-like protein-lipid complex can significantly advance research and development efforts.

References

Preserving Nature's Blueprint: A Guide to Validating Protein Structural Integrity in Cholate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of membrane proteins solubilized in detergent micelles is paramount for meaningful functional and structural studies. Cholate, an anionic bile salt detergent, is a common choice for membrane protein extraction and solubilization. This guide provides a comparative overview of key biophysical techniques to validate the structural integrity of proteins within this compound micelles, alongside alternative detergents, supported by experimental data and detailed protocols.

The choice of detergent can significantly impact the structure and stability of a solubilized membrane protein. While this compound is effective for membrane disruption, its potential to alter protein conformation necessitates rigorous validation. This guide focuses on three principal techniques for assessing protein structure in a micellar environment: Circular Dichroism (CD) Spectroscopy, Size-Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A Comparative Look: this compound vs. Other Detergents

The selection of a detergent is a critical first step. The ideal detergent should mimic the native lipid bilayer, maintaining the protein's native structure and function. Below is a comparison of this compound with other commonly used detergents.

DetergentClassCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)Key CharacteristicsImpact on Protein Structure
Sodium this compound Anionic10-15~1.8 - 3.6Facial amphiphile, can be harshMay cause partial unfolding in some proteins, but can be effective for others.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17~50Mild, good for maintaining protein stabilityGenerally considered to be good at preserving native protein structure.
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~0.01~40Novel detergent designed for enhanced protein stabilityOften superior to DDM in stabilizing GPCRs and other challenging membrane proteins.
Fos-Choline-12 (FC-12) Zwitterionic~1.2~10Phosphocholine headgroup mimics native lipidsCan be effective but may also be denaturing for some proteins.
Digitonin Non-ionic (steroid-based)~0.3-0.6~70Glycosylated steroid, known to be mildOften used for functional studies as it can preserve protein-lipid interactions.

Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of a protein. The far-UV CD spectrum (190-250 nm) provides a fingerprint of the protein's α-helical, β-sheet, and random coil content. A significant change in the CD spectrum of a protein upon solubilization in this compound micelles compared to its native state or a milder detergent like DDM can indicate structural perturbation.

Experimental Protocol: Far-UV Circular Dichroism Spectroscopy
  • Sample Preparation:

    • The purified protein is exchanged into the desired buffer containing the detergent of choice (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1.5x CMC of sodium this compound).

    • Protein concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

    • A corresponding buffer blank containing the exact same concentration of detergent must be prepared.

  • Data Acquisition:

    • Spectra are recorded on a CD spectropolarimeter at a controlled temperature (e.g., 20°C).

    • Wavelength scans are typically performed from 260 nm to 190 nm with a data pitch of 0.5-1.0 nm and a scanning speed of 50 nm/min.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The buffer blank spectrum is subtracted from the protein spectrum.

    • The resulting spectrum is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Secondary structure content is estimated using deconvolution algorithms such as CONTIN, SELCON3, or CDSSTR, available through web servers like DichroWeb.[1][2]

Comparative Data: Secondary Structure Estimation
ProteinDetergentα-Helix (%)β-Sheet (%)Other (%)Reference
BacteriorhodopsinDDM75025Fictional Data
BacteriorhodopsinSodium this compound60535Fictional Data
Ca²⁺-ATPaseC₁₂E₈452035Fictional Data
Ca²⁺-ATPaseSodium this compound352540Fictional Data

Note: The data in this table is illustrative and intended to demonstrate how comparative data would be presented. Actual results will vary depending on the protein.

experimental_workflow_cd cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Purified Protein Sample Sample Protein->Sample Exchange Buffer Detergent Buffer (e.g., this compound) Blank Buffer Blank Buffer->Blank Buffer->Sample Spectrometer CD Spectrometer Blank->Spectrometer Measure Sample->Spectrometer Measure RawData Raw Spectra Spectrometer->RawData ProcessedData Corrected Spectrum RawData->ProcessedData Subtract Blank Deconvolution Secondary Structure Estimation ProcessedData->Deconvolution Analyze

Workflow for CD Spectroscopy.

Evaluating Oligomeric State and Homogeneity with Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. For a membrane protein in a detergent micelle, the elution volume depends on the size of the protein-detergent complex. A monodisperse, correctly folded protein should elute as a single, symmetrical peak. Aggregated or unfolded protein will typically elute earlier (in the void volume) or as broader, asymmetrical peaks. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the absolute determination of the molar mass of the protein and the associated detergent micelle, providing a more accurate assessment of the oligomeric state.[3][4][5]

Experimental Protocol: Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or SRT-10C) with a filtered and degassed running buffer containing the detergent of interest at a concentration above its CMC (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5x CMC of sodium this compound).

  • Sample Preparation:

    • Concentrate the purified protein in the same detergent-containing buffer to an appropriate concentration (e.g., 1-5 mg/mL).

    • Centrifuge the sample at high speed (e.g., >100,000 x g for 15 minutes) to remove any aggregates before injection.

  • Data Collection:

    • Inject the clarified sample onto the equilibrated column.

    • Monitor the elution profile using a UV detector at 280 nm. If using SEC-MALS, in-line MALS and refractive index (RI) detectors are also used.[4][6]

  • Data Analysis:

    • Analyze the chromatogram for peak shape, symmetry, and elution volume.

    • For SEC-MALS, use the data from all three detectors (UV, MALS, RI) to calculate the molar mass of the protein and the bound detergent.

Comparative Data: Elution Profiles and Oligomeric State
ProteinDetergentElution Volume (mL)Apparent Molecular Weight (kDa)Oligomeric State
ABC TransporterDDM12.5150Monomer
ABC TransporterSodium this compound11.8180 (broader peak)Monomer with larger micelle/partial aggregation
GPCRLMNG13.1120Monomer
GPCRSodium this compoundVoid Volume>600Aggregated

Note: This table presents hypothetical data for illustrative purposes.

experimental_workflow_sec cluster_prep Sample & System Prep cluster_run Chromatography cluster_detect Detection & Analysis Protein Purified Protein in Detergent Sample Sample Protein->Sample Clarify Column SEC Column HPLC HPLC System Column->HPLC Buffer Running Buffer (with Detergent) Buffer->Column Equilibrate Sample->HPLC Inject Detectors UV, MALS, RI HPLC->Detectors Chromatogram Elution Profile Detectors->Chromatogram Analysis Molar Mass & Oligomeric State Chromatogram->Analysis

Workflow for SEC-MALS.

High-Resolution Structural Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure and dynamics. For membrane proteins in micelles, solution NMR is a powerful tool. A well-folded protein will exhibit a dispersed and well-resolved spectrum (e.g., a ¹H-¹⁵N HSQC spectrum), where each peak corresponds to a specific amino acid residue. A poorly folded or aggregated protein will have a spectrum with broad, overlapping peaks, often clustered in the center.

Experimental Protocol: Solution NMR Spectroscopy
  • Sample Preparation:

    • Express and purify the protein with isotopic labeling (¹⁵N and/or ¹³C).

    • Reconstitute the protein into detergent micelles (e.g., this compound, DDM) at a high concentration (typically 0.1-1 mM).[7]

    • The sample should be in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 10% D₂O) containing the detergent.

  • Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC or TROSY-HSQC spectrum on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

    • Optimize acquisition parameters (e.g., temperature, number of scans) to obtain a high-quality spectrum.

  • Spectral Analysis:

    • Examine the dispersion of peaks in the spectrum. A well-dispersed spectrum is indicative of a well-folded protein.

    • The number of observed peaks should correspond to the number of non-proline residues in the protein.

    • Further NMR experiments (e.g., 3D triple-resonance experiments) can be performed for resonance assignment and structure determination.

logical_relationship_nmr cluster_protein_state Protein State cluster_spectrum NMR Spectrum (¹H-¹⁵N HSQC) WellFolded Well-Folded Protein Dispersed Well-Dispersed Peaks WellFolded->Dispersed Leads to PoorlyFolded Poorly Folded/ Aggregated Protein Clustered Clustered/Broad Peaks PoorlyFolded->Clustered Leads to HighQuality High-Resolution Structural Information Dispersed->HighQuality Enables LowQuality Limited/No Structural Information Clustered->LowQuality Results in

NMR Spectral Quality and Protein Structure.

Conclusion

Validating the structural integrity of membrane proteins in this compound micelles is a critical step that requires a multi-pronged approach. While this compound can be an effective solubilizing agent, its potential to disrupt protein structure must be carefully evaluated. By employing a combination of Circular Dichroism to assess secondary structure, Size-Exclusion Chromatography to determine oligomeric state and homogeneity, and NMR spectroscopy for high-resolution structural insights, researchers can confidently ascertain the quality of their protein preparations. Comparing these results with those obtained using milder detergents provides a crucial benchmark for ensuring that the observed protein structure is a true reflection of its native state, thereby paving the way for reliable functional and structural studies.

References

A Researcher's Guide to Bile Salt Detergents in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation and characterization of membrane proteins and other cellular components. This guide provides a comprehensive comparison of four commonly used bile salt detergents: cholic acid, deoxycholic acid, glycocholic acid, and taurocholic acid.

Bile salts are naturally occurring anionic detergents synthesized in the liver from cholesterol. Their unique steroidal structure, featuring a rigid hydrophobic backbone and a more polar face, imparts distinct properties that make them valuable tools in the laboratory. They are particularly effective in disrupting biological membranes to solubilize proteins and lipids. This guide will delve into the key physicochemical properties of these four bile salts, their performance in common biochemical applications, and their roles as signaling molecules.

Physicochemical Properties: A Quantitative Comparison

The efficacy of a detergent is largely determined by its physicochemical properties. The critical micelle concentration (CMC), aggregation number, and hydrophobicity are key parameters that influence a detergent's behavior in solution and its interaction with biological macromolecules.

Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers begin to self-assemble into micelles. A lower CMC generally indicates a more stable micelle and a more potent detergent.

Aggregation Number: This refers to the average number of detergent monomers in a single micelle. Bile salts typically form smaller micelles compared to many synthetic detergents.

Hydrophobicity Index: This value provides a measure of the detergent's hydrophobicity, which influences its ability to interact with and solubilize hydrophobic molecules like membrane proteins. A higher hydrophobicity index generally correlates with stronger solubilizing power.

PropertyCholic AcidDeoxycholic AcidGlycocholic AcidTaurocholic Acid
Critical Micelle Concentration (CMC) (mM) 11.5 - 15[1]6[1]7.24 - 9.443.0 - 4.0
Aggregation Number 4 - 6[1]7 - 12[1]2 - 44 - 5
Hydrophobicity Index 0.590.830.540.00

Note: CMC and aggregation numbers can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented here are generally reported under physiological or near-physiological conditions.

Performance in Biochemical Applications

The choice of bile salt detergent significantly impacts the outcome of various biochemical experiments, from the extraction of delicate membrane proteins to the lysis of cells for downstream analysis.

Membrane Protein Solubilization and Stability

Bile salts are widely used to extract membrane proteins from the lipid bilayer. Their effectiveness is a balance between solubilization efficiency and the preservation of the protein's native structure and function.

  • Deoxycholic acid , with its higher hydrophobicity and lower CMC, is a more potent solubilizing agent than cholic acid.[2] It can effectively extract a wide range of membrane proteins.[2] However, this increased potency comes at the cost of being more denaturing, potentially leading to protein unfolding and loss of activity.[3]

  • Cholic acid and its conjugated forms, glycocholic acid and taurocholic acid , are considered milder detergents.[4] They are often preferred when preserving the native conformation and activity of the target protein is paramount, even if the initial extraction yield is lower compared to deoxycholic acid.[2] Studies have shown that cholate and its conjugates remove proteins and phospholipids from membranes to a lesser extent than deoxythis compound, indicating a less disruptive mechanism.[2]

Cell Lysis

The ability of bile salts to disrupt cell membranes makes them effective for cell lysis. The efficiency of lysis is dependent on the bile salt's concentration and its inherent membranolytic activity.

  • Consistent with its stronger detergent properties, deoxycholic acid is generally more effective at inducing cell lysis at lower concentrations compared to cholic acid and its conjugates.

  • The conjugated bile salts, glycocholic acid and taurocholic acid , tend to be less lytic than their unconjugated counterparts, which can be advantageous when a gentler disruption of the cell membrane is required to preserve the integrity of intracellular components.

Experimental Protocol: Membrane Protein Solubilization

This section provides a generalized protocol for the solubilization of membrane proteins using a bile salt detergent like sodium this compound. The optimal conditions, including detergent concentration and incubation time, should be determined empirically for each specific protein.

MembraneProteinSolubilization cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation of Solubilized Proteins cluster_analysis Downstream Analysis start Start with isolated cell membranes resuspend Resuspend membrane pellet in buffer start->resuspend homogenize Homogenize to ensure uniform suspension resuspend->homogenize add_detergent Add bile salt detergent (e.g., Sodium this compound) to final concentration homogenize->add_detergent incubate Incubate with gentle agitation (e.g., 1 hour at 4°C) add_detergent->incubate centrifuge Ultracentrifugation to pellet insoluble material incubate->centrifuge collect Collect supernatant containing solubilized proteins centrifuge->collect purification Purification (e.g., chromatography) collect->purification characterization Characterization (e.g., SDS-PAGE, functional assays) purification->characterization

A generalized workflow for membrane protein solubilization using bile salt detergents.

Bile Salts as Signaling Molecules

Beyond their role as detergents, bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as lipid and glucose metabolism.[4] They exert these effects primarily through the activation of two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor.

The activation of these signaling pathways by different bile acids can have significant implications for drug development, as modulating these pathways may offer therapeutic benefits for metabolic diseases.

BileAcidSignaling cluster_ligands Bile Acids cluster_receptors Receptors cluster_pathways Downstream Signaling & Effects BA Cholic Acid (CA) Deoxycholic Acid (DCA) Glycocholic Acid (GCA) Taurocholic Acid (TCA) FXR FXR (Nuclear Receptor) BA->FXR Activate TGR5 TGR5 (Membrane Receptor) BA->TGR5 Activate FXR_effects Regulation of Bile Acid Synthesis Lipid & Glucose Metabolism FXR->FXR_effects Regulates TGR5_effects Energy Expenditure GLP-1 Secretion Inflammation Modulation TGR5->TGR5_effects Regulates

Bile acids activate FXR and TGR5 signaling pathways to regulate metabolic processes.

References

Evaluating the Impact of Cholate on Protein Complex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and characterization of protein complexes, particularly membrane proteins. The ideal detergent must effectively solubilize the protein complex from its native lipid environment while preserving its structural integrity and functional activity. This guide provides a comparative analysis of cholate and its derivatives against other commonly used detergents, offering supporting experimental data and detailed protocols to aid in detergent selection for maintaining protein complex stability.

Detergent Properties and Their Impact on Protein Stability

Detergents are amphipathic molecules that form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate the hydrophobic transmembrane domains of membrane proteins, thereby solubilizing them.[1] The choice of detergent can significantly influence the stability of the protein complex.[2] Detergents are broadly classified as ionic, non-ionic, and zwitterionic, each with distinct properties.

This compound and its derivatives , such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), are zwitterionic detergents.[3] They possess both a positive and a negative charge, which allows them to disrupt lipid-lipid and lipid-protein interactions effectively without typically denaturing the protein.[3][4] Their relatively high CMC facilitates their removal by dialysis, which is beneficial for downstream applications.[3]

Non-ionic detergents , like n-dodecyl-β-D-maltoside (DDM) and Triton X-100, have uncharged, hydrophilic head groups. They are generally considered mild and are effective at breaking lipid-protein interactions while preserving protein-protein interactions, thus often maintaining the native state of the protein complex.[1]

Ionic detergents , such as sodium dodecyl sulfate (SDS), are harsh detergents that can disrupt both protein-lipid and protein-protein interactions, often leading to protein denaturation.

The stability of a protein complex in a specific detergent is influenced by factors including the detergent's charge, the length of its alkyl chain, and the structure of its headgroup.

Data Presentation: Comparative Analysis of Detergent Efficacy

The following tables summarize quantitative data from various studies, comparing the effects of this compound and its derivatives with other common detergents on protein stability and solubilization efficiency.

Table 1: Thermal Shift Assay (TSA) Data Comparing Detergent Effects on Protein Stability

Protein TargetDetergentConcentrationMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Control (°C)Reference
Adenosine A2a Receptor (StaR2)DDM0.02%62 ± 1-[5]
Adenosine A2a Receptor (WT)DDM0.02%40 ± 2-22[5]
Adenosine A2a Receptor (StaR2)LMNG0.002%66 ± 1+4 vs. DDM[5]
Adenosine A2a Receptor (WT)LMNG0.002%51 ± 2+11 vs. DDM[5]
Membrane Protein XDDM-45.7-[6]
Membrane Protein XLMNG-50.9+5.2[6]
Membrane Protein XUDM-43.4-2.3[6]
Membrane Protein XOG-32.2-13.5[6]
Membrane Protein XC12E8-34.3-11.4[6]

Table 2: Solubilization Efficiency of Different Detergents for Membrane Proteins

DetergentProtein TargetSolubilization Efficiency (%)Reference
DDMCadherin-11More efficient than this compound[7]
Triton X-100Cadherin-11More efficient than this compound[7]
This compoundCadherin-11Less efficient than DDM and Triton X-100[7]
CHAPSSerotonin 5-HT1A ReceptorHigh[8]
CHAPSOSerotonin 5-HT1A ReceptorHigh[8]
Sodium this compoundGalactosylceramide13.4% of total lipid extract[8]
Triton X-100Cholesterol17.9% of total lipid extract[8]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of protein complex stability.

detergent_screening_workflow cluster_prep Sample Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Validation cluster_output Outcome start Start: Membrane Protein Expression and Membrane Preparation solubilization Solubilization with an initial detergent (e.g., DDM) start->solubilization purification Purification of Protein-Detergent Complex solubilization->purification dilution Dilution into a 96-well plate containing a panel of detergents (including this compound, DDM, Triton X-100, etc.) purification->dilution tsa Thermal Shift Assay (TSA/DSF) dilution->tsa Assess thermal stability (Tm) dls Dynamic Light Scattering (DLS) dilution->dls Assess aggregation state data_analysis Analyze ΔTm and aggregation data to identify stabilizing detergents tsa->data_analysis dls->data_analysis validation Large-scale purification and functional assays with optimal detergent data_analysis->validation end Optimized detergent condition for stable protein complex validation->end

Workflow for screening detergents for membrane protein stability.

pull_down_workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_interaction Interaction and Wash cluster_analysis Elution and Analysis bait_prep Immobilize tagged 'bait' protein to affinity resin incubation Incubate immobilized 'bait' with pre-cleared 'prey' lysate bait_prep->incubation cell_lysis Lyse cells in buffer containing This compound/CHAPS to release 'prey' proteins pre_clearing Pre-clear lysate to reduce non-specific binding pre_clearing->incubation washing Wash resin to remove non-specifically bound proteins incubation->washing elution Elute protein complexes washing->elution analysis Analyze eluate by SDS-PAGE and Western Blot elution->analysis

General workflow for a pull-down assay.

Experimental Protocols

Pull-Down Assay using CHAPS Lysis Buffer

This protocol is adapted for the co-immunoprecipitation of protein complexes from cell culture.[4][9]

Materials:

  • CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.

  • Wash Buffer: Same as CHAPS Lysis Buffer.

  • Protease and Phosphatase Inhibitor Cocktails

  • Antibody specific to the "bait" protein.

  • Protein A/G magnetic beads or agarose resin.

  • Elution Buffer: 2X Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer (for Glycine elution): 1.5 M Tris-HCl, pH 8.8.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[4]

    • Incubate on ice for 30 minutes with occasional gentle mixing.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.[3]

    • Transfer the pre-cleared lysate to a new tube and add the primary antibody.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.[3]

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.[3]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.[3]

  • Elution:

    • For SDS-PAGE analysis, add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes.

    • Alternatively, for native elution, add 0.1 M Glycine-HCl, pH 2.5, incubate for 5 minutes, and neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Size Exclusion Chromatography (SEC) for Protein Complex Analysis

This protocol provides a general framework for analyzing the size and homogeneity of a protein complex solubilized in a detergent-containing buffer.

Materials:

  • SEC Column: Choose a column with a fractionation range appropriate for the expected size of the protein complex.

  • SEC Running Buffer: A buffer compatible with protein stability, typically containing a salt concentration of at least 150 mM NaCl to prevent ionic interactions with the resin. The buffer should also contain the detergent of choice (e.g., sodium this compound) at a concentration above its CMC. A common buffer is 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0, supplemented with detergent.[10]

  • Purified Protein Complex: Solubilized in a buffer compatible with the SEC running buffer.

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer.

  • Sample Preparation:

    • Centrifuge the purified protein complex sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.

    • Filter the supernatant through a 0.22 µm filter.[11]

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column. The injection volume should typically be between 0.5% and 4% of the total column volume for preparative SEC.[10]

    • Run the chromatography at a constant flow rate recommended for the specific column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the elution peaks.

    • Analyze the collected fractions by SDS-PAGE to identify the protein components in each peak and assess the purity and integrity of the complex.

Thermal Shift Assay (TSA) for Protein Stability

This protocol outlines a general procedure for assessing protein stability in the presence of different detergents using a fluorescent dye.[12][13]

Materials:

  • Purified Protein

  • Detergent Stocks: A panel of detergents to be tested, including sodium this compound, DDM, Triton X-100, etc.

  • Assay Buffer: A buffer in which the protein is known to be soluble.

  • Fluorescent Dye: e.g., SYPRO Orange.

  • Real-Time PCR Instrument capable of performing a melt curve analysis.

Procedure:

  • Reaction Setup (in a 96-well PCR plate):

    • In each well, combine the purified protein, assay buffer, and the specific detergent to be tested. Ensure the final detergent concentration is above its CMC.

    • Add the fluorescent dye to each well at the recommended final concentration.

    • Include control wells with the protein in its initial buffer without any additional detergent.

  • Thermal Denaturation:

    • Place the 96-well plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[12]

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.[13]

    • Calculate the change in melting temperature (ΔTm) for each detergent condition relative to the control to determine the stabilizing or destabilizing effect of the detergent. A positive ΔTm indicates stabilization, while a negative ΔTm suggests destabilization.[12]

References

A Comparative Guide to Cholate-Based Membrane Protein Extraction and Alternative Detergent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective extraction and stabilization of membrane proteins are critical first steps for downstream structural and functional studies. The choice of detergent is paramount to this process, directly impacting protein yield, stability, and biological activity. This guide provides a comprehensive cross-validation of cholate-based extraction methods with other commonly used detergent-based techniques, supported by experimental data and detailed protocols.

This document objectively compares the performance of sodium this compound, a widely used anionic bile salt detergent, against other popular alternatives, including the non-ionic detergents n-dodecyl-β-D-maltoside (DDM), Triton X-100, digitonin, and the newer generation detergent, lauryl maltose neopentyl glycol (LMNG).

Performance Comparison of Detergents for Membrane Protein Extraction

The selection of an optimal detergent is highly dependent on the specific membrane protein and the intended downstream application. Below is a summary of quantitative data from various studies comparing the efficacy of this compound and other detergents in solubilizing and maintaining the functionality of membrane proteins.

DetergentProtein TargetExtraction/Solubilization EfficiencyFunctional Activity PreservationLipid/Protein RatioReference
Sodium this compound Serotonin 5-HT1A ReceptorModerateModerateHigh (13.4% of total lipid extract as GalCer)[1]
Cadherin-11 ComplexLess efficient than DDM and Triton X-100--[2]
DDM Serotonin 5-HT1A ReceptorHighHighModerate[1]
Cadherin-11 ComplexMore efficient than this compoundPreserved protein-protein interactions-[2]
Triton X-100 Serotonin 5-HT1A ReceptorHigh (protein), Low (lipid)Very LowLow (<0.2)[1]
Cadherin-11 ComplexMore efficient than this compoundPreserved protein-protein interactions-[2]
Digitonin Serotonin 5-HT1A ReceptorModerateModerateLow (0% cholesterol)[1]
General Membrane ProteinsEffective for selective permeabilizationCan preserve native protein complexes-[3][4]
LMNG General Membrane ProteinsHighHigh (often superior for stabilizing fragile proteins)-[5][6]

Note: "-" indicates that specific quantitative data was not available in the cited sources.

Experimental Workflows and Logical Relationships

The general workflow for membrane protein extraction using detergents involves several key steps, from cell harvesting to the solubilization of the membrane fraction. The choice of detergent influences the specifics of this process.

Membrane Protein Extraction Workflow General Workflow for Detergent-Based Membrane Protein Extraction cluster_upstream Upstream Processing cluster_solubilization Solubilization cluster_downstream Downstream Processing Cell Harvesting Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis e.g., sonication, French press Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation via ultracentrifugation Detergent Selection Detergent Selection Membrane Isolation->Detergent Selection Solubilization Solubilization Detergent Selection->Solubilization Incubation with detergent Clarification Clarification Solubilization->Clarification via ultracentrifugation Purification Purification Clarification->Purification e.g., affinity chromatography Detergent_Classification Classification of Compared Detergents cluster_ionic Ionic cluster_nonionic Non-ionic Detergents Detergents Ionic Ionic Detergents->Ionic NonIonic NonIonic Detergents->NonIonic Zwitterionic Zwitterionic Sodium this compound Sodium this compound Ionic->Sodium this compound DDM DDM NonIonic->DDM Triton X-100 Triton X-100 NonIonic->Triton X-100 Digitonin Digitonin NonIonic->Digitonin LMNG LMNG NonIonic->LMNG

References

A Comparative Analysis of Cholate's Efficacy in the Solubilization and Functional Stabilization of Diverse Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction and characterization of membrane proteins. This guide provides a comparative study of sodium cholate, a widely used bile salt detergent, and its effects on different classes of membrane proteins—namely transporters, G-protein coupled receptors (GPCRs), and ion channels. The performance of this compound is objectively compared with other commonly used detergents, supported by experimental data to aid in the selection of optimal solubilization strategies.

Sodium this compound is an anionic detergent known for its ability to form small micelles and effectively solubilize membranes. Its utility, however, varies depending on the specific type of membrane protein and the downstream application. This guide presents a data-driven comparison of this compound's performance in terms of solubilization efficiency, preservation of functional activity, and protein stability against other detergents such as n-dodecyl-β-D-maltoside (DDM), lauryl dimethylamine oxide (LDAO), and Triton X-100.

Comparative Data on Detergent Performance

The following tables summarize quantitative data on the effects of this compound and other detergents on various membrane proteins.

Transporter Proteins

While direct quantitative comparisons of this compound's solubilization efficiency for a single transporter against other detergents are not abundant in the literature, studies on various transporters provide insights into its utility. For instance, sodium deoxythis compound, a this compound derivative, has been shown to be effective in the solubilization of hepatic transporters for quantitative proteomics.[1]

DetergentProteinSolubilization Efficiency (%)Functional ActivityStability (Tm)Reference
Sodium this compound FhuA (reconstitution)-Not reported-[2]
DDM MexBHighPreservedNot reported[3]
LDAO FhuA-Not reported~49°C[2]

Note: Data for a direct comparison on a single transporter is limited. The table presents data from different studies on representative transporter proteins.

G-Protein Coupled Receptors (GPCRs)

For GPCRs, the choice of detergent is critical for maintaining their complex tertiary structure and ligand-binding capabilities. While harsh detergents can lead to denaturation, milder detergents are often preferred.

DetergentProteinSolubilization Efficiency (%)Ligand Binding Activity (% of control)StabilityReference
Sodium this compound Serotonin 5-HT1A ReceptorLow protein, high lipid extractionLowNot reported[4]
CHAPS (this compound derivative) Serotonin 5-HT1A ReceptorHighHighNot reported[4]
DDM Serotonin 5-HT1A ReceptorModerateModerateNot reported[4]
Triton X-100 Serotonin 5-HT1A ReceptorHigh protein, low lipid extractionVery LowNot reported[4]
Ion Channels

The function of ion channels is highly dependent on their conformational integrity within a lipid-like environment. This compound has been successfully used in the solubilization and functional reconstitution of several ion channels.

DetergentProteinFunctional ActivityRemarksReference
Sodium this compound Nicotinic Acetylcholine ReceptorClearly defined ion channel opening-closing eventsElectrophysiological data comparable to native membranes[5]
CHAPS (this compound derivative) Nicotinic Acetylcholine ReceptorClearly defined ion channel opening-closing eventsSimilar results to sodium this compound[5]
FC-12 Nicotinic Acetylcholine ReceptorClearly defined ion channel opening-closing eventsSimilar results to sodium this compound[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these comparative studies.

Membrane Protein Solubilization Efficiency Assay

This protocol allows for the quantitative comparison of different detergents in solubilizing a target membrane protein.

Materials:

  • Cell membranes containing the target protein

  • Solubilization buffers (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v of this compound, DDM, LDAO, Triton X-100)

  • Ultracentrifuge

  • BCA protein assay kit or other protein quantification method

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Thaw the membrane preparation on ice.

  • Resuspend the membranes in solubilization buffer to a final protein concentration of 5-10 mg/mL.

  • Aliquot the membrane suspension into separate tubes for each detergent to be tested.

  • Add the detergent stock solution to each tube to achieve the desired final concentration (typically 1-2% w/v).

  • Incubate the samples at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Calculate the solubilization efficiency as the percentage of protein in the supernatant relative to the total protein in the initial membrane suspension.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody against the target protein to visually assess the solubilization efficiency.

Functional Assay for Solubilized Ion Channels (Flux Assay)

This protocol describes a method to assess the function of ion channels after solubilization and reconstitution into liposomes.

Materials:

  • Solubilized ion channel in a specific detergent (e.g., this compound)

  • Lipids (e.g., a mixture of POPE and POPG)

  • Reconstitution buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescent ion indicator (e.g., a thallium-sensitive dye for K+ channels)

  • Fluorometer

Procedure:

  • Prepare liposomes by drying a lipid film and rehydrating with reconstitution buffer.

  • Mix the solubilized ion channel with the pre-formed liposomes.

  • Remove the detergent by dialysis or with bio-beads to allow the protein to insert into the liposomes, forming proteoliposomes.

  • Separate the proteoliposomes from unincorporated protein and free detergent using size-exclusion chromatography.

  • Load the proteoliposomes with a fluorescent ion indicator.

  • Establish an ion gradient across the liposome membrane.

  • Initiate ion flux by adding a stimulating agent (if required) and monitor the change in fluorescence over time using a fluorometer.

  • Compare the rate of ion flux for channels solubilized in different detergents to assess the preservation of function.

Thermal Stability Assay (Thermofluor/Differential Scanning Fluorimetry)

This assay measures the thermal stability of a membrane protein in the presence of different detergents by monitoring its unfolding temperature (Tm).

Materials:

  • Purified membrane protein in different detergent solutions

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument with a thermal ramping capability

  • Optically clear PCR plates or tubes

Procedure:

  • Dilute the purified membrane protein to a final concentration of 1-5 µM in a buffer containing the detergent of interest (e.g., this compound, DDM) at a concentration above its critical micelle concentration (CMC).

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in the corresponding detergent-containing buffer.

  • In a PCR plate, mix the protein solution with the SYPRO Orange working solution. Include a no-protein control (buffer and dye only) for each detergent.

  • Place the plate in a qPCR instrument.

  • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

  • The melting temperature (Tm) is the inflection point of the fluorescence curve, which can be determined by taking the derivative of the curve. A higher Tm indicates greater protein stability in that detergent.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Screening cluster_analysis Comparative Analysis cluster_result Outcome cell_culture Cell Culture/ Tissue Homogenization membrane_isolation Membrane Isolation (Ultracentrifugation) cell_culture->membrane_isolation detergent_A Solubilization (Detergent A: this compound) membrane_isolation->detergent_A detergent_B Solubilization (Detergent B: DDM) membrane_isolation->detergent_B detergent_C Solubilization (Detergent C: LDAO) membrane_isolation->detergent_C solubilization_assay Solubilization Efficiency Assay detergent_A->solubilization_assay functional_assay Functional Assay detergent_A->functional_assay stability_assay Stability Assay (Thermal Shift) detergent_A->stability_assay detergent_B->solubilization_assay detergent_B->functional_assay detergent_B->stability_assay detergent_C->solubilization_assay detergent_C->functional_assay detergent_C->stability_assay optimal_detergent Optimal Detergent Selection solubilization_assay->optimal_detergent functional_assay->optimal_detergent stability_assay->optimal_detergent

A general workflow for comparing the efficacy of different detergents.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces ligand Ligand ligand->GPCR binds cellular_response Cellular Response second_messenger->cellular_response triggers

A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of Cholate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for all laboratory chemicals is paramount. Cholate, a bile salt commonly used in biological research, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and this compound-containing solutions.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area. In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move the person to fresh air.

In all cases of exposure or if you feel unwell, seek medical advice.

Step-by-Step Disposal Protocol

This compound is classified as harmful to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste. Do not dispose of this compound or this compound solutions down the drain.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including solutions, unused solid this compound, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • For liquid waste, ensure the container is securely closed to prevent spills. For solid waste, such as contaminated gloves and wipes, double-bagging in clear plastic bags before placing them in the final waste container is a good practice.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "Sodium this compound" or "this compound"

      • The concentration (if applicable)

      • The date of accumulation (the date you first added waste to the container)

      • An appropriate hazard warning (e.g., "Harmful to Aquatic Life")

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should have secondary containment to control any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[2][3]

    • Always follow your institution's specific procedures for hazardous waste disposal.[2]

Quantitative Data: Aquatic Toxicity of Sodium this compound

The primary environmental concern with this compound is its toxicity to aquatic organisms. The following table summarizes the key data.

ParameterSpeciesValueExposure TimeReference
EC50Daphnia magna (Water flea)35.8 mg/L48 hours

EC50 (Median Effective Concentration): The concentration of a substance that causes a non-lethal effect (e.g., immobilization) in 50% of a test population over a specified period.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CholateDisposalWorkflow start This compound Waste Generated (Solid or Liquid) identify Identify as Hazardous Waste (Aquatic Toxicity) start->identify drain Pour Down Drain? start->drain segregate Segregate from Other Waste Streams identify->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect store Store in Designated Secondary Containment Area collect->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Final Disposal via Approved Route contact_ehs->disposal no_drain DO NOT POUR DOWN DRAIN drain->no_drain No

This compound Waste Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling Cholate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cholate

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, a bile salt commonly used as a detergent in laboratory settings. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazardous Properties and Identification

Chemical Name: Sodium this compound CAS Number: 361-09-1 Molecular Formula: C₂₄H₃₉NaO₅ Molecular Weight: 430.55 g/mol

Sodium this compound is a detergent that can cause skin and serious eye irritation.[1] It may also be harmful if swallowed or inhaled, particularly as a dust.[2][3] While some safety data sheets (SDS) classify it as non-hazardous under GHS, others indicate it is harmful to aquatic life with long-lasting effects. It is crucial to note that the chemical, physical, and toxicological properties of sodium this compound have not been thoroughly investigated.[4]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for sodium this compound. This information is essential for risk assessment in the laboratory.

Toxicity MetricValueSpeciesSource
Oral LD₅₀2400 mg/kgMouse[5]
Oral LD₅₀2.4 g/kgRat[1]
Aquatic Toxicity (LC₅₀)115 mg/l (48h)Oryzias latipes (Japanese rice fish)

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in water that is lethal to 50% of a test population.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety glasses or chemical safety goggles.Protects eyes from splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation. A respirator may be necessary for large spills or when generating dust.Avoids inhalation of dust.

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Ventilation: Always handle solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Avoid Dust: Handle the powder carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6]

Solution Preparation
  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name ("Sodium this compound") and concentration.

Use in Experiments
  • Containment: Ensure all work is conducted within a designated area to contain any potential spills.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[6] Keep personal items away from the work area.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_weigh Weigh Solid this compound in Ventilated Area prep_ppe->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve use_experiment Perform Experiment prep_dissolve->use_experiment cleanup_decontaminate Decontaminate Glassware & Work Surfaces use_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Chemical Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "Sodium this compound".

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[7] It is harmful to aquatic life.

  • Institutional Procedures: Follow your institution's specific hazardous waste management program for collection and disposal. All waste disposal must be done according to official local, regional, and national regulations.[4]

  • Empty Containers: Handle contaminated, empty containers in the same way as the substance itself. Once properly cleaned, they can be recycled.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.